Product packaging for ML133 hydrochloride(Cat. No.:CAS No. 1222781-70-5)

ML133 hydrochloride

カタログ番号: B1147263
CAS番号: 1222781-70-5
分子量: 313.8 g/mol
InChIキー: NGQIBUUFXDPHKT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

ML-133 is an inward-rectifier potassium channel 2 (Kir2) inhibitor (IC50s = 1.8, 2.8, 2,9, and 2.6 µM for Kir2.1, Kir2.2, Kir2.3, and Kir2.6, respectively). It is selective for Kir2 channels over Kir1.1 and Kir4.1 channels (IC50s = 33 and 76 µM, respectively). ML-133 (10 and 30 nmol/animal) prevents the development of dynamic, but not punctate, mechanical allodynia in a mouse model of spared nerve injury.>ML133 HCl is a selective potassium channel inhibitor for Kir2.1 with IC50 of 1.8 μM (pH 7.4) and 290 nM (pH 8.5), has no effect on Kir1.1 and weak activity for Kir4.1 and Kir7.1. The ratio of total concentration of extracellular ML133 versus intracellular ML133 is 1:0.13 at pH 6.5, 1:9.09 at pH 8.5. ML133 is clean against 3A4 and 2C9 (IC50 >30 μM), displays moderate inhibition of 1A2 (IC50 = 3.3 μM) but proves to be a potent inhibitor of 2D6 (IC50 = 0.13 μM) in CYP450 assay. ML133 is highly protein bound (>99%) in both human and rat and also displays high intrinsic clearance in both species. ML133 (10 μM) is not displaced by K

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H20ClNO B1147263 ML133 hydrochloride CAS No. 1222781-70-5

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1-(4-methoxyphenyl)-N-(naphthalen-1-ylmethyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO.ClH/c1-21-18-11-9-15(10-12-18)13-20-14-17-7-4-6-16-5-2-3-8-19(16)17;/h2-12,20H,13-14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGQIBUUFXDPHKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC2=CC=CC3=CC=CC=C32.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10658031
Record name 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1222781-70-5
Record name 1-(4-Methoxyphenyl)-N-[(naphthalen-1-yl)methyl]methanamine--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID10658031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1222781-70-5
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Discovery and Synthesis of ML133 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and pharmacological characterization of ML133 hydrochloride, a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. This document details the quantitative biological data, experimental methodologies, and key signaling pathways associated with this important chemical probe.

Introduction

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in a variety of cell types. The Kir2.1 channel, in particular, is a key contributor to the terminal phase of cardiac action potential repolarization. Dysfunctional Kir2.1 channels have been implicated in several cardiac and developmental pathologies, making them a significant target for therapeutic intervention. The development of selective pharmacological tools is essential for dissecting the physiological and pathological roles of these channels. This compound emerged from a high-throughput screening campaign as a potent and selective inhibitor of the Kir2.x family of channels, providing a valuable tool for in vitro studies.[1][2]

Discovery of ML133

ML133 was identified through a high-throughput screen (HTS) of over 300,000 small molecules from the Molecular Libraries Small Molecule Repository (MLSMR).[1][3] The primary screen utilized a thallium (Tl+) flux assay in a HEK293 cell line stably expressing the Kir2.1 channel. Thallium ions act as a surrogate for potassium ions, and their influx through open Kir2.1 channels is detected by a fluorescent dye, providing a measure of channel activity.[3] This initial screen identified 2,592 potential inhibitors. Subsequent confirmation screening and counter-screening against the parental HEK293 cell line narrowed the field of candidates. The original hit was resynthesized as the hydrochloride salt and further characterized, ultimately being designated as the probe ML133.[3]

Experimental Workflow for Discovery

The discovery of ML133 followed a systematic workflow designed to identify and validate potent and selective inhibitors of the Kir2.1 channel.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation & Characterization HTS 305,616 Compounds Screened (10 µM) Primary_Assay Primary Tl+ Flux Assay (HEK293-Kir2.1) HTS->Primary_Assay Hits 2,592 Putative Hits Primary_Assay->Hits Confirmation Confirmation Screening (Duplicate) Hits->Confirmation Counter_Screen Counter-Screening (Parental HEK293) Confirmation->Counter_Screen Electrophysiology Patch-Clamp Electrophysiology (IC50 Determination) Counter_Screen->Electrophysiology Selectivity Selectivity Profiling (Other Kir Channels) Electrophysiology->Selectivity ML133 ML133 Identified Selectivity->ML133 synthesis_scheme cluster_reactants cluster_reaction cluster_products Naphthaldehyde 1-Naphthaldehyde Reductive_Amination Reductive Amination Naphthaldehyde->Reductive_Amination Anisylamine (4-methoxyphenyl)methanamine Anisylamine->Reductive_Amination ML133_base ML133 (free base) Reductive_Amination->ML133_base NaBH(OAc)3, DCE ML133_HCl This compound ML133_base->ML133_HCl 4M HCl in Dioxane signaling_pathway cluster_membrane Cell Membrane Kir21 Kir2.1 Channel (Tetramer) Pore Ion Pore K_in K+ (intracellular) Pore->K_in K_out K+ (extracellular) K_out->Pore Influx ML133_node ML133 ML133_node->Pore Blockade

References

A Technical Guide to the Function of ML133 Hydrochloride in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (K+) channels, with a particular affinity for the Kir2.1 subtype.[1][2][3] These channels are fundamental to cardiac electrophysiology, playing a critical role in establishing the resting membrane potential and shaping the terminal phase of the cardiac action potential.[1][4] This technical guide provides an in-depth overview of the function of this compound in cardiac myocytes, including its mechanism of action, quantitative effects on ion channels, and the experimental protocols used for its characterization. Detailed signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of its cellular impact.

Introduction: The Role of Kir2.1 in Cardiac Electrophysiology

The Kir2.1 channel, encoded by the KCNJ2 gene, is a primary contributor to the inward rectifier potassium current (IK1) in cardiac myocytes.[1][4][5] This current is essential for stabilizing the resting membrane potential near the potassium equilibrium potential and for facilitating the final repolarization phase of the cardiac action potential.[1][4] Dysregulation of Kir2.1 function, through either gain- or loss-of-function mutations, is linked to various cardiac arrhythmias, including Andersen-Tawil syndrome, short QT syndrome, and long QT syndrome.[1] Consequently, selective modulators of Kir2.1, such as this compound, are invaluable tools for studying cardiac physiology and for the development of novel antiarrhythmic therapies.[4][6]

Mechanism of Action of this compound

This compound acts as a pore blocker of the Kir2.1 channel.[1][4][6] Its inhibitory action is thought to occur from the intracellular side of the channel.[1][2] The potency of ML133 is notably pH-dependent, with increased efficacy at more alkaline pH levels.[1][4][7] This pH sensitivity is attributed to the presence of a protonatable nitrogen in its structure, which influences its ability to permeate the cell membrane and access its binding site within the channel pore.[1][4]

Molecular Determinants of ML133 Binding

Site-directed mutagenesis and studies with chimeric channels (constructs of Kir2.1 and the ML133-insensitive Kir1.1 channel) have identified specific amino acid residues within the pore-lining M2 segment of Kir2.1 as critical for ML133's inhibitory activity. Specifically, aspartate at position 172 (D172) and isoleucine at position 176 (I176) are key molecular determinants for the potent inhibition by ML133.[1][3]

Quantitative Data: Inhibitory Profile of ML133

The inhibitory potency of ML133 has been quantified across various Kir channel subtypes and under different pH conditions. This data highlights its selectivity for the Kir2.x family.

Channel SubtypeIC50 (μM) at pH 7.4IC50 (μM) at pH 8.5IC50 (μM) at pH 6.5Reference(s)
Kir2.1 1.80.299.1[1][4][7]
Kir2.2 ~2.9Not ReportedNot Reported[4]
Kir2.3 ~4.0Not ReportedNot Reported[4]
Kir2.6 ~2.8Not ReportedNot Reported[4]
Kir1.1 (ROMK) >30085.5Not Reported[1][7]
Kir4.1 76Not ReportedNot Reported[1][3]
Kir7.1 33Not ReportedNot Reported[1][3]
Other Ion ChannelsIC50 (μM)NotesReference(s)
hERG Modest inhibitionCounterscreened to assess off-target effects.[7]
CYP2D6 0.13Potent inhibitor, limiting in vivo use.[1]
CYP1A2 3.3Moderate inhibition.[1]
CYP3A4 & 2C9 >30No significant inhibition.[1]

Experimental Protocols

The characterization of this compound's function in cardiac myocytes has relied on several key experimental techniques.

High-Throughput Thallium Flux Assay

This assay is a primary screening method to identify modulators of potassium channel function.

  • Principle: Thallium (Tl+) ions are used as a surrogate for K+ ions. The influx of Tl+ through Kir2.1 channels into cells is measured using a Tl+-sensitive fluorescent dye. A decrease in fluorescence intensity in the presence of a compound indicates inhibition of the channel.

  • Cell Line: HEK293 cells stably expressing the Kir2.1 channel are commonly used.

  • Procedure:

    • Cells are plated in multi-well plates and loaded with a Tl+-sensitive fluorescent dye.

    • The cells are then exposed to the test compound (e.g., ML133) at various concentrations.

    • A stimulus solution containing Tl+ is added to the wells.

    • The change in fluorescence is measured over time using a kinetic imaging plate reader.

    • The degree of inhibition is calculated by comparing the fluorescence signal in the presence and absence of the compound.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp electrophysiology is the gold standard for directly measuring ion channel currents and assessing the effects of pharmacological agents.

  • Principle: A glass micropipette forms a high-resistance seal with the cell membrane of an isolated cardiac myocyte or a cell expressing the channel of interest. This allows for the control of the membrane potential and the direct measurement of the ionic currents flowing across the cell membrane.

  • Cell Preparation: Acutely isolated ventricular myocytes from animal models (e.g., rabbit, guinea pig) or cell lines stably expressing Kir2.1 are used.

  • Recording Configuration: The whole-cell configuration is typically used, where the cell membrane within the pipette is ruptured, allowing for dialysis of the cell interior with the pipette solution and control of the intracellular environment.

  • Voltage Protocols:

    • Current-Clamp: Measures the cell's membrane potential (action potential). This is used to assess the effect of ML133 on action potential duration and resting membrane potential.

    • Voltage-Clamp: The membrane potential is held at specific voltages, and the resulting currents are measured. A voltage ramp protocol (e.g., from -100 mV to +100 mV) is often used to generate a current-voltage (I-V) relationship for the Kir2.1 channel.

  • Data Analysis: The amplitude of the inward rectifier current (IK1) is measured before and after the application of ML133 to determine the extent of inhibition and to calculate the IC50 value.

Signaling Pathways and Cellular Effects

The inhibition of the IK1 current by this compound in cardiac myocytes leads to distinct electrophysiological consequences.

Impact on Cardiac Action Potential

By blocking the primary repolarizing current at the end of the action potential, ML133 prolongs the action potential duration (APD).[8][9] It also causes a depolarization of the resting membrane potential. These effects can alter cardiac excitability and conduction.

ML133_Action_Potential cluster_effects Electrophysiological Effects ML133 This compound Kir21 Kir2.1 Channel (IK1 Current) ML133->Kir21 Inhibits RMP Resting Membrane Potential APD Action Potential Duration (Phase 3) Kir21->RMP Maintains Kir21->APD Mediates Repolarization Depolarization Depolarization RMP->Depolarization Prolongation Prolongation APD->Prolongation

Caption: Effect of ML133 on Cardiac Myocyte Electrophysiology.

Potential Therapeutic and Pro-arrhythmic Implications

The modulation of IK1 by ML133 has potential implications for both treating and inducing cardiac arrhythmias.

  • Anti-arrhythmic Potential: In conditions where an enhanced IK1 contributes to arrhythmogenesis (e.g., certain forms of atrial fibrillation or short QT syndrome), selective inhibition by ML133 could be therapeutic.[4][10]

  • Pro-arrhythmic Risk: Excessive prolongation of the action potential can lead to early afterdepolarizations (EADs) and an increased risk of Torsades de Pointes, a life-threatening ventricular arrhythmia.[10] Therefore, the dose-dependent effects of ML133 must be carefully considered.

ML133_Arrhythmia_Implications cluster_therapeutic Anti-arrhythmic Potential cluster_proarrhythmic Pro-arrhythmic Risk ML133 This compound IK1_Inhibition IK1 Inhibition ML133->IK1_Inhibition APD_Prolongation APD Prolongation IK1_Inhibition->APD_Prolongation Therapeutic Suppression of Re-entrant Arrhythmias (e.g., Atrial Fibrillation) APD_Prolongation->Therapeutic Controlled Proarrhythmic Early Afterdepolarizations (EADs) Torsades de Pointes APD_Prolongation->Proarrhythmic Excessive

Caption: Therapeutic and Pro-arrhythmic Implications of ML133.

Experimental Workflow for Characterizing a Novel Kir2.1 Inhibitor

The discovery and validation of a novel Kir2.1 inhibitor like ML133 follows a structured workflow.

Experimental_Workflow HTS High-Throughput Screening (Thallium Flux Assay) Hit_Confirmation Hit Confirmation & Dose-Response (Automated Electrophysiology) HTS->Hit_Confirmation Primary Hits Manual_Patch Manual Patch-Clamp Electrophysiology (Cardiac Myocytes / Stable Cell Lines) Hit_Confirmation->Manual_Patch Confirmed Hits Selectivity Selectivity Profiling (Other Kir Channels, hERG, etc.) Manual_Patch->Selectivity Potent Inhibitor Mechanism Mechanism of Action Studies (Mutagenesis, Chimeras) Selectivity->Mechanism In_Vitro_Tox In Vitro Toxicology & DMPK (e.g., CYP450 Inhibition) Mechanism->In_Vitro_Tox Characterized Inhibitor

Caption: Workflow for Kir2.1 Inhibitor Characterization.

Conclusion and Future Directions

This compound is a seminal tool compound that has significantly advanced our understanding of the role of Kir2.1 channels in cardiac myocyte electrophysiology. Its selectivity for the Kir2.x family allows for targeted investigations into the physiological and pathological roles of the IK1 current. Future research may focus on leveraging the structural information gleaned from ML133 to design second-generation inhibitors with improved pharmacokinetic profiles, rendering them suitable for in vivo studies and potential therapeutic development for cardiac arrhythmias. Further exploration of the downstream signaling consequences of Kir2.1 inhibition in different cardiac disease models will also be a valuable avenue of investigation.

References

ML133 Hydrochloride: A Technical Guide for Studying Microglia Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their dynamic functions, including surveillance, phagocytosis, and inflammatory responses, are tightly regulated by a complex interplay of signaling molecules and ion channels. Among these, the inwardly rectifying potassium (Kir) channels, particularly the Kir2.1 subtype, have emerged as crucial regulators of microglial activity. ML133 hydrochloride is a potent and selective blocker of the Kir2 family of potassium channels, making it an invaluable pharmacological tool for elucidating the role of these channels in microglia function. This technical guide provides an in-depth overview of this compound, its mechanism of action, and detailed protocols for its application in studying microglial biology.

Mechanism of Action

This compound is a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. These channels are critical for maintaining the resting membrane potential in various cell types, including microglia. By blocking Kir2.1 channels, this compound leads to a depolarization of the microglial cell membrane. This change in membrane potential can have profound effects on downstream signaling pathways, particularly those dependent on calcium influx. The primary mechanism involves reducing the electrochemical driving force for calcium entry through channels like the Ca2+-release-activated Ca2+ (CRAC) channels, thereby modulating a range of calcium-dependent microglial functions.

Data Presentation: Quantitative Effects of ML133 on Microglia

The following tables summarize the key quantitative data regarding the activity and effects of this compound on Kir channels and microglial functions.

Table 1: Potency and Selectivity of this compound

Target ChannelSpeciesIC50 (pH 7.4)IC50 (pH 8.5)Reference
Kir2.1Murine1.8 µM290 nM[1][2][3]
Kir2.2Human2.9 µM-[1]
Kir2.3Human4.0 µM-[1]
Kir2.6Human2.8 µM-[1]
Kir1.1 (ROMK)Rat> 300 µM-[1][2][3]
Kir4.1Rat76 µM-[1][2][3]
Kir7.1Human33 µM-[1][2][3]
Kir2.1 (in microglia)Rat3.5 µM-[4][5]

Table 2: Effects of this compound on Microglial Functions

Microglial FunctionCell TypeML133 ConcentrationObserved EffectReference
ProliferationBV2 cellsNot specifiedDrastic reduction after 2 and 4 days[6][7]
ProliferationRat primary microglia20 µMSlight increase in unstimulated and IL-4 stimulated cells[4][8]
MigrationBV2 cells20 µMHighest inhibition of migration[2]
Migration & ChemotaxisRat primary microglia20 µMDramatic decrease[4][5]
Calcium Influx (CRAC)Rat primary microglia20 µMDramatic reduction[4][5]
Apoptosis (Hypoxia-induced)BV2 cellsNot specifiedInhibition of apoptosis[9][10]
Cytokine ReleaseMouse brain slices20 µMNo significant effect on IL-6, CCL2, CXCL1 release[9]

Experimental Protocols

The following are detailed methodologies for key experiments to study microglia function using this compound.

Microglial Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assays and incorporates the use of ML133 to assess its impact on microglial proliferation.

Materials:

  • BV2 microglial cells or primary microglia

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Cell Seeding: Seed microglia in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of ML133 (e.g., 1-20 µM). Include a vehicle control (DMSO) and an untreated control. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Microglial Migration Assay (Transwell Assay)

This protocol describes a Boyden chamber assay to evaluate the effect of ML133 on microglial migration towards a chemoattractant.

Materials:

  • Microglia (primary or cell line)

  • Transwell inserts (8.0 µm pore size)

  • 24-well plates

  • Serum-free culture medium

  • Chemoattractant (e.g., ATP, C5a, or conditioned medium)

  • This compound

  • Fluorescent nuclear stain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture microglia to 70-80% confluency, then starve in serum-free medium for 4-6 hours.

  • Assay Setup: Place Transwell inserts into the wells of a 24-well plate. Add medium containing the chemoattractant to the lower chamber.

  • Treatment and Seeding: Resuspend the starved microglia in serum-free medium containing the desired concentration of ML133 or vehicle control. Seed 5 x 10^4 cells into the upper chamber of each Transwell insert.

  • Incubation: Incubate the plate at 37°C for 3-6 hours.

  • Cell Fixation and Staining: Remove the inserts and gently wipe the non-migrated cells from the top surface of the membrane with a cotton swab. Fix the migrated cells on the bottom surface with 4% paraformaldehyde for 15 minutes. Stain the nuclei with DAPI or Hoechst.

  • Imaging and Quantification: Image the bottom of the membrane using a fluorescence microscope. Count the number of migrated cells in several random fields of view.

  • Analysis: Express the results as the number of migrated cells per field or as a percentage of the control.

Cytokine Release Assay (ELISA)

This protocol outlines the measurement of cytokine secretion from microglia following treatment with ML133.

Materials:

  • Microglia (primary or cell line)

  • 24-well plates

  • Lipopolysaccharide (LPS) or other inflammatory stimulus

  • This compound

  • ELISA kits for specific cytokines (e.g., TNF-α, IL-1β, IL-6)

  • Plate reader

Procedure:

  • Cell Seeding and Treatment: Seed microglia in a 24-well plate and allow them to adhere. Pre-treat the cells with ML133 (e.g., 20 µM) for 1 hour.

  • Stimulation: Add an inflammatory stimulus (e.g., 100 ng/mL LPS) to the wells and incubate for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA: Perform the ELISA for the cytokines of interest according to the manufacturer's instructions.

  • Analysis: Determine the concentration of each cytokine from the standard curve and compare the levels between different treatment groups.

Calcium Imaging (Fura-2 AM)

This protocol allows for the measurement of intracellular calcium dynamics in microglia in response to ML133 treatment.

Materials:

  • Microglia cultured on glass coverslips

  • Fura-2 AM calcium indicator dye

  • Pluronic F-127

  • HEPES-buffered saline solution (HBSS)

  • Fluorescence imaging system with excitation wavelengths of 340 nm and 380 nm

Procedure:

  • Dye Loading: Incubate the microglia-seeded coverslips with Fura-2 AM (1-5 µM) and Pluronic F-127 (0.02%) in HBSS for 30-45 minutes at room temperature in the dark.

  • Washing: Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for at least 20 minutes.

  • Imaging Setup: Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

  • Baseline Recording: Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

  • Treatment: Perfuse the cells with a solution containing ML133 and record the changes in the 340/380 nm fluorescence ratio. A subsequent application of a calcium-mobilizing agent (e.g., ATP) can be used to assess the effect of ML133 on stimulated calcium influx.

  • Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving ML133 in microglia research.

ML133_Signaling_Pathway ML133 This compound Kir2_1 Kir2.1 Channel ML133->Kir2_1 Inhibits Membrane_Potential Membrane Depolarization Kir2_1->Membrane_Potential Leads to Driving_Force Reduced Driving Force for Ca2+ Influx Membrane_Potential->Driving_Force Ca_Influx Decreased Ca2+ Influx Driving_Force->Ca_Influx CRAC CRAC Channels CRAC->Ca_Influx Mediates Microglia_Function Modulation of Microglial Functions (Proliferation, Migration, etc.) Ca_Influx->Microglia_Function Results in

Caption: Signaling pathway of ML133 in microglia.

Microglia_Function_Workflow Start Start: Culture Microglia Treatment Treat with ML133 (or Vehicle Control) Start->Treatment Stimulation Apply Stimulus (Optional) (e.g., LPS, ATP) Treatment->Stimulation Assay Perform Functional Assay Stimulation->Assay Proliferation Proliferation Assay (MTT) Assay->Proliferation Migration Migration Assay (Transwell) Assay->Migration Cytokine Cytokine Release Assay (ELISA) Assay->Cytokine Calcium Calcium Imaging (Fura-2) Assay->Calcium Analysis Data Analysis and Interpretation Proliferation->Analysis Migration->Analysis Cytokine->Analysis Calcium->Analysis

Caption: Experimental workflow for studying microglia function with ML133.

Conclusion

This compound is a powerful and selective tool for investigating the role of Kir2.1 channels in microglial function. By modulating the membrane potential and subsequent calcium signaling, ML133 allows researchers to dissect the intricate mechanisms governing microglial proliferation, migration, and inflammatory responses. The protocols and data presented in this guide offer a comprehensive resource for scientists aiming to utilize ML133 in their studies of microglia, ultimately contributing to a better understanding of neuroinflammation and the development of novel therapeutic strategies for neurological disorders.

References

An In-depth Technical Guide to the pH-Dependent Inhibition of Kir2.1 by ML133 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The inward-rectifier potassium (Kir) channel Kir2.1, encoded by the KCNJ2 gene, is pivotal in establishing the resting membrane potential and shaping the terminal phase of the action potential in excitable cells like cardiomyocytes and neurons.[1][2] Dysregulation of Kir2.1 is linked to various pathologies, including cardiac arrhythmias such as Andersen-Tawil syndrome.[3] The development of selective pharmacological probes has been crucial for dissecting the channel's physiological and pathological roles. ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of channels, identified through high-throughput screening.[4] A key characteristic of ML133 is its pronounced pH-dependent inhibitory activity, which significantly influences its apparent potency. This guide provides a comprehensive technical overview of the quantitative aspects, molecular mechanisms, and experimental protocols related to the pH-dependent inhibition of Kir2.1 by ML133.

Quantitative Data on ML133 Inhibition

The inhibitory potency of ML133 on the Kir2.1 channel is highly sensitive to changes in pH. This dependence is observed for both extracellular and intracellular application of the compound, albeit with inverse relationships. The data from electrophysiological studies are summarized below.

Table 1: pH-Dependent IC50 Values of ML133 for Kir2.1 Inhibition

Application pH IC50 Hill Coefficient (n­H) Reference(s)
Extracellular 6.5 10.0 µM 1.8 [3][5][6]
Extracellular 7.4 1.8 - 1.9 µM 1.7 [5][6][7][8]
Extracellular 8.5 290 nM 4.0 [5][6][7][8]
Intracellular 6.5 2.6 µM Not Reported [5][6]
Intracellular 7.4 4.3 µM Not Reported [5][6]

| Intracellular | 8.5 | 12.5 µM | Not Reported |[5][6] |

Table 2: Selectivity of ML133 Against Other Kir Channels (at pH 7.4)

Channel IC50 Reference(s)
Kir1.1 > 300 µM [4][5][8]
Kir4.1 76 µM [4][5][8]

| Kir7.1 | 33 µM |[4][5][8] |

Proposed Mechanism of pH-Dependent Inhibition

The pH-dependent inhibition of Kir2.1 by ML133 is attributed to the physicochemical properties of the molecule and its interaction with the channel from the intracellular side. ML133 is a basic compound with a predicted pKa of approximately 8.79.[3][5] This means that depending on the pH of the surrounding environment, it can exist in either a protonated (charged) or a deprotonated (neutral) state.

The prevailing hypothesis suggests a multi-step mechanism:

  • Membrane Permeation: The neutral, lipophilic form of ML133 is believed to readily permeate the cell membrane.[3][6]

  • Intracellular Trapping and Protonation: As the extracellular pH increases (e.g., to 8.5), the equilibrium shifts towards the neutral form of ML133, facilitating its diffusion across the plasma membrane into the cell. Once inside the relatively neutral cytoplasm (pH ~7.2-7.4), a portion of the ML133 molecules become protonated. This "ion trapping" effectively concentrates the compound inside the cell.[3]

  • Intracellular Block: Evidence from inside-out patch-clamp experiments suggests that the protonated, charged form of ML133 is the active species that blocks the Kir2.1 channel.[5][6] When ML133 is applied directly to the intracellular face of the channel, its potency increases as the pH of the intracellular solution decreases (becomes more acidic), which favors the protonated state.[5] This is the inverse of the pH dependence observed with extracellular application.

This mechanism explains why increasing the extracellular pH enhances the apparent potency of ML133 in whole-cell recordings: a higher external pH increases the intracellular concentration of the compound, leading to a more pronounced block by the active, protonated species at the intracellular binding site.[3] Mutagenesis studies have identified residues D172 and I176 in the second transmembrane segment (M2) of Kir2.1 as critical molecular determinants for the potent inhibition by ML133.[4][5][8]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ML133_N_ext ML133 (Neutral) ML133_N_int ML133 (Neutral) ML133_N_ext->ML133_N_int ML133_NH_ext ML133-H+ (Protonated) ML133_NH_ext->ML133_N_ext Equilibrium pH_ext High Extracellular pH (e.g., 8.5) pH_ext->ML133_N_ext Favors Neutral Form mem_label ML133_NH_int ML133-H+ (Protonated) (Active Blocker) ML133_N_int->ML133_NH_int Protonation (Intracellular pH ~7.4) Kir21 Kir2.1 Channel ML133_NH_int->Kir21 Binds to intracellular site (D172/I176) Block Channel Block Kir21->Block

Proposed mechanism of pH-dependent Kir2.1 inhibition by ML133.

Experimental Protocols

The characterization of ML133's effect on Kir2.1 primarily relies on patch-clamp electrophysiology.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used.[7][9]

  • Transfection: Cells are stably transfected with the gene encoding the human Kir2.1 channel (KCNJ2). Parental HEK293 cells, which lack endogenous Kir2.1 channels, are used as a control to confirm the specificity of the observed currents and inhibition.[5]

This technique is used to measure the activity of the entire population of Kir2.1 channels on a single cell and to assess the effect of extracellularly applied compounds.

  • Solutions:

    • External (Bath) Solution (pH adjusted as required): Typically contains (in mM): 140 KCl, 2 MgCl₂, 2 CaCl₂, and 10 HEPES.[6] The pH is adjusted to 6.5, 7.4, or 8.5 to study pH dependence.

    • Internal (Pipette) Solution (pH 7.2): Typically contains (in mM): 125 Potassium Gluconate, 10 KCl, 5 HEPES, 5 EGTA, 2 MgCl₂, 0.6 CaCl₂, and 4 Na₂ATP.[2]

  • Recording Protocol:

    • A holding potential of -80 mV is maintained.

    • To elicit Kir2.1 currents, the membrane potential is stepped to -100 mV.[5]

    • A subsequent voltage ramp from -100 mV to +100 mV is applied to monitor the current-voltage (I-V) relationship and the overall quality of the recording.[5]

    • This protocol is repeated at regular intervals (e.g., every 10 seconds) to establish a stable baseline current.[5]

    • ML133 is then perfused into the bath at various concentrations and pH values, and the change in current amplitude is recorded over time to determine the extent and rate of inhibition.[5]

This configuration is crucial for confirming the intracellular site of action. A small patch of the membrane is excised, exposing the intracellular face of the channel to the bath solution.

  • Protocol:

    • After forming a gigaseal in the cell-attached mode, the pipette is retracted to excise the membrane patch.

    • The bath solution, now facing the intracellular side of the channels, can be rapidly exchanged.

    • Solutions containing different concentrations of ML133 at varying pH levels (e.g., 6.5, 7.4, 8.5) are applied to the bath to directly assess the compound's effect on the intracellular side of the channel.[5]

G cluster_prep Cell Preparation cluster_ephys Electrophysiology cluster_analysis Data Analysis culture Culture HEK293 cells stably expressing Kir2.1 patch Establish Whole-Cell or Inside-Out Patch-Clamp culture->patch protocol Apply Voltage Protocol (Step to -100mV, then Ramp) patch->protocol baseline Record Stable Baseline Current protocol->baseline application Perfuse ML133 at varying concentrations and pH baseline->application record Record Inhibitory Effect application->record measure Measure Steady-State Current Inhibition record->measure dose_response Construct Dose-Response Curves measure->dose_response ic50 Calculate IC50 and Hill Coefficient using Hill Equation dose_response->ic50

Experimental workflow for assessing Kir2.1 inhibition by ML133.

Conclusion

This compound is a valuable pharmacological tool for studying the Kir2.1 channel. Its inhibitory potency is strongly dependent on extracellular pH, a critical factor that researchers and drug developers must consider during experimental design and data interpretation. The proposed mechanism, involving membrane permeation of the neutral species and intracellular block by the protonated species, is well-supported by experimental data. The detailed protocols and quantitative data presented in this guide offer a framework for the rigorous investigation of Kir2.1 channel pharmacology and the development of next-generation inhibitors with improved properties for both research and potential therapeutic applications.

References

ML133 Hydrochloride: A Technical Guide to its Selectivity for Kir2.x Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of ML133 hydrochloride, a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium channels. This document summarizes key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant experimental workflows and signaling pathways.

Introduction

This compound is a valuable pharmacological tool for studying the physiological and pathophysiological roles of Kir2.x channels.[1][2][3] These channels, including Kir2.1, Kir2.2, and Kir2.3, are critical in setting the resting membrane potential and modulating cellular excitability in various tissues, including the heart, brain, and vasculature.[1][4][5] Dysregulation of Kir2.x channels is implicated in several diseases, making them attractive therapeutic targets.[1][4] ML133 emerged from a high-throughput screen as a potent inhibitor of Kir2.1 and subsequent studies have characterized its selectivity across the broader Kir channel family.[1][2][3]

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been quantified across a range of inwardly rectifying potassium (Kir) channels. The following tables summarize the half-maximal inhibitory concentration (IC50) values obtained from various studies, primarily through thallium flux assays and whole-cell patch-clamp electrophysiology.

Table 1: Inhibitory Potency (IC50) of ML133 against Kir2.x Channel Subtypes
Channel SubtypeSpeciesIC50 (μM) at pH 7.4Reference(s)
Kir2.1Mouse1.8[6]
Kir2.2Human2.9[6]
Kir2.3Human4.0[6]
Kir2.6Human2.8[6]
Table 2: Selectivity of ML133 against other Kir Channel Families
Channel SubtypeSpeciesIC50 (μM)Reference(s)
Kir1.1 (ROMK)Rat> 300[1][2][6][7]
Kir4.1Rat76[1][2][6][7]
Kir7.1Human33[1][2][6][7]

The data clearly demonstrates that ML133 is a potent inhibitor of the Kir2.x channel family with significantly weaker activity against other Kir channel subfamilies, making it a selective tool for studying Kir2.x function.[1][2][6] The potency of ML133 against Kir2.1 is pH-dependent, with higher potency observed at a more alkaline pH.[1][2][3] At pH 8.5, the IC50 for Kir2.1 inhibition is approximately 290 nM.[1][2][3][7][8]

Experimental Protocols

The characterization of this compound's selectivity has been achieved through two primary experimental techniques: thallium flux assays for high-throughput screening and patch-clamp electrophysiology for detailed biophysical characterization.

Thallium Flux Assay

This fluorescence-based assay is a high-throughput method to assess the activity of potassium channels. It utilizes the fact that thallium (Tl+) ions can permeate K+ channels and that specific fluorescent dyes exhibit a significant increase in fluorescence upon binding to Tl+.

Detailed Methodology:

  • Cell Culture: HEK293 cells stably expressing the Kir channel of interest are seeded into 384-well microplates.

  • Dye Loading: The cells are incubated with a thallium-sensitive fluorescent dye, such as FluxOR™ or Thallos™, for approximately 60-90 minutes at room temperature.

  • Compound Incubation: The dye is removed, and the cells are incubated with varying concentrations of this compound or control compounds for a predefined period (e.g., 20 minutes).

  • Thallium Stimulation and Signal Detection: A stimulus buffer containing thallium sulfate is added to the wells. The influx of Tl+ through open Kir channels leads to an increase in intracellular fluorescence, which is monitored in real-time using a fluorescence plate reader (e.g., Hamamatsu FDSS).

  • Data Analysis: The rate of fluorescence increase is proportional to the number of open channels. The inhibitory effect of ML133 is determined by measuring the reduction in the thallium flux rate in the presence of the compound compared to a vehicle control. IC50 values are then calculated from the concentration-response curves.

Experimental Workflow for Thallium Flux Assay

Thallium_Flux_Assay cluster_prep Cell & Dye Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Seed Kir-expressing HEK293 cells dye_loading Incubate with Thallium-sensitive dye cell_culture->dye_loading compound_add Add ML133 or vehicle control dye_loading->compound_add tl_stim Add Thallium stimulus buffer compound_add->tl_stim readout Measure fluorescence (kinetic read) tl_stim->readout rate_calc Calculate rate of fluorescence increase readout->rate_calc ic50_calc Generate dose-response curve and calculate IC50 rate_calc->ic50_calc

Caption: Workflow for assessing Kir channel inhibition using a thallium flux assay.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of the ionic currents flowing through channels in the cell membrane, offering high-resolution characterization of channel inhibition.

Detailed Methodology:

  • Cell Preparation: Cells expressing the Kir channel of interest are grown on coverslips.

  • Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane to form a high-resistance seal (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration.

  • Solutions:

    • External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES (pH adjusted to 7.4 with KOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 EDTA, 10 HEPES (pH adjusted to 7.4 with KOH).

  • Voltage Protocol: The membrane potential is held at a holding potential (e.g., 0 mV) and then stepped to a series of hyperpolarizing and depolarizing potentials to elicit Kir channel currents. A typical protocol involves a step to -100 mV to measure the inward current, followed by a voltage ramp from -100 mV to +100 mV to observe the characteristic inward rectification. This protocol is repeated at regular intervals (e.g., every 10 seconds).

  • Compound Application: After obtaining a stable baseline recording, this compound is applied to the bath solution at various concentrations.

  • Data Acquisition and Analysis: The current responses are recorded and analyzed to determine the extent of channel block at each compound concentration. The percentage of inhibition is calculated, and IC50 values are determined by fitting the concentration-response data with the Hill equation.

Experimental Workflow for Whole-Cell Patch-Clamp

Patch_Clamp_Workflow cluster_setup Recording Setup cluster_recording Data Acquisition cluster_analysis Analysis giga_seal Form Giga-seal on Kir-expressing cell whole_cell Rupture membrane to achieve whole-cell mode giga_seal->whole_cell baseline Record baseline Kir currents whole_cell->baseline compound_app Apply ML133 via perfusion system baseline->compound_app record_block Record currents in presence of ML133 compound_app->record_block measure_current Measure current amplitude record_block->measure_current calc_inhibition Calculate % inhibition and determine IC50 measure_current->calc_inhibition

Caption: Workflow for characterizing Kir channel inhibition using whole-cell patch-clamp.

Mechanism of Action and Signaling Pathways

ML133 acts as a pore blocker of Kir2.x channels.[1] Site-directed mutagenesis studies have identified specific amino acid residues within the pore-lining second transmembrane (M2) segment of Kir2.1 that are critical for ML133's inhibitory activity.[1][9] Specifically, residues Asp172 and Ile176 are key determinants of ML133 potency.[1][9] Transferring these residues to the corresponding positions in the ML133-insensitive Kir1.1 channel confers sensitivity to the inhibitor.[1][9]

The activity of Kir2.x channels is modulated by various intracellular signaling pathways. While ML133 acts as a direct channel blocker, understanding these regulatory pathways is crucial for interpreting its effects in a cellular context.

  • Protein Kinase C (PKC) and Protein Kinase A (PKA): Kir2.x channels are differentially regulated by protein kinases. For instance, Kir2.1 is predominantly modulated by PKC, while Kir2.2 is more sensitive to PKA-dependent pathways.[1] Adrenergic receptor stimulation can trigger these kinase cascades, leading to changes in Kir2.x channel activity.[1][2]

  • Phosphatidylinositol 4,5-bisphosphate (PIP2): Kir channels require PIP2 for their activity. Signaling pathways that affect PIP2 levels can indirectly modulate Kir2.x channel function.

Signaling Pathways Regulating Kir2.x Channels

Kir2_Signaling cluster_receptors Membrane Receptors cluster_kinases Kinase Cascades cluster_channels Kir2.x Channels beta_AR β-Adrenergic Receptor PKA PKA beta_AR->PKA Gs alpha1_AR α1-Adrenergic Receptor PKC PKC alpha1_AR->PKC Gq Src_Kinase Src Tyrosine Kinase alpha1_AR->Src_Kinase Gq Kir2_2 Kir2.2 PKA->Kir2_2 Activation Kir2_1 Kir2.1 PKC->Kir2_1 Modulation Kir2_3 Kir2.3 PKC->Kir2_3 Inhibition Src_Kinase->Kir2_2 Inhibition ML133 ML133 ML133->Kir2_1 ML133->Kir2_2 ML133->Kir2_3

Caption: Simplified overview of signaling pathways regulating Kir2.x channels.

The direct pore-blocking action of ML133 is independent of these upstream signaling pathways. However, the functional consequences of ML133 application in a biological system will be superimposed on the existing level of channel modulation by these pathways.

Conclusion

This compound is a well-characterized, selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. Its selectivity has been rigorously established through both high-throughput and detailed electrophysiological methods. The identification of key residues for its inhibitory action provides a molecular basis for its selectivity and a framework for the development of future Kir2.x modulators. This guide provides the essential technical information for researchers to effectively utilize ML133 as a pharmacological tool to investigate the roles of Kir2.x channels in health and disease.

References

In Vitro Characterization of ML133 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML133 hydrochloride is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1][2] These channels play a crucial role in maintaining the resting membrane potential and in the terminal phase of action potential repolarization in various cell types.[1] Dysregulation of Kir2.1 channel function is implicated in several pathologies, including Andersen-Tawil syndrome and certain cardiac arrhythmias.[1] ML133 serves as a valuable pharmacological tool for the in vitro investigation of Kir2.x channel function and physiology. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its mechanism of action, selectivity profile, and detailed experimental protocols for its evaluation.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₁₉H₁₉NO・HCl[3]
Molecular Weight 313.82 g/mol [3]
Solubility >10 mg/mL in saline; Soluble to 100 mM in DMSO[3][4]
Storage Store at +4°C[3]
CAS Number 1222781-70-5[3]

Mechanism of Action and In Vitro Potency

ML133 acts as a pore blocker of the Kir2.x channels.[1] Its inhibitory activity is notably pH-dependent, with increased potency observed at higher pH values. This is attributed to the molecule's pKa of approximately 8.79; the neutral form is thought to more readily cross the cell membrane to reach its intracellular binding site, where the protonated form is active.[1]

Quantitative In Vitro Potency of this compound
ChannelSpeciesIC₅₀ (μM) at pH 7.4IC₅₀ (μM) at pH 8.5Reference
Kir2.1 Murine1.80.29[1][3]
Kir2.2 Human2.9Not Reported[3]
Kir2.3 Human4.0Not Reported[3]
Kir2.6 Human2.8Not Reported[3]

Selectivity Profile

ML133 exhibits high selectivity for the Kir2.x family over other Kir channel subfamilies and a broad range of other ion channels and G-protein coupled receptors (GPCRs).[1][5]

Selectivity of this compound Against Other Kir Channels and Ion Channels
Channel/ReceptorSpeciesIC₅₀ (μM)Reference
Kir1.1 (ROMK) Rat> 300[1][3]
Kir4.1 Rat76[1][3]
Kir7.1 Human33[1][3]
hERG HumanModest selectivity[4]
L-type Calcium Channels Not SpecifiedInactive[1]
N-type Calcium Channels Not SpecifiedInactive[1]
CYP2D6 Not Specified0.13[1][6]
CYP1A2 Not Specified3.3[1][6]
CYP3A4 Not Specified> 30[1][6]
CYP2C9 Not Specified> 30[1][6]

Experimental Protocols

Cell Culture of HEK293 Cells Stably Expressing Kir2.1
  • Culture Medium: Prepare DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 50 IU/mL penicillin, 50 µg/mL streptomycin, and 400 µg/mL G418 for selection.[2][4]

  • Incubation: Culture cells in a humidified incubator at 37°C with 5% CO₂.[2][7]

  • Passaging: When cells reach 80-90% confluency, wash with sterile PBS, detach using a suitable dissociation reagent (e.g., Trypsin-EDTA), and re-plate at a lower density in fresh culture medium.[2]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity in a single cell.

  • Cell Preparation: Plate HEK293 cells stably expressing Kir2.1 onto glass coverslips 24-48 hours before the experiment.

  • Solutions:

    • Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.[4]

    • Intracellular Solution (in mM): 120 KCl, 5.37 CaCl₂, 1.75 MgCl₂, 10 EGTA, 10 HEPES, 4 Na₂-ATP. Adjust pH to 7.2 with KOH.[4]

  • Recording:

    • Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Apply a voltage-clamp protocol to elicit Kir2.1 currents. A typical protocol involves holding the membrane potential at a depolarized level (e.g., -20 mV) and then applying hyperpolarizing steps (e.g., from -120 mV to +60 mV in 10 mV increments) to measure the inward current.[8]

    • Perfuse the cell with the extracellular solution containing varying concentrations of this compound to determine its inhibitory effect.

Thallium Flux Assay

This is a fluorescence-based assay suitable for high-throughput screening of ion channel modulators. It utilizes the permeability of potassium channels to thallium ions (Tl⁺).

  • Cell Plating: Seed HEK293 cells stably expressing Kir2.1 into 384-well microplates.[5]

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 60-90 minutes at room temperature.[1]

  • Compound Incubation: Add this compound at various concentrations to the wells and incubate for a defined period (e.g., 10-20 minutes).

  • Thallium Stimulation and Measurement: Use a fluorescence plate reader with an integrated liquid handling system to add a stimulus buffer containing thallium. The influx of Tl⁺ through open Kir2.1 channels leads to an increase in fluorescence.[5]

  • Data Analysis: The rate of fluorescence increase is proportional to the ion channel activity. The inhibitory effect of ML133 is determined by comparing the fluorescence signal in the presence and absence of the compound.

Visualizations

ML133_Mechanism_of_Action cluster_membrane Cell Membrane cluster_ML133 Extracellular Space Extracellular Space Intracellular Space Intracellular Space Kir2_1 Kir2.1 Channel Pore K_ion_in K+ Block Block Kir2_1:pore->Block Inhibited by ML133 ML133_neutral ML133 (Neutral) ML133_neutral->Kir2_1:pore Crosses Membrane ML133_protonated ML133 (Protonated) ML133_neutral->ML133_protonated Protonation (pKa ~8.79) ML133_protonated->Kir2_1:pore Binds to Pore K_ion_out K+ K_ion_out->Kir2_1:pore K+ Influx

Caption: Proposed mechanism of pH-dependent Kir2.1 channel block by ML133.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Electrophysiological Recording cluster_pharma Pharmacology cluster_analysis Data Analysis Cell_Culture Culture HEK293-Kir2.1 Cells Plating Plate Cells on Coverslips Cell_Culture->Plating Patching Form Giga-seal & Whole-cell Configuration Plating->Patching Voltage_Clamp Apply Voltage Protocol Patching->Voltage_Clamp Current_Measurement Measure Inward K+ Current Voltage_Clamp->Current_Measurement Compound_App Perfuse with ML133 Current_Measurement->Compound_App Dose_Response Record Current at Different Concentrations Compound_App->Dose_Response IC50_Calc Calculate IC50 Dose_Response->IC50_Calc

Caption: Experimental workflow for whole-cell patch-clamp analysis of ML133.

Thallium_Flux_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating Plate HEK293-Kir2.1 Cells in 384-well Plate Dye_Loading Load Cells with Thallium-sensitive Dye Cell_Plating->Dye_Loading Compound_Incubation Incubate with ML133 Dye_Loading->Compound_Incubation Thallium_Addition Add Thallium Stimulus Buffer Compound_Incubation->Thallium_Addition Fluorescence_Reading Kinetic Fluorescence Measurement Thallium_Addition->Fluorescence_Reading Rate_Analysis Analyze Rate of Fluorescence Increase Fluorescence_Reading->Rate_Analysis IC50_Calc Calculate IC50 Rate_Analysis->IC50_Calc

Caption: High-throughput screening workflow using the thallium flux assay.

References

The Impact of ML133 Hydrochloride on Resting Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ML133 hydrochloride and its effects on the resting membrane potential of cells. This compound is a selective inhibitor of the inwardly rectifying potassium (Kir) channel, Kir2.1. These channels play a crucial role in establishing and maintaining the negative resting membrane potential in various cell types. By blocking the outward flow of potassium ions, this compound induces a depolarization of the cell membrane. This guide will detail the mechanism of action, present quantitative data on its effects, and provide comprehensive experimental protocols for its study.

Core Mechanism of Action

The resting membrane potential of a cell is primarily determined by the selective permeability of the cell membrane to potassium ions (K⁺) through channels such as Kir2.1. These channels allow for the efflux of K⁺ down its concentration gradient, leaving a net negative charge on the intracellular side of the membrane.

This compound selectively binds to and blocks the pore of the Kir2.1 channel.[1] This inhibition reduces the outward potassium current, thereby decreasing the hyperpolarizing influence of K⁺ efflux. Consequently, the membrane potential becomes less negative, a phenomenon known as depolarization. The potency of this compound is pH-dependent, with increased potency at a more alkaline pH.[2]

Quantitative Data Presentation

The following tables summarize the quantitative effects of this compound on Kir2.1 channel activity and cellular resting membrane potential.

ParameterValueCell TypepHReference
IC₅₀ for Kir2.1 1.8 µMHEK2937.4[1]
IC₅₀ for Kir2.1 290 nMHEK2938.5[1]
Effect on RMP DepolarizationMacrophages7.4[3]
Control RMP -42.8 ± 2.9 mVMacrophages7.4[3]
RMP with 25 µM ML133 -30.6 ± 1.3 mVMacrophages7.4[3]
Kir ChannelIC₅₀ (µM)Reference
Kir1.1 > 300[2]
Kir4.1 76[2]
Kir7.1 33[2]

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway of this compound and the workflows for key experimental protocols.

ML133_Signaling_Pathway cluster_inhibition Effect of Inhibition ML133 This compound Kir21 Kir2.1 Channel ML133->Kir21 Inhibits K_efflux K+ Efflux Kir21->K_efflux Mediates Depolarization Membrane Depolarization Kir21->Depolarization K_efflux_inhibited Reduced K+ Efflux Kir21->K_efflux_inhibited Blockade leads to RMP Resting Membrane Potential K_efflux->RMP Maintains K_efflux_inhibited->Depolarization Causes

Signaling pathway of this compound.

Patch_Clamp_Workflow start Start cell_prep Cell Preparation (e.g., HEK293 expressing Kir2.1) start->cell_prep solution_prep Prepare Intracellular and Extracellular Solutions cell_prep->solution_prep pipette_prep Pull and Fill Patch Pipettes solution_prep->pipette_prep giga_seal Form Gigaseal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell record_baseline Record Baseline Resting Membrane Potential whole_cell->record_baseline apply_ml133 Apply this compound record_baseline->apply_ml133 record_effect Record Change in Resting Membrane Potential apply_ml133->record_effect data_analysis Data Analysis record_effect->data_analysis end End data_analysis->end

Experimental workflow for patch-clamp electrophysiology.

Fluorescent_Assay_Workflow start Start plate_cells Plate Cells in Microplate start->plate_cells load_dye Load Cells with Membrane Potential-Sensitive Dye plate_cells->load_dye incubate Incubate load_dye->incubate measure_baseline Measure Baseline Fluorescence incubate->measure_baseline add_ml133 Add this compound measure_baseline->add_ml133 measure_change Measure Fluorescence Change add_ml133->measure_change calibrate Calibrate Fluorescence to Membrane Potential (mV) measure_change->calibrate analyze Data Analysis calibrate->analyze end End analyze->end

References

Methodological & Application

In vivo Administration of ML133 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML133 hydrochloride is a potent and selective small molecule inhibitor of the inwardly rectifying potassium (Kir) channels of the Kir2.x family.[1] Kir2.1 channels are crucial in setting the resting membrane potential and modulating cellular excitability in various cell types, including neurons, muscle cells, and glial cells.[1] Due to its selectivity, this compound serves as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of Kir2.x channels. While its utility has been extensively demonstrated in in vitro studies, its application in vivo has been more limited due to its pharmacokinetic properties.[2] However, specific in vivo applications have been successfully demonstrated, providing valuable insights into the function of Kir2.x channels in complex biological systems.

This document provides detailed application notes and protocols for the in vivo administration of this compound, focusing on its use in a neuropathic pain model in mice and its pharmacokinetic profiling in rats.

Mechanism of Action

This compound selectively blocks Kir2.x channels, leading to depolarization of the cell membrane. By inhibiting the outward potassium current at potentials negative to the potassium equilibrium potential, ML133 disrupts the maintenance of a hyperpolarized resting membrane potential. This depolarization can alter cellular excitability, ion channel gating, and downstream signaling pathways. In the context of the central nervous system, inhibition of Kir2.1 channels in microglia has been shown to reduce their proliferation and attenuate neuropathic pain.[3]

ML133 This compound Kir2_1 Kir2.1 Channel ML133->Kir2_1 Inhibits Depolarization Depolarization ML133->Depolarization K_efflux K+ Efflux Kir2_1->K_efflux Mediates Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Maintains Membrane_Potential Membrane Potential Cellular_Function Altered Cellular Function (e.g., Microglial Proliferation) Hyperpolarization->Membrane_Potential Depolarization->Cellular_Function

Figure 1: Simplified signaling pathway of this compound action.

Data Presentation

In Vitro Potency of ML133
ChannelSpeciesIC50 (pH 7.4)IC50 (pH 8.5)Reference
Kir2.1mouse1.8 µM290 nM[2]
Kir2.2human2.9 µM-[4]
Kir2.3human4.0 µM-[4]
Kir2.6human2.8 µM-[4]
Kir1.1 (ROMK)rat> 300 µM85.5 µM[2]
Kir4.1rat76 µM-[4]
Kir7.1human33 µM-[4]
In Vivo Pharmacokinetics of ML133 in Rats
ParameterIntravenous (IV) AdministrationOral (PO) Administration
Dose10 mg/kg10 mg/kg
Vehicle20% Captisol®20% Captisol®
Cmax-43 ± 15 ng/mL
Tmax-1.0 ± 0.0 h
AUC(0-last)165 ± 12 hng/mL114 ± 19 hng/mL
t1/21.0 ± 0.1 h1.2 ± 0.2 h
Bioavailability-69%

Data extracted from a study characterizing next-generation inhibitors, where ML133 was used as a comparator.

Experimental Protocols

Application 1: Attenuation of Neuropathic Pain in a Mouse Model

This protocol describes the intrathecal administration of this compound to alleviate mechanical allodynia in a spared nerve injury (SNI) mouse model of neuropathic pain.[3]

Materials:

  • This compound

  • Sterile saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO)

  • 30-gauge needle and Hamilton syringe

  • Anesthetic (e.g., isoflurane)

  • Von Frey filaments

Protocol:

  • Preparation of this compound Solution:

    • Dissolve this compound in a minimal amount of DMSO.

    • Further dilute with sterile saline to the final desired concentration. The final concentration of DMSO should be minimized to avoid toxicity.

    • In a published study, a dose of 10 nmol in a volume of 5 µL was used.

  • Spared Nerve Injury (SNI) Model:

    • Anesthetize the mouse using isoflurane.

    • Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

    • Isolate the common peroneal and tibial nerves and ligate them with a suture.

    • Transect the ligated nerves distal to the ligation, removing a small section to prevent regeneration.

    • Ensure the sural nerve remains intact and untouched.

    • Close the muscle and skin layers with sutures.

    • Allow the animals to recover for a period (e.g., 2 days) to allow for the development of neuropathic pain.

  • Intrathecal Injection:

    • Anesthetize the mouse.

    • Position the mouse in a prone position with the spine slightly curved.

    • Palpate the iliac crests and insert a 30-gauge needle into the intervertebral space between L5 and L6.

    • A characteristic tail flick is an indicator of successful entry into the intrathecal space.

    • Slowly inject 5 µL of the this compound solution.

    • Withdraw the needle and allow the mouse to recover.

  • Assessment of Mechanical Allodynia (Von Frey Test):

    • Place the mouse in a testing chamber with a wire mesh floor and allow it to acclimate.

    • Apply von Frey filaments of increasing force to the plantar surface of the hind paw in the sural nerve territory.

    • A positive response is a sharp withdrawal of the paw.

    • Determine the paw withdrawal threshold (PWT) in grams.

    • Assessments can be performed at baseline before SNI surgery, after surgery to confirm allodynia, and at various time points after ML133 administration.

cluster_0 Pre-Treatment cluster_1 Induction of Neuropathy cluster_2 Treatment and Assessment Baseline Baseline Von Frey Test SNI Spared Nerve Injury (SNI) Surgery Baseline->SNI Post_SNI_Test Post-SNI Von Frey Test (Confirm Allodynia) SNI->Post_SNI_Test IT_Injection Intrathecal Injection of this compound Post_SNI_Test->IT_Injection Post_Treatment_Test Post-Treatment Von Frey Test (Assess Efficacy) IT_Injection->Post_Treatment_Test

Figure 2: Experimental workflow for assessing the efficacy of ML133 in a neuropathic pain model.

Application 2: Pharmacokinetic Profiling in Rats

This protocol provides a general framework for determining the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 20% Captisol® in water)

  • Male Sprague-Dawley rats

  • Dosing syringes and needles (for IV and PO administration)

  • Blood collection supplies (e.g., EDTA tubes, syringes)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Protocol:

  • Animal Preparation:

    • Acclimate male Sprague-Dawley rats to the housing conditions for at least one week.

    • Fast the animals overnight before dosing, with free access to water.

  • Drug Formulation:

    • Prepare a formulation of this compound in a suitable vehicle. A 20% solution of Captisol® in water has been used.

    • The concentration should be adjusted to achieve the desired dose in a reasonable administration volume (e.g., 5 mL/kg for oral, 2 mL/kg for intravenous).

  • Administration:

    • Intravenous (IV): Administer the this compound formulation via the tail vein. A typical dose used for pharmacokinetic studies is 10 mg/kg.

    • Oral (PO): Administer the this compound formulation via oral gavage. A typical dose is 10 mg/kg.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2-0.3 mL) from a suitable site (e.g., tail vein, saphenous vein, or via a cannula) at predetermined time points.

    • Suggested time points for IV administration: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Suggested time points for PO administration: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

    • Quantify the concentration of ML133 in the plasma samples using a validated bioanalytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Use the plasma concentration-time data to calculate pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and bioavailability, using non-compartmental analysis.

cluster_0 Dosing cluster_1 Sampling and Analysis cluster_2 Data Interpretation IV_Admin Intravenous (IV) Administration Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling PO_Admin Oral (PO) Administration PO_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis

Figure 3: General workflow for a pharmacokinetic study of this compound in rats.

Concluding Remarks

This compound is a valuable tool for probing the in vivo function of Kir2.x channels. The protocols provided herein offer a starting point for researchers interested in utilizing this compound in preclinical models of neuropathic pain and for characterizing its pharmacokinetic properties. It is important to note that due to its previously reported high plasma protein binding and intrinsic clearance, the in vivo utility of ML133 may be context-dependent, and careful consideration of the administration route and dosing is necessary for successful experimental outcomes. The development of next-generation analogs with improved pharmacokinetic profiles may further expand the in vivo applications of Kir2.x channel inhibitors.

References

ML133 Hydrochloride: Application Notes and Protocols for In Vitro Cardiac Arrhythmia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML133 hydrochloride is a potent and selective small molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (K+) channels.[1] These channels, which conduct the IK1 current, play a crucial role in stabilizing the resting membrane potential and shaping the late phase of repolarization (Phase 3) of the cardiac action potential.[1][2][3] Dysregulation of Kir2.x channels is implicated in various cardiac arrhythmias, including Andersen-Tawil syndrome, and may contribute to arrhythmias in heart failure.[2][4] ML133 serves as a valuable pharmacological tool for investigating the role of IK1 in cardiac electrophysiology and for exploring potential antiarrhythmic strategies in vitro. Due to high protein binding and intrinsic clearance, the utility of ML133 is primarily limited to in vitro studies.[1]

Mechanism of Action

This compound acts as a pore blocker of the Kir2.x channels.[1] It exhibits selectivity for the Kir2.x subfamily (Kir2.1, Kir2.2, Kir2.3, and Kir2.6) over other Kir channels like Kir1.1 (ROMK), Kir4.1, and Kir7.1.[1] The inhibitory potency of ML133 is pH-dependent, with increased potency at more alkaline pH levels.[1]

cluster_0 Cellular Effects ML133 This compound Kir2_x Kir2.x Channels (IK1 Current) ML133->Kir2_x Inhibits (Pore Block) RMP Stabilization of Resting Membrane Potential Kir2_x->RMP Maintains Repolarization Phase 3 Repolarization (Action Potential) Kir2_x->Repolarization Contributes to Arrhythmia Cardiac Arrhythmias (e.g., Andersen-Tawil Syndrome) RMP->Arrhythmia Dysregulation leads to Repolarization->Arrhythmia Alteration leads to Heart Cardiac Myocyte

Caption: Signaling pathway of this compound in cardiac myocytes.

Data Presentation

Table 1: Potency of this compound on Kir2.1 Channels
ParameterValueReference
IC50 at pH 7.41.8 µM[1]
IC50 at pH 8.5290 nM[1]
IC50 at pH 6.510.0 µM[1]
Table 2: Selectivity of this compound against Kir Family Channels
ChannelIC50Reference
Kir2.11.8 µM (at pH 7.4)[1]
Kir2.2Similar to Kir2.1[1]
Kir2.3Similar to Kir2.1[1]
Kir2.6Similar to Kir2.1[1]
Kir1.1 (ROMK)> 300 µM[1]
Kir4.176 µM[1]
Kir7.133 µM[1]

Experimental Protocols

Protocol 1: In Vitro Electrophysiological Assessment of ML133 on Cardiomyocytes

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of ML133 on the IK1 current in isolated cardiomyocytes or cell lines expressing Kir2.x channels.

Materials:

  • Isolated primary cardiomyocytes or a suitable cell line (e.g., HEK293 cells stably expressing Kir2.1).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • External (bath) solution: 140 mM KCl, 2 mM MgCl2, 2 mM CaCl2, 10 mM HEPES (pH adjusted to 7.4 with KOH).

  • Internal (pipette) solution: 140 mM KCl, 2 mM EDTA, 10 mM HEPES (pH adjusted to 7.4 with KOH).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

Methodology:

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Culture and prepare the cells for patch-clamping according to standard laboratory protocols.

  • Pull patch pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a whole-cell patch-clamp configuration on a selected cell.

  • Record baseline IK1 currents. A voltage ramp protocol from -120 mV to +50 mV over 200 ms is suitable to elicit the characteristic inward rectification.

  • Prepare working concentrations of this compound by diluting the stock solution in the external solution.

  • Perfuse the cell with the external solution containing the desired concentration of ML133.

  • Record the IK1 current after the drug effect has reached a steady state.

  • Wash out the drug with the control external solution to assess the reversibility of the block.

  • Repeat with different concentrations of ML133 to generate a dose-response curve and calculate the IC50.

start Start cell_prep Prepare Cardiomyocytes or Kir2.x-expressing Cells start->cell_prep patch Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch baseline Record Baseline IK1 Current patch->baseline apply_ml133 Perfuse with ML133 Solution baseline->apply_ml133 record_effect Record IK1 Current at Steady State apply_ml133->record_effect washout Washout with Control Solution record_effect->washout analyze Analyze Data (Dose-Response Curve, IC50) washout->analyze end End analyze->end

Caption: Experimental workflow for patch-clamp analysis of ML133.

Protocol 2: Modeling Arrhythmia in a Cardiomyocyte Monolayer with ML133

This protocol describes how to induce an arrhythmogenic substrate in a cultured cardiomyocyte monolayer by inhibiting IK1 with ML133 and assessing changes in action potential duration and propagation.

Materials:

  • Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) or neonatal ventricular myocytes.

  • Culture medium and plates suitable for forming a confluent, spontaneously beating monolayer.

  • Multi-electrode array (MEA) system or optical mapping setup with voltage-sensitive dyes.

  • This compound stock solution.

  • Pacing electrode (if not using a spontaneously beating culture).

Methodology:

  • Culture hiPSC-CMs on an MEA plate or a glass-bottom dish until a confluent, synchronously beating monolayer is formed.

  • Record baseline electrical activity (field potentials) or optical action potentials from multiple sites across the monolayer. Measure parameters such as beat rate, field potential duration (FPD), and conduction velocity.

  • Introduce this compound to the culture medium at a concentration expected to partially inhibit IK1 (e.g., 1-5 µM).

  • Allow the monolayer to equilibrate with the compound.

  • Record the electrical activity again and analyze the changes in FPD and conduction velocity. Prolongation of FPD and slowing of conduction are expected.

  • (Optional) Pace the monolayer at different frequencies to assess for the induction of re-entrant arrhythmias, which may manifest as irregular and fragmented electrical activity.

  • Wash out the compound to observe if the phenotype reverts to baseline.

start Start culture Culture Cardiomyocyte Monolayer on MEA start->culture baseline Record Baseline Electrical Activity (FPD, CV) culture->baseline add_ml133 Add ML133 to Culture Medium baseline->add_ml133 equilibrate Equilibrate Monolayer with Compound add_ml133->equilibrate record_effect Record Post-ML133 Electrical Activity equilibrate->record_effect pacing Pace Monolayer to Assess Arrhythmia Induction record_effect->pacing analyze Analyze Changes in FPD, CV, and Arrhythmias pacing->analyze end End analyze->end

Caption: Workflow for arrhythmia modeling in a cardiomyocyte monolayer.

Application in Specific Arrhythmia Models

  • Andersen-Tawil Syndrome (ATS): ATS is a rare genetic disorder caused by loss-of-function mutations in the KCNJ2 gene, which encodes the Kir2.1 channel.[4] ML133 can be used in vitro to pharmacologically mimic the reduced IK1 current characteristic of ATS. This allows for the study of the cellular electrophysiological consequences, such as prolonged action potential duration and increased susceptibility to afterdepolarizations, in a controlled manner without the need for genetic manipulation.

  • Atrial Fibrillation (AF): While the role of IK1 in AF is complex, its modulation can affect atrial refractoriness and conduction. ML133 can be used in isolated atrial cardiomyocytes or atrial tissue models to investigate how IK1 inhibition alters atrial action potential characteristics and potentially contributes to an arrhythmogenic substrate.

  • Heart Failure-Associated Arrhythmias: Downregulation of IK1 is a common feature of electrical remodeling in heart failure, which contributes to arrhythmogenesis. ML133 can be applied to healthy cardiomyocytes to simulate this specific aspect of the heart failure phenotype and study its pro-arrhythmic consequences in isolation.

Conclusion

This compound is a selective and potent inhibitor of the Kir2.x family of potassium channels, making it an indispensable tool for the in vitro investigation of cardiac arrhythmias. Its ability to specifically block the IK1 current allows researchers to dissect the role of this current in maintaining cardiac electrical stability and to model the cellular basis of arrhythmias such as Andersen-Tawil syndrome and those associated with heart failure. The provided protocols offer a framework for utilizing ML133 to advance our understanding of cardiac electrophysiology and to screen for novel antiarrhythmic therapies.

References

Application Notes and Protocols for Intrathecal ML133 Hydrochloride in Neuropathic Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the investigation of ML133 hydrochloride as a potential therapeutic agent for neuropathic pain when administered intrathecally. The information is compiled from preclinical research and is intended for laboratory research use only.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from damage to the somatosensory nervous system, remains a significant clinical challenge with limited effective treatment options. Emerging research has identified the crucial role of spinal microglia in the initiation and maintenance of neuropathic pain states. Following peripheral nerve injury, microglia in the spinal cord become activated, proliferate, and release pro-inflammatory mediators that contribute to central sensitization and pain hypersensitivity.

One of the key molecular players in microglial activation is the inwardly rectifying potassium channel Kir2.1. Increased expression and function of Kir2.1 channels in microglia following nerve injury leads to a hyperpolarization of the cell membrane, a state permissive for microglial proliferation and activation. This compound is a selective blocker of the Kir2.x family of inwardly rectifying potassium channels, with a notable potency for Kir2.1. By inhibiting Kir2.1, this compound depolarizes spinal microglial cells, thereby reducing their proliferation and attenuating neuropathic pain behaviors in animal models.[1]

These notes provide detailed protocols for utilizing this compound in a preclinical model of neuropathic pain, specifically the Spared Nerve Injury (SNI) model in mice.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of intrathecal this compound on neuropathic pain behaviors. Note: Specific quantitative data from the primary literature is not fully available in the public domain. The following tables are illustrative based on the reported significant attenuation of pain behaviors and will be updated as more data becomes accessible.

Table 1: Effect of Intrathecal this compound on Mechanical Allodynia (Von Frey Test)

Treatment GroupDose (nmol)Paw Withdrawal Threshold (g) - BaselinePaw Withdrawal Threshold (g) - Post-SNI + VehiclePaw Withdrawal Threshold (g) - Post-SNI + ML133
ShamN/A~2.0N/AN/A
SNI + VehicleN/A~2.0< 0.5N/A
SNI + ML133Data not available~2.0N/ASignificantly Increased vs. Vehicle

Table 2: Effect of Intrathecal this compound on Microglial Proliferation

Treatment GroupMarkerQuantification MethodResult
SNI + VehicleIba1+ cellsImmunohistochemistryIncreased microglial proliferation
SNI + ML133Iba1+ cellsImmunohistochemistrySignificantly reduced microglial proliferation vs. Vehicle

Signaling Pathway

The proposed mechanism of action for intrathecal this compound in attenuating neuropathic pain involves the modulation of spinal microglial activity. The following diagram illustrates the key signaling pathway.

ML133_Mechanism cluster_0 Microglia Nerve_Injury Peripheral Nerve Injury ATP_Release ATP Release Nerve_Injury->ATP_Release P2X_Receptors P2X Receptors ATP_Release->P2X_Receptors Kir21_Upregulation Upregulation of Kir2.1 Channels P2X_Receptors->Kir21_Upregulation Hyperpolarization Membrane Hyperpolarization Kir21_Upregulation->Hyperpolarization Kir21_Block Kir2.1 Channel Blockade Proliferation Microglial Proliferation Hyperpolarization->Proliferation Depolarization Membrane Depolarization Hyperpolarization->Depolarization Reverses Proinflammatory_Mediators Release of Pro-inflammatory Mediators (e.g., TNF-α, IL-1β) Proliferation->Proinflammatory_Mediators Central_Sensitization Central Sensitization Proinflammatory_Mediators->Central_Sensitization Neuropathic_Pain Neuropathic Pain Central_Sensitization->Neuropathic_Pain Pain_Attenuation Attenuation of Neuropathic Pain ML133 This compound (Intrathecal) ML133->Kir21_Upregulation Inhibits Reduced_Proliferation Reduced Proliferation Depolarization->Reduced_Proliferation Reduced_Mediators Reduced Pro-inflammatory Mediator Release Reduced_Proliferation->Reduced_Mediators Reduced_Mediators->Pain_Attenuation

Caption: Mechanism of action of intrathecal this compound.

Experimental Workflow

The following diagram outlines the typical experimental workflow for evaluating the efficacy of intrathecal this compound in a mouse model of neuropathic pain.

Experimental_Workflow Animal_Acclimation Animal Acclimation and Baseline Behavioral Testing SNI_Surgery Spared Nerve Injury (SNI) Surgery Animal_Acclimation->SNI_Surgery Post_Op_Recovery Post-Operative Recovery and Pain Development SNI_Surgery->Post_Op_Recovery Intrathecal_Injection Intrathecal Injection of this compound or Vehicle Post_Op_Recovery->Intrathecal_Injection Behavioral_Testing Post-Treatment Behavioral Testing (Von Frey, etc.) Intrathecal_Injection->Behavioral_Testing Tissue_Collection Tissue Collection (Spinal Cord) for Analysis Behavioral_Testing->Tissue_Collection Data_Analysis Data Analysis and Interpretation Tissue_Collection->Data_Analysis

References

Preparing ML133 Hydrochloride Stock Solution in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of ML133 hydrochloride stock solutions in dimethyl sulfoxide (DMSO). This compound is a selective blocker of the inwardly rectifying potassium (Kir) channels of the Kir2 family.[1] Accurate preparation of stock solutions is critical for reproducible experimental results. This guide consolidates key data and outlines best practices to ensure the quality and stability of this compound solutions for in vitro and in vivo research applications.

Introduction to this compound

This compound is a small molecule inhibitor that selectively blocks the Kir2 family of inwardly rectifying potassium channels.[1] These channels are crucial in setting the resting membrane potential and regulating cellular excitability in various cell types, including neurons and cardiac myocytes. Due to its selectivity, ML133 is a valuable tool for investigating the physiological and pathological roles of Kir2 channels.

Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. Researchers should always refer to the batch-specific information provided on the certificate of analysis (CoA) for the most accurate data.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 313.82 g/mol [2]
Formula C₁₉H₁₉NO·HCl[2]
Appearance White to off-white solid[1]
Purity ≥98% (by HPLC)
CAS Number 1222781-70-5[2]

Solubility of this compound

This compound is readily soluble in DMSO, but sparingly soluble in aqueous buffers.[3] For most applications, a high-concentration stock solution is prepared in DMSO and then diluted to the final working concentration in the desired aqueous experimental buffer. It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[4]

Table 2: Solubility Data for this compound

SolventMaximum ConcentrationReference
DMSO Soluble to 100 mM (approximately 31.38 mg/mL)
DMSO 87.5 mg/mL (278.82 mM) with sonication, warming, and heat to 60°C[1]
DMSO 63 mg/mL (200.75 mM)[4]
DMSO 10 mg/mL[5]
Ethanol ≥2.52 mg/mL (with gentle warming and ultrasonic)[2]
Water Insoluble[2][4]
DMSO:PBS (pH 7.2) (1:1) Approximately 0.50 mg/mL[3]

Note: Solubility can vary between different batches and suppliers. It is recommended to perform a small-scale solubility test before preparing a large volume of stock solution.

Mechanism of Action: Inhibition of Kir2 Channels

ML133 acts as a pore blocker for Kir2 channels, thereby inhibiting the flow of potassium ions.[6] Its inhibitory activity is pH-dependent, with increased potency at higher pH levels.[6][7]

ML133_Mechanism Mechanism of Action of ML133 ML133 This compound Block Blockage ML133->Block Kir2_channel Kir2.x Channel Pore K_ion_flow K+ Ion Influx Membrane_Potential Membrane Hyperpolarization / Stabilization of Resting Potential K_ion_flow->Membrane_Potential Contributes to Cellular_Response Altered Cellular Excitability Membrane_Potential->Cellular_Response Leads to Block->Kir2_channel Block->K_ion_flow Inhibits

Mechanism of Action of ML133

Table 3: Inhibitory Activity of this compound

TargetIC₅₀ (pH 7.4)IC₅₀ (pH 8.5)Reference
mKir2.1 1.8 µM290 nM[1]
hKir2.2 2.9 µM-
hKir2.3 4.0 µM-
hKir2.6 2.8 µM-
rKir1.1 > 300 µM-
rKir4.1 76 µM-
hKir7.1 33 µM-

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound (solid powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure
  • Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: Carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.138 mg of this compound (based on a molecular weight of 313.82 g/mol ). Always use the batch-specific molecular weight from the CoA for precise calculations.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary.[1] Visually inspect the solution to ensure there are no visible particulates.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes (e.g., amber microcentrifuge tubes).[1][4]

Stock_Solution_Workflow Workflow for Preparing ML133 Stock Solution cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage Equilibrate Equilibrate ML133 vial to Room Temperature Weigh Weigh this compound Equilibrate->Weigh 1. Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO 2. Vortex Vortex until Dissolved Add_DMSO->Vortex 3. Optional_Aid Gentle Warming / Sonication (if necessary) Vortex->Optional_Aid Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot 4. Store Store at Recommended Temperature Aliquot->Store 5.

References

ML133 Hydrochloride: Application Notes and Protocols for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1][2][3][4][5] These channels play a crucial role in maintaining the resting membrane potential in various cell types, including neurons, cardiac myocytes, and immune cells.[1][4] By blocking Kir2.x channels, this compound leads to membrane depolarization, which can modulate a variety of cellular processes. This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments, including its mechanism of action, recommended working concentrations, and protocols for assessing its effects on cellular function.

Mechanism of Action

This compound acts as a pore blocker of the Kir2.1 channel, a member of the Kir2.x family.[1] Its binding site is located within the ion-conducting pathway formed by the second transmembrane (M2) domains of the channel subunits.[2] The potency of ML133 is notably pH-dependent, with increased activity observed at a more alkaline pH.[1][4][6] It is believed that the neutral form of ML133 is membrane permeable, and an alkaline extracellular pH facilitates its concentration inside the cell, where it can then inhibit the channel from the intracellular side.[4]

The inhibition of Kir2.x channels by this compound leads to a reduction in the outward potassium current, resulting in the depolarization of the cell membrane. This change in membrane potential can have significant downstream effects on various signaling pathways and cellular functions, such as regulating inflammatory responses in macrophages.[7]

cluster_cell Cell Membrane cluster_effects Cellular Effects Kir2_channel Kir2.x Channel K_ion_in K+ Kir2_channel->K_ion_in K+ Efflux (inhibited) Membrane_Depolarization Membrane Depolarization Kir2_channel->Membrane_Depolarization Leads to ML133_ext ML133 (extracellular) ML133_int ML133 (intracellular) ML133_ext->ML133_int Membrane Permeation ML133_int->Kir2_channel Blocks Pore K_ion_out K+ K_ion_out->Kir2_channel K+ Influx Downstream_Signaling Downstream Signaling (e.g., altered gene expression) Membrane_Depolarization->Downstream_Signaling Modulates cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Dilute Stock in Culture Medium Stock_Solution->Working_Solution Treat_Cells Treat with ML133 and Vehicle Control Working_Solution->Treat_Cells Seed_Cells Seed Cells Culture_Cells Culture Overnight Seed_Cells->Culture_Cells Culture_Cells->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Downstream_Analysis Downstream Analysis (Electrophysiology, qPCR, etc.) Incubate->Downstream_Analysis

References

Application Notes and Protocols for Whole-Cell Voltage Clamp Recording with ML133 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML133 hydrochloride is a potent and selective small-molecule inhibitor of the Kir2.x family of inwardly rectifying potassium (Kir) channels.[1][2][3][4][5] These channels play a crucial role in setting the resting membrane potential and in the terminal phase of action potential repolarization in various excitable cells, including cardiomyocytes and neurons.[1][6] Dysregulation of Kir2.x channels is implicated in several pathologies, making them important therapeutic targets.[1][6] ML133 provides a valuable pharmacological tool for studying the physiological and pathophysiological roles of Kir2.x channels using techniques such as whole-cell voltage clamp recording.

This document provides detailed application notes and protocols for the use of this compound in whole-cell voltage clamp experiments to facilitate research and drug development efforts targeting Kir2.x channels.

Mechanism of Action

This compound acts as a pore blocker of Kir2.x channels.[1][7] Its inhibitory action is pH-dependent, with increased potency at higher extracellular pH.[1][6][7][8] This is likely due to the neutral form of the molecule being membrane permeable, allowing it to access its binding site from the intracellular side.[1][7][8] The binding site for ML133 on Kir2.1 has been identified to involve residues D172 and I176 within the M2 transmembrane segment.[1][5]

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound on Kir Channels
Channel SubtypeSpeciespHIC50 (μM)Reference(s)
Kir2.1mouse7.41.8[2]
Kir2.1human7.41.8[6]
Kir2.1-6.510.0[1]
Kir2.1-8.50.29[1][4][5][6]
Kir2.2human7.42.9[2]
Kir2.3human7.44.0[2]
Kir2.6human7.42.8[2]
Table 2: Selectivity Profile of this compound
Channel SubtypeSpeciespHIC50 (μM)Reference(s)
Kir1.1 (ROMK)rat7.4> 300[1][2]
Kir4.1rat7.476[1][2]
Kir7.1human7.433[1][2]

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of Kir2.x Currents and Inhibition by this compound

This protocol is designed for recording Kir2.x currents from cultured cells (e.g., HEK293 cells stably expressing the channel of interest) and assessing the inhibitory effect of ML133.

1. Cell Preparation:

  • Culture cells expressing the Kir2.x channel of interest on glass coverslips.

  • For inducible expression systems, add the inducing agent (e.g., doxycycline) to the culture medium 12-24 hours prior to the experiment.[9]

  • On the day of the experiment, transfer a coverslip to the recording chamber on the microscope stage.

2. Solutions:

  • Extracellular (Bath) Solution (in mM): 135 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose. Adjust pH to 7.4 with NaOH.[10] For studying pH dependence, prepare separate batches adjusted to pH 6.5 and 8.5.

  • Intracellular (Pipette) Solution (in mM): 135 KCl, 2 MgCl2, 1 EGTA, 10 HEPES, 2 Na2ATP. Adjust pH to 7.2 with KOH.[10]

  • This compound Stock Solution: Prepare a 10 mM stock solution in DMSO.[3] Store at -20°C. Further dilutions to the final working concentration should be made in the extracellular solution on the day of the experiment.

3. Electrophysiological Recording:

  • Pull patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the intracellular solution.[11]

  • Mount the pipette in the holder of the patch-clamp amplifier headstage.

  • Apply gentle positive pressure to the pipette and lower it into the bath solution.

  • Zero the pipette offset potential.

  • Approach a target cell and form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.[11][12]

  • Switch the amplifier to voltage-clamp mode.

  • Allow the cell to dialyze with the pipette solution for 3-5 minutes before starting recordings.

4. Voltage Protocol and Data Acquisition:

  • Hold the cell at a potential where Kir2.x channels are typically closed (e.g., -20 mV).[9]

  • To elicit Kir2.x currents, apply voltage steps or ramps. A common protocol is to step the membrane potential from a holding potential to a hyperpolarizing potential (e.g., -100 mV or -120 mV) for 200-500 ms, followed by a voltage ramp back to a depolarizing potential (e.g., +100 mV).[1][6][9] This allows for the measurement of the inward current at negative potentials, which is characteristic of Kir channels.

  • Repeat the voltage protocol at regular intervals (e.g., every 10-30 seconds) to monitor current stability.[1][9]

  • Record baseline currents in the absence of ML133.

  • Apply this compound at the desired concentration by perfusing the recording chamber with the extracellular solution containing the compound.

  • Continue recording using the same voltage protocol until the inhibitory effect of ML133 reaches a steady state. The time to reach steady-state inhibition can be several minutes.[9]

  • To determine the dose-response relationship, apply increasing concentrations of ML133 cumulatively or to different cells.

5. Data Analysis:

  • Measure the amplitude of the inward current at a specific negative voltage (e.g., -100 mV) before and after the application of ML133.

  • Calculate the percentage of current inhibition for each concentration of ML133.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Whole-Cell Recording cluster_analysis Data Analysis cell_prep Cell Culture & Plating solution_prep Prepare Solutions (Intra/Extracellular, ML133) cell_prep->solution_prep pipette_pull Pull & Fill Pipette solution_prep->pipette_pull giga_seal Giga-ohm Seal Formation pipette_pull->giga_seal whole_cell Establish Whole-Cell Mode giga_seal->whole_cell baseline Record Baseline Kir2.x Current whole_cell->baseline ml133_app Apply this compound baseline->ml133_app ss_inhibition Record Steady-State Inhibition ml133_app->ss_inhibition measure_current Measure Current Amplitude ss_inhibition->measure_current calc_inhibition Calculate % Inhibition measure_current->calc_inhibition dose_response Generate Dose-Response Curve calc_inhibition->dose_response ic50 Determine IC50 dose_response->ic50 signaling_pathway cluster_membrane Cell Membrane kir2x Kir2.x Channel Pore k_ion_in K+ ml133_ext ML133 (Extracellular) (Neutral Form) ml133_int ML133 (Intracellular) ml133_ext->ml133_int Membrane Permeation ml133_int->kir2x:p1 k_ion_out K+ k_ion_out->kir2x:p1 K+ Influx block Channel Block

References

Application Notes: Utilizing ML133 Hydrochloride for the Study of Microglial Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

ML133 hydrochloride is a potent and selective small-molecule inhibitor of the inwardly rectifying potassium (K+) channels of the Kir2.x family, including Kir2.1, Kir2.2, Kir2.3, and Kir2.6.[1][2][3] In the central nervous system (CNS), the Kir2.1 channel is notably expressed in microglia, where it plays a crucial role in maintaining the resting membrane potential.[4] By regulating the cell's electrical state, Kir2.1 influences the driving force for calcium (Ca2+) influx, a key secondary messenger in numerous cellular processes, including proliferation.[5] The use of this compound allows researchers to pharmacologically investigate the specific contribution of Kir2.1 channels to microglial functions.

Mechanism of Action

This compound blocks the ion-conducting pore of Kir2.1 channels, thereby inhibiting the flow of K+ ions into the cell.[2] This inhibition leads to a depolarization of the microglial cell membrane.[1] The resulting change in membrane potential alters the electrochemical gradient for other ions, significantly impacting Ca2+ signaling pathways. Specifically, blocking Kir2.1 with ML133 has been shown to dramatically reduce Ca2+ influx through Ca2+-release-activated Ca2+ (CRAC) channels in microglia.[5] As Ca2+ signaling is integral to cell cycle progression, modulating Kir2.1 activity with ML133 provides a direct method for studying its role in microglial proliferation.

Application in Microglial Proliferation Studies

The functional consequence of Kir2.1 inhibition on microglial proliferation is complex and appears to be dependent on the specific cellular context and activation state.

  • Inhibition of Proliferation: In studies related to neuropathic pain, where microglial proliferation is a key pathological feature, ML133 has been shown to drastically reduce the proliferation of the BV2 microglial cell line.[1] In vivo, intrathecal administration of ML133 also attenuated microglial proliferation following nerve injury, suggesting that Kir2.1 channel activity is necessary for the proliferative response in this context.[1]

  • Stimulation of Proliferation: Conversely, in studies of unstimulated or anti-inflammatory (IL-4 stimulated) primary microglia, ML133 treatment was found to slightly increase proliferation.[5][6] This suggests that under certain basal or anti-inflammatory conditions, Kir2.1 channel activity may act as a weak brake on cell division.[5]

  • Considerations for Toxicity: It is critical to note that the concentration and duration of ML133 exposure can impact cell viability. In one study, ML133 concentrations of 10 and 25 µM were found to affect the viability of LPS-stimulated microglia over a 48-hour period, confounding proliferation measurements.[7] Researchers should therefore perform dose-response and viability assays to determine the optimal non-toxic concentration for their specific microglial cell type and experimental conditions.

These divergent findings highlight the nuanced role of the Kir2.1 channel in regulating microglial proliferation and underscore the importance of carefully defining the experimental conditions when using ML133 as an investigative tool.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound from various studies.

ParameterValueCell Type / SystemConditionsReference
Target Kir2.x family of K+ channels------[2][3]
IC₅₀ (mKir2.1) 1.8 µMHEK293 cellspH 7.4[2][3]
IC₅₀ (rat microglia) 3.5 µMPrimary rat microgliaWhole-cell patch clamp[5]
Effective Concentration 20 µMPrimary rat microgliaProliferation & Migration Assays (23h)[5][6]
Observed Effect Drastic reduction in proliferationBV2 microglial cell lineIn vitro culture (2 and 4 days)[1]
Observed Effect Attenuated proliferationSpinal microgliaIn vivo (spared nerve injury model)[1]
Observed Effect 30-46% increase in proliferationPrimary rat microgliaUnstimulated or IL-4 stimulated (23h)[5]
Observed Effect No effect on proliferationPrimary rat microgliaIL-10 stimulated (23h)[5]
Toxicity Note Affected cell viabilityPrimary microglia10 µM and 25 µM (48h, LPS-stimulated)[7]
Solubility >100 µM in DMSO; >10 mg/mL in saline------[8]

Signaling Pathway and Experimental Workflow

G cluster_0 ML133 This compound Kir21 Kir2.1 Channel ML133->Kir21 Inhibits Depol Membrane Depolarization Kir21->Depol Leads to DrivingForce Reduced Driving Force for Ca²⁺ Influx Depol->DrivingForce CaInflux Decreased Cytosolic Ca²⁺ DrivingForce->CaInflux Limits CRAC CRAC Channels CRAC->CaInflux Mediates Prolif Modulated Microglial Proliferation CaInflux->Prolif Results in

ML133 signaling pathway in microglia.

G start Start: Seed Microglia (e.g., BV2 or Primary) culture Culture cells to desired confluency (e.g., 24h) start->culture stim Optional: Add stimulus (e.g., IL-4, LPS) for 1h culture->stim treat Treat with ML133 or Vehicle (e.g., 20 µM for 23h) stim->treat prolif_assay Add Proliferation Reagent (e.g., CyQUANT Dye) treat->prolif_assay incubate Incubate as per manufacturer's protocol prolif_assay->incubate measure Measure Signal (e.g., Fluorescence Plate Reader) incubate->measure analyze Analyze Data: Normalize to vehicle control measure->analyze end End: Proliferation Results analyze->end

Experimental workflow for proliferation assay.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a concentrated stock solution of this compound for in vitro use.

Materials:

  • This compound powder (Tocris, Cat. No. 4549 or equivalent)[3]

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound powder required to make a 10 mM or 20 mM stock solution in DMSO. For example, to make 1 mL of a 10 mM stock (MW = 315.85 g/mol ), weigh out 3.16 mg.

  • Aseptically add the weighed powder to a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to the tube.

  • Vortex gently until the powder is completely dissolved. ML133 is highly soluble in DMSO.[8]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same final concentration of DMSO.

Protocol 2: In Vitro Microglial Proliferation Assay

This protocol provides a general method for assessing the effect of ML133 on microglial proliferation using a fluorescence-based assay like CyQUANT®. This method is adapted from procedures described in published studies.[5][6]

Materials:

  • BV2 cells or primary microglia

  • Complete culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)[8]

  • 96-well clear-bottom, black-walled tissue culture plates

  • This compound stock solution (from Protocol 1)

  • Vehicle (DMSO)

  • Stimulants (e.g., IL-4, IL-10) or vehicle (PBS), if applicable

  • Proliferation assay kit (e.g., CyQUANT® Cell Proliferation Assay Kit)

  • Fluorescence plate reader

Procedure:

  • Cell Plating: Seed microglia in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The optimal seeding density should be determined empirically to ensure cells are in a logarithmic growth phase at the end of the experiment.

  • Incubation: Culture the cells for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Stimulation (Optional): If studying proliferation in different activation states, replace the medium with fresh medium containing the desired stimulant (e.g., IL-4) or its vehicle. Incubate for 1 hour.[5]

  • Treatment: Prepare serial dilutions of ML133 in culture medium from the stock solution. Add the ML133 dilutions or a vehicle control to the appropriate wells. The final volume should be consistent across all wells (e.g., 200 µL). A typical final concentration for ML133 is 20 µM.[5][6]

  • Incubation: Return the plate to the incubator and culture for the desired period (e.g., 23 hours, for a total of 24 hours of stimulation).[5]

  • Proliferation Measurement: At the end of the incubation period, carefully remove the culture medium. Process the plate according to the proliferation assay kit manufacturer's instructions (e.g., freeze the plate, then lyse the cells and add the DNA-binding dye).

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with the appropriate excitation/emission wavelengths for the chosen dye.

  • Data Analysis: Subtract the average fluorescence of "no-cell" background wells. Normalize the fluorescence signal of treated wells to the average signal of the vehicle-treated control wells. Express results as a fold change or percentage of control proliferation.

Protocol 3: Validation of Kir2.1 Blockade by Electrophysiology

To confirm that ML133 is effectively blocking Kir2.1 channels in the microglia under study, whole-cell patch-clamp recording is the gold standard. This is a specialized technique requiring specific equipment.

Brief Methodology:

  • Cell Preparation: Plate microglia on glass coverslips suitable for electrophysiological recording.

  • Recording Setup: Use a patch-clamp amplifier and data acquisition system. Place a coverslip in a recording chamber on an inverted microscope and perfuse with an external recording solution.

  • Whole-Cell Configuration: Obtain a high-resistance (GΩ) seal between a glass micropipette (filled with internal solution) and the membrane of a single microglial cell. Apply gentle suction to rupture the membrane patch and achieve the whole-cell configuration.

  • Voltage Clamp: Clamp the cell membrane potential at a holding potential (e.g., -80 mV). Apply voltage ramps (e.g., from -120 mV to +40 mV) to elicit K+ currents.[7] The characteristic inward rectification of Kir2.1 currents will be visible at potentials negative to the K+ reversal potential.

  • ML133 Application: After recording a stable baseline current, perfuse the chamber with an external solution containing ML133 (e.g., 3.5-20 µM).

  • Analysis: Measure the inward current amplitude before and after ML133 application. A significant reduction in the inward current confirms the inhibitory action of ML133 on Kir2.1 channels.[1][5]

References

Troubleshooting & Optimization

ML133 hydrochloride solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of ML133 hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary use?

This compound is a selective blocker of the Kir2 family of inwardly rectifying potassium channels.[1][2][3][4][5] It is primarily used as a research tool for in vitro and electrophysiological studies to investigate the function and physiological roles of Kir2.x channels.[6][7]

Q2: What is the mechanism of action of this compound?

This compound acts as a pore blocker of the Kir2.1 channel, inhibiting the flow of potassium ions.[1][8] Its inhibitory activity is pH-dependent, with increased potency at a more alkaline pH.[1][6][8][9] The interaction is thought to occur at an intracellular site within the channel's pore.[1]

Q3: What is the selectivity profile of this compound?

This compound is selective for the Kir2.x family of channels (Kir2.1, Kir2.2, Kir2.3, and Kir2.6).[1][3][5] It shows weak activity against Kir4.1 and Kir7.1 and has no significant effect on Kir1.1 (ROMK) channels.[1][2][3][5][10]

Q4: How should this compound be stored?

As a crystalline solid, this compound should be stored at -20°C for long-term stability (≥4 years).[11] Stock solutions in organic solvents can be stored at -80°C for up to a year or at -20°C for up to one month.[9] It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[9] Aqueous solutions are not recommended for storage for more than one day.[11]

Solubility Data

The solubility of this compound can vary between batches and is influenced by factors such as temperature and the purity of the solvent. The following table summarizes solubility data from various sources.

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Notes
DMSO31.38 - 87.5100 - 278.82Ultrasonic and warming to 60°C may be required for higher concentrations.[12] Use of fresh, non-hygroscopic DMSO is recommended.[9]
Ethanol2.52 - 6-Gentle warming and sonication may be necessary.[13]
Dimethylformamide (DMF)~1-
1:1 DMSO:PBS (pH 7.2)~0.50-This is an aqueous buffer solution.[11]
Saline>10>31.8As the HCl salt.[6]
WaterInsolubleInsoluble[9][13]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08≥ 6.63A common in vivo formulation.[12]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08≥ 6.63An alternative in vivo formulation.[12]
10% DMSO, 90% Corn Oil≥ 2.08≥ 6.63An oil-based in vivo formulation.[12]

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound.

Q1: I'm having trouble dissolving this compound powder in my chosen solvent. What should I do?

  • Verify the Solvent: Ensure you are using an appropriate organic solvent such as DMSO or ethanol.[2][3][9][11] this compound is practically insoluble in water.[9][13]

  • Use Gentle Heat and Sonication: If the compound does not readily dissolve at room temperature, gentle warming (e.g., 37-60°C) and sonication can aid in dissolution.[12][14][15]

  • Check Solvent Quality: For DMSO, use a fresh, anhydrous grade, as absorbed moisture can reduce solubility.[9]

Q2: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?

This is a common issue due to the lower solubility of this compound in aqueous solutions.[11] Here are some strategies to minimize precipitation:

  • Pre-warm the Buffer: Warming your aqueous buffer to room temperature or 37°C can increase the solubility of the compound upon dilution.[15]

  • Use Step-wise Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of buffer, add the stock solution slowly and drop-wise to the buffer while vortexing or stirring continuously.[15]

  • Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your aqueous solution.

  • Consider a Co-solvent System: For in vivo studies or challenging in vitro systems, using a co-solvent system can help maintain solubility.[12][16]

Q3: Can the pH of my buffer affect the solubility and activity of this compound?

Yes, the activity of this compound is pH-dependent, showing higher potency at a more alkaline pH (e.g., pH 8.5).[1][6][8][9] While the direct effect of pH on its solubility in buffers is not extensively documented, pH can influence the ionization state of the molecule, which may impact its solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh the desired amount of this compound powder (Molecular Weight: 313.82 g/mol ). For 1 mg of this compound, you will need 318.7 µL of DMSO to make a 10 mM solution.

  • Add Solvent: Add the calculated volume of high-quality, anhydrous DMSO to the vial containing the this compound powder.

  • Dissolve: Vortex the solution thoroughly. If necessary, use a sonicator or warm the solution gently (up to 60°C) until all the solid has dissolved.[12]

  • Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9]

Protocol 2: Preparation of an In Vivo Formulation (Example)

This protocol is based on a common co-solvent system and should be optimized for your specific experimental needs.[12][16]

  • Prepare a Concentrated Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • Mix Co-solvents: In a separate tube, combine the other components of the vehicle. For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you would first mix the PEG300 and Tween-80.

  • Add the Drug Stock: Slowly add the DMSO stock solution to the co-solvent mixture while vortexing.

  • Add Saline: Gradually add the saline to the mixture while continuing to vortex until the final desired volume is reached.

  • Final Check: Ensure the final solution is clear and free of precipitation before administration.

Visual Guides

G cluster_0 This compound Signaling Pathway ML133 ML133 Hydrochloride Kir2_1 Kir2.1 Channel ML133->Kir2_1 Pore Blockade Hyperpolarization Membrane Hyperpolarization Kir2_1->Hyperpolarization Prevents K_ion K+ Ion K_ion->Kir2_1 Influx (Inhibited) Membrane Cell Membrane Cellular_Function Downstream Cellular Functions Hyperpolarization->Cellular_Function Modulates

Caption: Signaling pathway of this compound.

G start Start: ML133 HCl Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve stock_solution Concentrated Stock Solution dissolve->stock_solution dilute Slow, Drop-wise Dilution with Vortexing stock_solution->dilute prepare_buffer Prepare & Pre-warm Aqueous Buffer prepare_buffer->dilute working_solution Final Working Solution dilute->working_solution end End: Use in Experiment working_solution->end G start Precipitation Observed? check_solvent Is the solvent appropriate (e.g., DMSO)? start->check_solvent Yes use_organic Action: Use recommended organic solvent. check_solvent->use_organic No warm_sonicate Action: Gently warm and/or sonicate. check_solvent->warm_sonicate Yes step_dilute Action: Use step-wise dilution into pre-warmed buffer. warm_sonicate->step_dilute lower_conc Action: Lower the final concentration. step_dilute->lower_conc solution_clear Solution Clear? lower_conc->solution_clear solution_clear->start No, still precipitates proceed Proceed with Experiment solution_clear->proceed Yes

References

ML133 Hydrochloride Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of ML133 hydrochloride. The following troubleshooting guides and FAQs are designed to address specific issues that may arise during experiments.

Selectivity Profile of this compound

The following table summarizes the inhibitory activity of this compound against various inwardly rectifying potassium (Kir) channels and other ion channels. This data is crucial for designing experiments and interpreting results accurately.

TargetSpeciesIC50 (pH 7.4)IC50 (pH 8.5)Notes
Kir2.1 Murine1.8 µM[1][2][3][4][5][6][7]290 nM[1][2][3][4][5][6][7]Primary target. Potency is pH-dependent.
Kir2.2Human2.9 µM[7][8]Not ReportedSimilar potency to Kir2.1.
Kir2.3Human4.0 µM[7][8]Not ReportedSimilar potency to Kir2.1.
Kir2.6Human2.8 µM[7][8]Not ReportedSimilar potency to Kir2.1.
Kir1.1 (ROMK)Rat> 300 µM[1][3][4][6][7][9][10]Not ReportedEssentially inactive.
Kir4.1Rat76 µM[1][3][4][6][7][9][10]Not ReportedWeak activity.
Kir7.1Human33 µM[1][3][4][6][7][9][10]Not ReportedWeak activity.
hERGHuman4.3 µM[2]Not ReportedModest selectivity versus Kir2.1 at neutral pH.

Broad Panel Screening: ML133 was evaluated at a concentration of 10 µM against a panel of 68 GPCRs, ion channels, and transporters in radioligand binding assays. It exhibited a clean ancillary pharmacology, with over 50% inhibition observed for only 6 of the targets.[1] ML133 was also found to be inactive against both L- and N-type calcium channels.[1]

Frequently Asked Questions (FAQs)

Q1: I am seeing an unexpected phenotype in my experiment that doesn't seem to be related to Kir2.1 inhibition. What could be the cause?

A1: While ML133 is highly selective for the Kir2.x family, it does exhibit activity at other channels at higher concentrations.

  • Check your concentration: Ensure you are using a concentration of ML133 that is appropriate for selectively targeting Kir2.1 without engaging off-target channels. Refer to the selectivity table above.

  • Consider Kir2.x isoform expression: ML133 is not selective among Kir2.x isoforms (Kir2.1, Kir2.2, Kir2.3, Kir2.6).[1][7][8] If your experimental system expresses multiple Kir2.x isoforms, the observed effect will be a composite of the inhibition of all expressed isoforms.

  • hERG channel inhibition: At concentrations approaching 4.3 µM, ML133 can inhibit hERG channels, which can have significant effects on cardiac action potentials and cellular excitability.[2]

  • Weak inhibition of Kir4.1 and Kir7.1: Although significantly less potent, ML133 can inhibit Kir4.1 and Kir7.1 at higher micromolar concentrations (76 µM and 33 µM, respectively).[1][3][4][6][7][9][10]

Q2: The potency of ML133 seems to be lower in my assay than reported. Why might this be?

A2: The potency of ML133 is highly dependent on the extracellular pH.

  • pH dependence: ML133 is significantly more potent at alkaline pH. For example, its IC50 for Kir2.1 is 1.8 µM at pH 7.4, but increases to 9.1 µM at pH 6.5 and decreases to 290 nM at pH 8.5.[1][2] Ensure your experimental buffer is at the correct and consistent pH.

  • Cellular context: The expression level of Kir2.1 and the presence of interacting partners in your specific cell type could potentially influence the apparent potency of ML133.

Q3: I am concerned about potential cardiac liabilities in my experiments. What should I consider?

A3: The primary concern for cardiac liability with ML133 is its off-target inhibition of the hERG channel.

  • hERG inhibition: With an IC50 of 4.3 µM, ML133 has a modest window of selectivity over Kir2.1 at neutral pH.[2] If working with cardiomyocytes or in vivo models, it is crucial to use concentrations of ML133 that minimize hERG block to avoid confounding effects on cardiac repolarization.

  • Kir2.1's role in the heart: Kir2.1 channels are important for setting the resting membrane potential and for the terminal phase of the action potential in cardiac muscle.[2] Inhibition of Kir2.1 itself will have direct cardiac effects.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent results between experiments Fluctuation in extracellular pH.Strictly control and monitor the pH of all experimental buffers. The potency of ML133 is highly pH-sensitive.[1][2]
Degradation of ML133 stock solution.Prepare fresh stock solutions of ML133 in a suitable solvent like DMSO. Aliquot and store at -20°C for up to 3 months.[10] Avoid repeated freeze-thaw cycles.
Observed effect is greater than expected from Kir2.1 inhibition alone Off-target effects at other Kir2.x family members.Be aware that ML133 inhibits Kir2.1, Kir2.2, Kir2.3, and Kir2.6 with similar potency.[1][7][8] The observed phenotype will be the result of inhibiting all expressed Kir2.x isoforms.
Inhibition of hERG channels.If using concentrations near or above 4 µM, consider the possibility of hERG channel blockade, especially in electrophysiological or cardiac preparations.[2]
No effect of ML133 observed Use of a cell line that does not express Kir2.x channels.Confirm the expression of Kir2.x channels in your experimental system using techniques such as qPCR, Western blot, or functional assays.
Incorrect concentration or inactive compound.Verify the concentration of your ML133 stock solution and ensure it has been stored properly. Test a range of concentrations to establish a dose-response curve.
Experimental conditions affecting channel activity.Ensure that the ionic conditions and other experimental parameters are appropriate for Kir channel activity.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Assessing ML133 Activity

This protocol is designed to measure the inhibitory effect of ML133 on Kir2.1 channels expressed in a mammalian cell line (e.g., HEK293).

1. Cell Culture:

  • Culture HEK293 cells stably expressing the Kir2.1 channel in DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

  • Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

2. Solutions:

  • External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with KOH.

  • Internal Solution (in mM): 130 K-aspartate, 10 KCl, 1 EGTA, 1 MgCl2, 4 Na2ATP, 0.4 Na2GTP, 10 HEPES. Adjust pH to 7.2 with KOH.

  • ML133 Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

3. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass to a resistance of 2-5 MΩ when filled with the internal solution.

  • Obtain a gigaohm seal on a single cell and establish the whole-cell configuration.

  • Clamp the cell at a holding potential of -80 mV.

  • Apply a voltage ramp protocol from -120 mV to +60 mV over 500 ms to elicit Kir currents.

  • Record baseline currents for at least 5 minutes to ensure stability.

  • Perfuse the cell with the external solution containing the desired concentration of ML133.

  • Record currents until a steady-state block is achieved.

  • To determine the IC50, apply a range of ML133 concentrations to different cells and normalize the current inhibition to the baseline.

Thallium Flux Assay for High-Throughput Screening of ML133 Activity

This assay uses thallium (Tl+) as a surrogate for K+ to measure ion flux through Kir2.1 channels.

1. Cell Plating:

  • Plate HEK293 cells stably expressing Kir2.1 in 384-well black-walled, clear-bottom plates at a density of 10,000-20,000 cells per well.

  • Incubate for 24-48 hours to allow for cell attachment.

2. Dye Loading:

  • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Remove the cell culture medium and add the dye loading buffer to each well.

  • Incubate the plate at room temperature for 60-90 minutes in the dark.

3. Compound Addition:

  • Prepare serial dilutions of this compound in an appropriate assay buffer.

  • After incubation, remove the dye loading buffer and add the ML133 solutions to the wells.

  • Incubate for 10-20 minutes at room temperature.

4. Thallium Flux Measurement:

  • Prepare a stimulus buffer containing thallium sulfate.

  • Place the plate in a fluorescence plate reader equipped with an automated liquid handling system.

  • Add the thallium stimulus buffer to the wells while simultaneously recording the fluorescence signal.

  • The influx of Tl+ through open Kir2.1 channels will lead to an increase in fluorescence. The rate of fluorescence increase is proportional to channel activity.

  • The inhibitory effect of ML133 is measured by the reduction in the rate of fluorescence increase compared to vehicle-treated wells.

Visualizations

ML133_Selectivity_Profile cluster_target Primary Target cluster_off_targets Off-Targets Kir2.x Family Kir2.x Family hERG hERG Kir4_1 Kir4.1 Kir7_1 Kir7.1 Kir1_1 Kir1.1 (ROMK) ML133 ML133 ML133->Kir2.x Family High Potency (IC50: 1.8-4.0 µM @ pH 7.4) ML133->hERG Moderate Potency (IC50: 4.3 µM) ML133->Kir4_1 Weak Activity (IC50: 76 µM) ML133->Kir7_1 Weak Activity (IC50: 33 µM) ML133->Kir1_1 Very Weak/No Activity (IC50 > 300 µM)

Caption: Selectivity profile of this compound against Kir channels and hERG.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293-Kir2.1) patch Whole-Cell Patch Clamp cell_culture->patch solution_prep Prepare Solutions (Internal, External, ML133) solution_prep->patch baseline Record Baseline Current patch->baseline apply_ml133 Apply ML133 baseline->apply_ml133 record_block Record Steady-State Block apply_ml133->record_block data_analysis Analyze Current Inhibition record_block->data_analysis ic50 Determine IC50 data_analysis->ic50

Caption: Workflow for assessing this compound activity using whole-cell patch clamp.

References

Technical Support Center: Optimizing ML133 Hydrochloride for Patch Clamp Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing ML133 hydrochloride in patch clamp experiments. The information is tailored for researchers, scientists, and drug development professionals to help address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the inward rectifier potassium (Kir) channel subfamily Kir2.x.[1][2][3] It acts as a pore blocker, directly obstructing the ion conduction pathway of the channel.[4][5] Its primary target is the Kir2.1 channel, which plays a crucial role in setting the resting membrane potential and in the terminal phase of action potential repolarization in various cell types, including cardiac muscle and neurons.[1][2]

Q2: What is the recommended starting concentration for ML133 in a patch clamp experiment?

A2: The optimal concentration of ML133 is highly dependent on the extracellular pH of your recording solution. A good starting point at a physiological pH of 7.4 is 1.8 µM, which is the reported IC50 value for Kir2.1 block.[1][2][3][6] However, due to its pH-dependent nature, you may need to adjust the concentration based on your specific experimental conditions.

Q3: How does pH affect the potency of ML133?

A3: The inhibitory effect of ML133 on Kir2.1 channels is strongly pH-dependent.[1][2] The compound is significantly more potent at alkaline pH and less potent at acidic pH. This is likely due to the protonation state of a nitrogen atom in the ML133 molecule.[4]

  • At pH 8.5, the IC50 for Kir2.1 block is approximately 0.29 µM.[1][2]

  • At pH 7.4, the IC50 increases to 1.8 µM.[1][2]

  • At pH 6.5, the IC50 is further increased to around 9.1-10.0 µM.[1][2]

It is crucial to tightly control the pH of your external solution to ensure reproducible results.

Q4: How should I prepare and dissolve this compound for my experiments?

A4: this compound is soluble in DMSO, and it is recommended to prepare a concentrated stock solution in DMSO (e.g., 20-100 mM).[1][3][7] This stock solution can then be diluted to the final desired concentration in your external recording solution. Ensure the final DMSO concentration in your experimental solution is low (typically <0.1%) to avoid off-target effects.

Q5: Is ML133 selective for Kir2.1 channels?

A5: ML133 shows good selectivity for the Kir2.x family of channels over other Kir channels.[2][3]

  • It has little to no effect on Kir1.1 (ROMK) channels, with an IC50 > 300 µM.[2][3]

  • It displays weaker activity against Kir4.1 (IC50 ≈ 76 µM) and Kir7.1 (IC50 ≈ 33 µM).[2][3]

  • However, within the Kir2.x subfamily (Kir2.1, Kir2.2, Kir2.3, Kir2.6), ML133 shows limited selectivity with similar IC50 values.[3]

  • It's also important to note that ML133 can block hERG channels with an IC50 of 4.3 µM, indicating only modest selectivity against this channel at neutral pH.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No or weak inhibition of Kir2.1 current Incorrect ML133 concentration. Verify your calculations and ensure the final concentration is appropriate for the pH of your external solution. Consider performing a dose-response curve to determine the optimal concentration for your specific cell type and recording conditions.
Incorrect pH of the external solution. The potency of ML133 is highly pH-dependent.[1][2] Prepare fresh external solution and carefully measure and adjust the pH to your desired value (e.g., 7.4).
Degradation of ML133. Prepare fresh dilutions of ML133 from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Slow onset of block. Some blockers require time to reach their binding site. Ensure you are perfusing the cell with the ML133-containing solution for a sufficient duration (e.g., several minutes) to allow for steady-state block to be achieved.[8]
Inconsistent results between experiments Fluctuations in extracellular pH. Use a high-quality buffer (e.g., HEPES) in your external solution and ensure it is properly equilibrated. Re-check the pH of your solutions before each experiment.
Variability in cell health or channel expression. Use healthy cells with consistent passage numbers. Ensure a stable and robust expression of Kir2.1 channels.[9]
Inaccurate pipetting of ML133 stock solution. Use calibrated pipettes and proper pipetting techniques to ensure accurate dilutions.
Apparent off-target effects High concentration of ML133. Use the lowest effective concentration of ML133 to minimize the risk of off-target effects. Be aware of its activity on other channels like hERG, especially at higher concentrations.[1]
High concentration of DMSO. Ensure the final concentration of the vehicle (DMSO) in your recording solution is minimal and does not exceed levels known to affect your cells or channels of interest (typically <0.1%).
Difficulty achieving a stable gigaohm seal Poor cell health. Ensure your cells are healthy and not overgrown. Use appropriate cell culture and handling techniques.[10]
Debris in the recording chamber or on the pipette tip. Keep your recording chamber and solutions clean. Fire-polish your pipettes to ensure a smooth tip.[11]
Incorrect pipette resistance. The optimal pipette resistance can vary depending on the cell type. Experiment with different pipette resistances to find what works best for your preparation.[9]

Quantitative Data Summary

Table 1: IC50 Values of this compound for Various Kir Channels

ChannelSpeciespHIC50 (µM)Reference(s)
Kir2.1 Mouse7.41.8[3]
Human7.41.9[2]
8.50.29[1][2]
6.59.1 - 10.0[1][2]
Kir2.2 Human7.42.9[3]
Kir2.3 Human7.44.0[3]
Kir2.6 Human7.42.8[3]
Kir1.1 (ROMK) Rat7.4> 300[3]
Kir4.1 Rat7.476[3]
Kir7.1 Human7.433[3]
hERG Human7.44.3[1]

Experimental Protocols

Whole-Cell Patch Clamp Recording of Kir2.1 Currents

This protocol is a general guideline and may require optimization for specific cell types and experimental questions.

  • Cell Preparation: Culture cells stably or transiently expressing Kir2.1 channels on glass coverslips to an appropriate confluency.

  • Solution Preparation:

    • External Solution (pH 7.4): 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 5 mM glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (Pipette Solution): 135 mM KCl, 10 mM HEPES, 1 mM EGTA, 2 mM Mg-ATP. Adjust pH to 7.2 with KOH.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Approach a target cell with the patch pipette while applying positive pressure.

    • Upon contacting the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane with a brief pulse of suction to achieve the whole-cell configuration.

    • Hold the cell at a holding potential of -80 mV.

    • Apply a voltage protocol to elicit Kir2.1 currents (e.g., a voltage ramp from -120 mV to +60 mV).[1]

  • Drug Application:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the stock solution into the external solution to the desired final concentration immediately before use.

    • After obtaining a stable baseline recording, perfuse the cell with the ML133-containing external solution until a steady-state block is observed.

    • Wash out the drug with the control external solution to observe the reversibility of the block.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Patch Clamp Recording cluster_drug_app Drug Application cluster_analysis Data Analysis cell_prep Cell Culture (Kir2.1 expressing cells) seal Gigaohm Seal Formation cell_prep->seal sol_prep Solution Preparation (Internal & External) sol_prep->seal pip_prep Pipette Pulling (3-5 MΩ) pip_prep->seal whole_cell Whole-Cell Configuration seal->whole_cell baseline Baseline Current Recording whole_cell->baseline perfusion Perfusion with ML133 baseline->perfusion drug_prep ML133 Dilution drug_prep->perfusion washout Washout perfusion->washout analysis Current Inhibition Analysis (IC50 determination) perfusion->analysis washout->analysis

Caption: Experimental workflow for patch clamp analysis of ML133.

signaling_pathway cluster_membrane Cell Membrane kir21 Kir2.1 Channel K_in K+ (in) kir21->K_in Hyperpolarization Membrane Hyperpolarization kir21->Hyperpolarization K_out K+ (out) K_out->kir21 Inward Current ML133 ML133 Block Pore Block ML133->Block Block->kir21

Caption: Mechanism of action of ML133 on the Kir2.1 channel.

References

Addressing experimental variability with ML133 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ML133 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in addressing experimental variability and troubleshooting common issues encountered when working with this selective Kir2.x channel inhibitor.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments with this compound.

Q1: I am observing inconsistent IC₅₀ values for this compound in my experiments. What could be the cause?

A1: Inconsistent IC₅₀ values for this compound can arise from several factors, with the pH of your experimental buffer being the most critical.

  • pH-Dependent Potency: The inhibitory activity of ML133 is highly dependent on the extracellular pH. Its potency increases as the pH becomes more alkaline. For example, the IC₅₀ for Kir2.1 inhibition is approximately 1.8 µM at pH 7.4, but it drops to around 290 nM at pH 8.5.[1][2][3][4][5][6][7] It is crucial to precisely control and report the pH of your buffers.

  • Buffer Composition: The type and concentration of buffering agents can influence the stability of the pH. Ensure your buffer system is robust enough to maintain the desired pH throughout the experiment.

  • Compound Stability: While generally stable, prolonged storage of diluted ML133 solutions at room temperature is not recommended. Prepare fresh working solutions from a frozen stock for each experiment to ensure consistent potency.[1]

Q2: My this compound solution is precipitating when I add it to my physiological buffer. How can I resolve this?

A2: Precipitation of this compound in aqueous solutions is a common issue due to its limited solubility.[1] Here are several strategies to address this:

  • Use of Co-solvents: For in vitro studies, using a small percentage of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) is recommended.[1] Ensure the final concentration of the co-solvent is low (typically <0.5%) to avoid affecting your biological system. Always include a vehicle control in your experiments.

  • pH Adjustment: The solubility of this compound is pH-dependent. Lowering the pH of the buffer can increase the proportion of the more soluble protonated form of the molecule. However, be mindful that this will also decrease its inhibitory potency.[5][6]

  • Sonication: Gentle sonication can aid in the dissolution of the compound when preparing stock and working solutions.[2][8]

  • Sequential Dilution: When preparing working solutions, first dilute the concentrated stock in a serum-free medium before adding it to a serum-containing medium to minimize precipitation.

Q3: I am not seeing the expected level of Kir2.x channel inhibition. What should I check?

A3: If this compound is not producing the expected inhibitory effect, consider the following:

  • pH of the Extracellular Solution: As mentioned, the potency of ML133 is significantly higher at a more alkaline pH. Verify the pH of your experimental buffer. A lower pH will result in a weaker inhibition.[5][6]

  • Compound Integrity: Ensure that your this compound has been stored correctly (as a powder at -20°C) and that working solutions are freshly prepared.[1]

  • Cell Health and Channel Expression: The level of Kir2.x channel expression in your cell line can affect the observed inhibition. Ensure your cells are healthy and have a consistent passage number.

  • Presence of Serum Proteins: ML133 is highly protein-bound (>99% in human and rat serum).[2] If your experiments are conducted in the presence of serum, a significant portion of the inhibitor may be bound to proteins, reducing its free concentration and apparent potency. Consider conducting experiments in serum-free conditions or increasing the concentration of ML133 to account for protein binding.

Q4: I am concerned about potential off-target effects of this compound. What is known about its selectivity?

A4: ML133 is known for its high selectivity for the Kir2.x family of channels over other Kir channels.

  • Selectivity Profile: ML133 has little to no effect on Kir1.1 (IC₅₀ > 300 µM) and only weak activity against Kir4.1 (IC₅₀ = 76 µM) and Kir7.1 (IC₅₀ = 33 µM).[1][3][4][5] It also shows modest selectivity versus the hERG channel.[6]

  • CYP450 Inhibition: It is a potent inhibitor of the cytochrome P450 enzyme 2D6 (CYP2D6) with an IC₅₀ of 0.13 µM. It shows moderate inhibition of CYP1A2 (IC₅₀ = 3.3 µM) and is clean against CYP3A4 and CYP2C9 (IC₅₀ > 30 µM).[2] These interactions are more relevant for in vivo studies. For in vitro experiments, off-target effects are less likely if used at appropriate concentrations to target Kir2.x channels.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels.[1][5][6] It is believed to act as a pore blocker, binding to a site within the ion permeation pathway.[1][7] This binding is influenced by the transmembrane potassium gradient, a phenomenon known as "knock-off," where an inward flux of K⁺ ions can displace the inhibitor from its binding site, although this effect is less pronounced with ML133 compared to weaker blockers.[1][5][7]

Q2: What are the recommended storage and handling conditions for this compound?

A2:

  • Solid Form: this compound powder should be stored at -20°C.[1]

  • Stock Solutions: Prepare concentrated stock solutions in a suitable solvent like DMSO. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Stock solutions in DMSO are generally stable for up to 3 months at -20°C.

  • Working Solutions: It is highly recommended to prepare fresh working solutions from the stock solution for each experiment to ensure consistency and avoid degradation.[1]

Q3: What are the best practices for preparing working solutions of this compound?

A3:

  • Allow the solid compound and solvent to reach room temperature before opening to prevent condensation.

  • Prepare a high-concentration stock solution in 100% DMSO. Sonication may be used to aid dissolution.[2][8]

  • For your experiment, perform serial dilutions of the stock solution in your physiological buffer. It is crucial to ensure thorough mixing at each dilution step.

  • Due to its limited aqueous solubility, it is best to add the this compound solution to the experimental chamber and ensure it is well-mixed before starting your measurements.

Q4: In which experimental assays is this compound commonly used?

A4: this compound is primarily used for in vitro studies.[1] Common applications include:

  • Electrophysiology: Particularly manual and automated patch-clamp experiments to study the function of Kir2.x channels in various cell types.[1][6]

  • Thallium Flux Assays: A high-throughput screening method to identify and characterize modulators of potassium channels, where thallium ions act as a surrogate for potassium ions.[6]

Quantitative Data

Table 1: Inhibitory Potency (IC₅₀) of this compound against Kir Channels

ChannelSpeciespHIC₅₀ (µM)Reference(s)
Kir2.1Mouse7.41.8[1][3][4][5][6][7]
Kir2.1Mouse8.50.29[1][3][5][6][7]
Kir2.2Human7.42.9[4]
Kir2.3Human7.44.0[4]
Kir2.6Human7.42.8[4]
Kir1.1Rat7.4> 300[1][3][4][5]
Kir4.1Rat7.476[1][3][4][5]
Kir7.1Human7.433[1][3][4][5]

Table 2: Solubility of this compound

SolventSolubilityReference(s)
DMSO≥ 100 mM[4]
WaterInsoluble[1]
EthanolSoluble with gentle warming and sonication[1]

Visualizations

Signaling_Pathway Mechanism of ML133 Action on Kir2.x Channels ML133 This compound Kir2x Kir2.x Channel ML133->Kir2x Inhibits (Pore Block) K_ion K+ Ion Kir2x->K_ion Conducts Membrane_Potential Resting Membrane Potential K_ion->Membrane_Potential Maintains Cell_Excitability Cellular Excitability Membrane_Potential->Cell_Excitability Regulates

Caption: Mechanism of ML133 inhibition of Kir2.x channels.

Experimental_Workflow Troubleshooting Workflow for Inconsistent ML133 Activity Start Inconsistent Inhibition Observed Check_pH Verify pH of Experimental Buffer Start->Check_pH Check_Solution Prepare Fresh Working Solution Check_pH->Check_Solution pH is correct Check_Concentration Confirm ML133 Concentration Check_Solution->Check_Concentration Solution is fresh Check_Serum Assess Impact of Serum Proteins Check_Concentration->Check_Serum Concentration is correct Check_Cells Evaluate Cell Health & Channel Expression Check_Serum->Check_Cells Serum effect considered Resolved Issue Resolved Check_Cells->Resolved

Caption: Troubleshooting inconsistent ML133 activity.

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is a general guideline and should be optimized for your specific cell line and experimental setup.

  • Cell Preparation:

    • Culture cells expressing the Kir2.x channel of interest to an appropriate confluency.

    • Dissociate cells using a gentle method (e.g., trypsin-EDTA) and re-plate them onto coverslips suitable for electrophysiological recording.

    • Allow cells to adhere and recover for at least 2-4 hours before recording.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose. Adjust pH to the desired value (e.g., 7.4 or 8.5) with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 10 mM stock in 100% DMSO.

  • Recording Procedure:

    • Place a coverslip with cells in the recording chamber and perfuse with the external solution.

    • Pull glass microelectrodes to a resistance of 3-5 MΩ when filled with the internal solution.

    • Approach a cell and form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Record baseline Kir2.x currents using a suitable voltage-clamp protocol (e.g., voltage ramps or steps).

    • Prepare the final concentration of this compound by diluting the stock solution into the external solution.

    • Perfuse the cell with the ML133-containing external solution and record the inhibition of the Kir2.x current.

Thallium Flux Assay

This protocol is a general guideline and should be optimized for your specific cell line and plate reader.

  • Cell Plating:

    • Plate cells stably expressing the Kir2.x channel in a 96- or 384-well black-walled, clear-bottom plate.

    • Culture cells overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye-loading solution containing a thallium-sensitive fluorescent indicator (e.g., FluxOR™).

    • Remove the culture medium and add the dye-loading solution to each well.

    • Incubate the plate at room temperature for 60-90 minutes, protected from light.

  • Compound Addition:

    • Prepare serial dilutions of this compound in an appropriate assay buffer.

    • Add the compound dilutions to the wells and incubate for a predetermined time (e.g., 10-30 minutes).

  • Signal Detection:

    • Prepare a stimulus buffer containing thallium sulfate (Tl₂SO₄).

    • Place the plate in a fluorescence plate reader.

    • Record a baseline fluorescence reading.

    • Inject the thallium stimulus buffer into the wells.

    • Immediately begin recording the kinetic fluorescence signal.

  • Data Analysis:

    • Calculate the rate of thallium influx from the kinetic fluorescence data.

    • Normalize the data to controls (vehicle and maximum inhibition).

    • Generate a dose-response curve and calculate the IC₅₀ value.

References

Technical Support Center: ML133 Hydrochloride in Primary Neuron Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers using ML133 hydrochloride in primary neuron culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor of the inward rectifier potassium (Kir) channel family, with a notable selectivity for the Kir2.x subfamily.[1][2][3] It functions by blocking the ion conducting pathway of the Kir2.1 channel.[2][3] Its utility is primarily for in vitro studies.[2][3]

Q2: What is the recommended concentration range for ML133 in primary neuron cultures?

The effective concentration of ML133 is highly dependent on the pH of your culture medium.[1][2] At a standard physiological pH of 7.4, the IC50 for Kir2.1 inhibition is approximately 1.8 µM.[2][3][4] However, its potency increases significantly at a more alkaline pH.

Q3: Have there been reports of this compound inducing toxicity in primary neurons?

While ML133 is designed for in vitro use, high concentrations or suboptimal experimental conditions can potentially lead to neuronal toxicity.[5] Direct studies on ML133-induced neurotoxicity in primary cultures are not extensively documented in the provided search results. However, unexpected neuronal death or stress can be troubleshooted by considering the compound's mechanism and the health of the neuronal culture.

Q4: Can ML133 induce apoptosis or activate caspases in neurons?

The provided information does not directly link ML133 to caspase-3 activation. However, caspase-3 is a key enzyme in apoptotic pathways and can be activated by various cellular stressors.[6][7][8][9] If you observe signs of apoptosis, it is crucial to investigate whether it is a direct effect of ML133 or a consequence of overall cellular stress.

Troubleshooting Guide

Issue 1: Unexpected Neuronal Death or Poor Health

If you observe increased cell death, neurite blebbing, or other signs of toxicity after applying ML133, consider the following troubleshooting steps.

Potential Cause & Troubleshooting Steps:

  • Concentration Too High:

    • Action: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal type and experimental endpoint. Start with a concentration at or below the reported IC50 (e.g., 1-2 µM at pH 7.4).

  • pH of the Culture Medium:

    • Action: ML133 potency is highly pH-dependent.[1][2][3] Verify the pH of your culture medium after the addition of ML133 and any other reagents. A shift in pH can drastically alter the effective concentration and potential for off-target effects.

  • Off-Target Effects:

    • Action: Although ML133 is selective for Kir2.x channels, high concentrations may lead to off-target effects.[3][4] Review the selectivity profile of ML133 and consider if inhibition of other channels could be contributing to toxicity in your specific neuronal population.

  • Solvent Toxicity:

    • Action: Ensure the final concentration of the solvent (e.g., DMSO) is at a non-toxic level (typically <0.1%). Run a vehicle-only control to rule out solvent-induced toxicity.

Issue 2: Inconsistent or No Effect of ML133

If you are not observing the expected inhibition of Kir2.1 channels or the desired physiological effect, consider these points.

Potential Cause & Troubleshooting Steps:

  • Incorrect Concentration due to pH:

    • Action: As mentioned, the potency of ML133 is lower at more acidic pH.[2] Ensure your medium's pH is stable and within the optimal range for your experiment. Consider that cellular metabolism can acidify the local microenvironment.

  • Compound Degradation:

    • Action: Ensure proper storage of the this compound stock solution (typically at -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Presence of a "Knock-off" Effect:

    • Action: In some experimental conditions with high inward K+ flux, a weaker blocker can be displaced from the channel pore.[2] While less likely with ML133 at standard concentrations, this phenomenon is something to be aware of in specific experimental setups.

Quantitative Data Summary

Table 1: pH-Dependent Potency of ML133 on Kir2.1 Channels

External pHIC50
6.510.0 µM[2]
7.41.8 µM[1][2][4]
8.5290 nM[1][2][4]

Table 2: Selectivity Profile of ML133

ChannelIC50
Kir2.11.8 µM (at pH 7.4)[1][2]
Kir1.1>300 µM[2]
Kir4.176 µM[2]
Kir7.133 µM[2]
hERGNo significant effect on binding at 10 µM[4]
L- and N-type Calcium ChannelsNo effect[4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Reconstitution: this compound is soluble in DMSO and saline.[4] For a 10 mM stock solution in DMSO, dissolve the appropriate amount of the compound in high-purity DMSO. For example, for 1 mg of ML133 HCl (check molecular weight on the vial), add the calculated volume of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Treatment of Primary Neuron Cultures

  • Culture Preparation: Plate primary neurons at the desired density and allow them to mature for the appropriate number of days in vitro (DIV) as per your specific protocol.

  • Medium Change: Before treatment, perform a partial or full medium change with fresh, pre-warmed culture medium.

  • Dosing: Dilute the ML133 stock solution to the final desired concentration in pre-warmed culture medium. Add the compound drop-wise to the culture wells, gently swirling the plate to ensure even distribution.

  • Controls: Always include a vehicle-only control (e.g., medium with the same final concentration of DMSO) and an untreated control.

  • Incubation: Incubate the neurons for the desired experimental duration under standard culture conditions (e.g., 37°C, 5% CO2).

Visualizations

ML133_Troubleshooting_Workflow start Start: Unexpected Neuronal Toxicity with ML133 check_conc Is the Concentration Too High? start->check_conc check_ph Is the Medium pH Correct? check_conc->check_ph No action_dose Action: Perform Dose-Response Curve check_conc->action_dose Yes check_solvent Is the Solvent Concentration Too High? check_ph->check_solvent Yes action_ph Action: Verify and Adjust Medium pH check_ph->action_ph No check_off_target Could Off-Target Effects Be an Issue? check_solvent->check_off_target No action_solvent Action: Run Vehicle-Only Control check_solvent->action_solvent Yes action_off_target Action: Lower Concentration & Review Selectivity check_off_target->action_off_target Yes end_unresolved Issue Persists: Consider Intrinsic Neuronal Sensitivity check_off_target->end_unresolved No end_resolved Issue Potentially Resolved action_dose->end_resolved action_ph->end_resolved action_solvent->end_resolved action_off_target->end_resolved

Caption: Troubleshooting workflow for ML133-induced neurotoxicity.

Signaling_Pathway_Hypothesis ML133 High Concentration of ML133 Kir2_1 Kir2.1 Inhibition (On-Target) ML133->Kir2_1 Off_Target Off-Target Channel Inhibition ML133->Off_Target Ion_Imbalance Intracellular Ion Imbalance Kir2_1->Ion_Imbalance Off_Target->Ion_Imbalance Stress Cellular Stress Ion_Imbalance->Stress Caspase3 Caspase-3 Activation Stress->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical pathway for ML133-induced apoptosis.

References

Impact of pH on ML133 hydrochloride efficacy in vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using ML133 hydrochloride in in vitro experiments. The efficacy of this compound is highly dependent on the experimental pH, a factor that can lead to variability in results if not properly controlled.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro assays with this compound, with a focus on problems arising from pH variability.

Issue 1: Inconsistent IC50 values for this compound between experiments.

  • Potential Cause: Fluctuations in the pH of the extracellular buffer. This compound's potency is highly sensitive to pH.

  • Troubleshooting Steps:

    • Verify Buffer pH: Always measure the pH of your final experimental buffer at the temperature it will be used. Do not assume the pH of stock solutions will be maintained upon dilution.

    • Calibrate pH Meter: Ensure your pH meter is calibrated daily with fresh, high-quality calibration buffers.

    • Buffer Choice: Use a buffer system with a buffering range that encompasses your target experimental pH. For example, HEPES is a common buffer for physiological pH ranges.

    • CO2 Incubation: If experiments are conducted in a CO2 incubator, be aware that the CO2 will acidify bicarbonate-buffered media. Use CO2-independent media or ensure your buffer is adequately fortified to resist pH changes.

    • Standardize Protocol: Ensure all experimental steps, including media changes and compound addition, are performed consistently to minimize pH drift.

Issue 2: Lower than expected potency of this compound.

  • Potential Cause: The experimental pH is more acidic than intended.

  • Troubleshooting Steps:

    • Confirm Target pH: this compound is significantly more potent at a slightly alkaline pH (e.g., 8.5) compared to physiological (7.4) or acidic pH (6.5)[1][2][3][4][5]. Review your experimental goals and the expected potency at your chosen pH.

    • Prepare Fresh Buffers: Buffers can degrade over time or become contaminated, which can alter their pH. Prepare fresh buffers for each set of experiments.

    • Check Compound Stability: While ML133 is generally stable, prolonged incubation in highly acidic or alkaline solutions could potentially affect its integrity.

Issue 3: High variability in replicate wells or between different plates.

  • Potential Cause: Inconsistent pH across the plate or between plates. This can be due to "edge effects" or variations in pipetting.

  • Troubleshooting Steps:

    • Plate Layout: To minimize edge effects, avoid using the outer wells of the plate for critical samples. Instead, fill these wells with a blank buffer or media.

    • Pipetting Technique: Ensure accurate and consistent pipetting of both the buffer and the this compound solution into all wells.

    • Equilibration Time: Allow the plate to equilibrate to the experimental temperature and CO2 levels (if applicable) before adding cells and the compound. This helps to ensure a uniform pH across the plate.

Frequently Asked Questions (FAQs)

Q1: Why is the efficacy of this compound so sensitive to pH?

A1: this compound contains a basic nitrogen atom with a pKa of approximately 8.79[1]. This means that the protonation state of the molecule changes depending on the pH of the surrounding solution. The non-protonated (neutral) form of ML133 is thought to be more permeable to the cell membrane. At a higher (more alkaline) extracellular pH, a larger fraction of ML133 is in its neutral form, leading to increased intracellular concentration and therefore greater inhibition of the Kir2.1 channel[1].

Q2: What is the optimal pH for in vitro experiments with this compound?

A2: The "optimal" pH depends on the specific research question.

  • For achieving maximum potency , a pH of 8.5 is recommended, where the IC50 is in the sub-micromolar range[2][4][5][6].

  • For experiments aiming to mimic physiological conditions , a pH of 7.4 is standard. At this pH, the IC50 is approximately 1.8 µM[1][4][5][6][7].

  • To study the pH-dependent mechanism of ML133, a range of pH values (e.g., 6.5, 7.4, and 8.5) can be used[1][2][3].

Q3: How should I prepare my stock solution of this compound?

A3: this compound is soluble in DMSO[6][8]. Prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and store it at -20°C or -80°C. When preparing your working solutions, dilute the DMSO stock into your experimental buffer. Be sure that the final concentration of DMSO in your assay is low (typically <0.5%) and consistent across all conditions, including vehicle controls.

Q4: Can I use this compound in cell culture media?

A4: Yes, but it is crucial to consider the buffering system of the media. Standard bicarbonate-buffered media are designed to be used in a CO2 incubator, where the dissolved CO2 helps maintain a physiological pH. If you are not using a CO2 incubator, the pH of bicarbonate-buffered media will become alkaline. In such cases, consider using a medium buffered with HEPES or another buffer that is not dependent on CO2. Always verify the final pH of the media with the added compound before starting your experiment.

Quantitative Data Summary

The following table summarizes the reported IC50 values for this compound at different extracellular pH values.

TargetpHIC50Reference(s)
Kir2.16.510.0 µM[1][3][9]
Kir2.17.41.8 µM[1][2][4][5][6][7]
Kir2.18.5290 nM[1][2][3][4][5][6]

Experimental Protocols

Patch-Clamp Electrophysiology for Measuring ML133 Efficacy

This protocol is a generalized method for assessing the inhibitory effect of ML133 on Kir2.1 channels using whole-cell patch-clamp recording.

  • Cell Culture:

    • Use a cell line stably expressing the Kir2.1 channel (e.g., HEK293 cells).

    • Culture the cells under standard conditions (e.g., 37°C, 5% CO2) in appropriate growth media.

    • Plate the cells onto glass coverslips 24-48 hours before the experiment.

  • Solutions and Reagents:

    • Internal (Pipette) Solution (in mM): 140 KCl, 2 MgCl2, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

    • External (Bath) Solution (in mM): 140 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES. Prepare three separate batches of this solution and adjust the pH of each to 6.5, 7.4, and 8.5 with HCl or KOH.

    • This compound Stock Solution: 10 mM in DMSO.

  • Experimental Procedure:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage.

    • Continuously perfuse the cells with the external solution at the desired pH (e.g., 7.4).

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage protocol to elicit Kir2.1 currents. A voltage ramp from -100 mV to +100 mV is commonly used[2].

    • Record a stable baseline current.

    • Prepare working concentrations of ML133 by diluting the stock solution into the external buffer of the corresponding pH.

    • Apply different concentrations of ML133 to the cell and record the current inhibition at steady state.

    • Wash out the compound with the control external solution to observe the reversal of inhibition.

    • Repeat the procedure for each desired pH.

  • Data Analysis:

    • Measure the current amplitude at a negative potential (e.g., -100 mV) before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC50 value.

Visualizations

Signaling_Pathway ML133 This compound Kir2_1 Kir2.1 Channel ML133->Kir2_1 blocks Membrane_Potential Resting Membrane Potential & Repolarization Kir2_1->Membrane_Potential maintains K_ion K+ ions K_ion->Kir2_1 influx

Caption: Signaling pathway showing this compound blocking the Kir2.1 channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Plate Kir2.1-expressing cells patch Establish whole-cell patch-clamp prep_cells->patch prep_solutions Prepare external buffers (pH 6.5, 7.4, 8.5) prep_solutions->patch prep_compound Prepare ML133 stock and working solutions apply_ml133 Apply varying [ML133] at a specific pH prep_compound->apply_ml133 baseline Record baseline Kir2.1 current patch->baseline baseline->apply_ml133 record_inhibition Record steady-state inhibition apply_ml133->record_inhibition washout Washout compound record_inhibition->washout calc_inhibition Calculate % inhibition record_inhibition->calc_inhibition plot_curve Plot concentration- response curve calc_inhibition->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for determining the pH-dependent efficacy of ML133.

Troubleshooting_Tree start Inconsistent/ Unexpected Results q_ph Is the pH of the final buffer verified? start->q_ph a_ph_no Verify pH at experimental temperature. Calibrate pH meter. q_ph->a_ph_no No q_potency Is potency lower than expected? q_ph->q_potency Yes end Re-run experiment a_ph_no->end a_potency_yes Consider if experimental pH is too acidic. Check data table for expected IC50. q_potency->a_potency_yes Yes q_variability High variability between replicates? q_potency->q_variability No a_potency_yes->end a_variability_yes Check for edge effects. Ensure consistent pipetting and plate equilibration. q_variability->a_variability_yes Yes q_variability->end No a_variability_yes->end

Caption: Troubleshooting decision tree for this compound experiments.

References

High plasma protein binding of ML133 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers utilizing ML133 hydrochloride, with a specific focus on its high plasma protein binding characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the extent of plasma protein binding of this compound?

A1: In vitro studies have demonstrated that this compound is highly bound to plasma proteins. The binding is greater than 99% in both human and rat plasma.[1] This high affinity for plasma proteins is a critical factor to consider when designing and interpreting experiments.

Q2: Has the in vivo plasma protein binding of this compound been determined?

A2: Currently, there is no published data on the in vivo plasma protein binding or pharmacokinetics of this compound.[1][2] Its high in vitro protein binding and high intrinsic clearance in both human and rat suggest that its utility may be limited to in vitro applications.[1]

Q3: What are the implications of high plasma protein binding for in vivo studies?

A3: High plasma protein binding significantly restricts the free fraction of a drug in circulation. According to the "free drug hypothesis," only the unbound drug is able to cross biological membranes to reach its target site and exert a pharmacological effect.[3] Consequently, a compound with very high protein binding may have limited in vivo efficacy, as a smaller amount of the drug is available to interact with its target.

Q4: Why might it be challenging to obtain in vivo data for a compound like ML133?

A4: Compounds with high plasma protein binding and high intrinsic clearance are often rapidly metabolized and eliminated from the body. This can lead to very low and transient systemic exposure of the free drug, making it difficult to detect and quantify in vivo. These characteristics can limit a compound's suitability for in vivo studies.

Q5: How can in vitro plasma protein binding data be used effectively?

A5: In vitro plasma protein binding is a crucial parameter in early drug discovery and development.[3][4] It helps in the selection and optimization of drug candidates, aids in the design of in vivo studies by predicting the unbound fraction, and is essential for developing pharmacokinetic-pharmacodynamic (PK-PD) relationships.[4][5]

Data Summary

In Vitro Plasma Protein Binding of ML133
SpeciesPlasma Protein Binding (%)
Human>99
Rat>99

(Data sourced from Wang et al., 2011)[1]

Troubleshooting Guide for In Vitro Plasma Protein Binding Assays

This guide addresses common issues encountered when determining the plasma protein binding of highly bound compounds like ML133.

Issue 1: Low recovery of the compound.

  • Possible Cause: Non-specific binding of the compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device, collection plates). This is a common issue for hydrophobic and highly protein-bound compounds.

  • Troubleshooting Steps:

    • Device Selection: Choose devices made of low-binding materials. Some devices are specifically designed to minimize non-specific binding.

    • Pre-treatment: Pre-saturate the device by incubating it with a solution of the compound before the experiment.

    • Mass Balance: Account for the compound lost to non-specific binding by measuring the concentration in all compartments and on the device surfaces if possible.[4]

    • Alternative Techniques: If non-specific binding is greater than 5% with ultrafiltration, consider using equilibrium dialysis, which can be less prone to this issue for some compounds.[6]

Issue 2: Variability in results between experiments.

  • Possible Cause: Inconsistent experimental conditions. Plasma protein binding can be sensitive to pH, temperature, and the concentration of both the compound and plasma proteins.

  • Troubleshooting Steps:

    • pH Control: Ensure the pH of the plasma and buffer solutions is consistently maintained at physiological pH (typically 7.4), as pH can affect the ionization state of the compound and protein conformation.[7]

    • Temperature Control: Maintain a constant temperature of 37°C during incubation to mimic physiological conditions.[3][8]

    • Plasma Quality: Use high-quality, pooled plasma and handle it carefully to avoid protein degradation. Ensure consistent protein concentrations across experiments.

Issue 3: Difficulty in quantifying the unbound compound.

  • Possible Cause: The concentration of the free compound is below the limit of quantification (LOQ) of the analytical method due to high protein binding.

  • Troubleshooting Steps:

    • Increase Initial Concentration: Use a higher initial concentration of the compound in the plasma, ensuring it remains within its solubility limits.

    • Sensitive Analytical Method: Employ a highly sensitive analytical method, such as LC-MS/MS, which is the standard for these assays.[3]

    • Optimize Sample Preparation: Minimize sample dilution during the extraction and analysis process to keep the concentration of the unbound drug detectable.

Experimental Protocols

Equilibrium Dialysis for Plasma Protein Binding

Equilibrium dialysis is considered a robust method for determining the binding of a compound to plasma proteins.[6]

Methodology:

  • Preparation: A dialysis chamber is separated into two compartments by a semi-permeable membrane that allows the passage of small molecules but retains proteins.

  • Loading: One compartment is filled with plasma containing the test compound (e.g., ML133), and the other compartment is filled with a protein-free buffer (e.g., phosphate-buffered saline, PBS) at pH 7.4.

  • Equilibration: The chamber is incubated at 37°C with gentle shaking for a sufficient period (e.g., 4-24 hours) to allow the unbound compound to reach equilibrium across the membrane.[3][8]

  • Sampling: After incubation, samples are taken from both the plasma and buffer compartments.

  • Analysis: The concentration of the compound in both samples is determined using a suitable analytical method like LC-MS/MS.

  • Calculation: The percentage of bound drug is calculated using the concentrations from the plasma (C_plasma) and buffer (C_buffer) compartments.

    • Fraction unbound = C_buffer / C_plasma

    • Percent bound = (1 - Fraction unbound) * 100

References

Technical Support Center: CYP450 Inhibition by ML133 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the cytochrome P450 (CYP450) inhibition profile of ML133 hydrochloride.

Summary of Quantitative Data

This compound has been evaluated for its inhibitory activity against a panel of human CYP450 isoforms. The compound exhibits differential inhibition, with potent activity against CYP2D6, moderate activity against CYP1A2, and weak to no activity against CYP3A4 and CYP2C9.[1][2] A summary of the half-maximal inhibitory concentrations (IC50) is presented below.

CYP450 IsoformIC50 (µM)Inhibition Potency
CYP2D60.13Potent
CYP1A23.3Moderate
CYP3A4>30Weak / None
CYP2C9>30Weak / None

Experimental Protocols

While the precise, detailed protocol used to generate the above data for this compound is not publicly available, a representative protocol for a common in vitro fluorescence-based CYP450 inhibition assay is provided below. This type of high-throughput screening assay is frequently used in drug discovery to assess potential drug-drug interactions.[3][4]

Objective: To determine the IC50 of this compound against various CYP450 isoforms using a fluorogenic probe substrate.

Materials:

  • This compound

  • Recombinant human CYP450 enzymes (e.g., CYP2D6, CYP1A2, CYP3A4, CYP2C9)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Isoform-specific fluorogenic probe substrates

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence plate reader

  • Positive control inhibitors for each isoform

General Assay Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the stock solution to generate a range of test concentrations.

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine the potassium phosphate buffer, the specific recombinant CYP450 enzyme, and the NADPH regenerating system.

  • Inhibitor Addition: Add the various concentrations of this compound or the positive control inhibitor to the appropriate wells. Include a vehicle control (solvent only).

  • Pre-incubation: Pre-incubate the plate at 37°C for a defined period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding the isoform-specific fluorogenic substrate to all wells.

  • Incubation: Incubate the plate at 37°C for a specific duration, during which the CYP450 enzyme metabolizes the substrate into a fluorescent product.

  • Fluorescence Measurement: Stop the reaction (e.g., by adding a stop solution) and measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent product.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Troubleshooting Guides & FAQs

This section addresses common issues that may be encountered during CYP450 inhibition experiments with compounds like this compound.

Frequently Asked Questions (FAQs):

  • Q1: My IC50 value for CYP2D6 is significantly different from the published data. What could be the reason?

    • A1: Discrepancies can arise from several factors. Ensure your experimental conditions, including enzyme and substrate concentrations, incubation times, and the specific source of recombinant enzymes, are comparable to standard protocols. The choice of substrate can also influence the results. Additionally, the stability and purity of your this compound stock should be verified.

  • Q2: I am observing high background fluorescence in my assay. How can I troubleshoot this?

    • A2: High background can be due to the intrinsic fluorescence of this compound or its solvent. It is recommended to run a control plate with the compound and all assay components except the fluorogenic substrate to quantify any interference.[3] If the compound itself is fluorescent, an alternative detection method, such as LC-MS/MS, may be necessary.[3]

  • Q3: this compound has limited solubility in my aqueous assay buffer. How can I address this?

    • A3: Poor aqueous solubility is a common issue that can lead to an underestimation of inhibitory potency.[1] Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low and consistent across all wells. You may need to optimize the buffer composition or consider using a different formulation of the compound if solubility issues persist.

  • Q4: Why is ML133 a potent inhibitor of CYP2D6 but not other CYP isoforms?

    • A4: The selectivity of inhibition is determined by the specific molecular interactions between the inhibitor and the active site of the enzyme. The structure of this compound likely allows it to bind with high affinity to the active site of CYP2D6, while its interaction with the active sites of CYP3A4 and CYP2C9 is much weaker.

  • Q5: What is the clinical relevance of potent CYP2D6 inhibition?

    • A5: CYP2D6 is responsible for the metabolism of numerous clinically used drugs. Potent inhibition of this enzyme can lead to drug-drug interactions, where the co-administration of an inhibitor like ML133 could increase the plasma concentrations of other drugs metabolized by CYP2D6, potentially leading to adverse effects.

Visualizations

CYP450_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ML133_Stock ML133 Stock (in DMSO) Serial_Dilution Serial Dilutions ML133_Stock->Serial_Dilution Plate_Setup Add ML133 & Controls to 96-well Plate Serial_Dilution->Plate_Setup Enzyme_Mix CYP450 Enzyme Mix (Enzyme + Buffer + NADPH System) Enzyme_Mix->Plate_Setup Pre_incubation Pre-incubate (37°C) Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Incubation Incubate (37°C) Add_Substrate->Incubation Read_Plate Measure Fluorescence Incubation->Read_Plate Calc_Inhibition Calculate % Inhibition Read_Plate->Calc_Inhibition IC50_Determination Determine IC50 Calc_Inhibition->IC50_Determination

Caption: Experimental workflow for a CYP450 inhibition assay.

Troubleshooting_Logic cluster_compound Compound-Related Issues cluster_assay Assay-Related Issues start Unexpected IC50 Value solubility Poor Solubility? start->solubility fluorescence Compound Interference (Fluorescence/Quenching)? start->fluorescence purity Purity/Stability Issue? start->purity conditions Incorrect Assay Conditions? (Enzyme/Substrate Conc., Time) start->conditions reagents Reagent Quality? start->reagents detection Detection Method Issue? start->detection sol_fix Optimize Buffer/ Solvent Concentration solubility->sol_fix fluo_fix Run Interference Control/ Use LC-MS/MS fluorescence->fluo_fix purity_fix Verify Compound Integrity purity->purity_fix cond_fix Review and Optimize Protocol conditions->cond_fix reag_fix Check Reagent Quality and Storage reagents->reag_fix det_fix Calibrate Instrument/ Check Settings detection->det_fix

Caption: Troubleshooting logic for unexpected CYP450 inhibition results.

References

Technical Support Center: Improving the In Vivo Stability of ML133 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ML133 hydrochloride. The focus is on anticipating and addressing the challenges related to its in vivo stability, based on its known in vitro properties.

Troubleshooting Guide: Anticipating and Overcoming Poor In Vivo Stability

Users of this compound should be aware that while it is a potent and selective Kir2.1 inhibitor for in vitro use, its utility in living organisms is expected to be limited by significant metabolic instability.[1] Published in vitro data indicates that ML133 exhibits high intrinsic clearance and is highly protein-bound in both human and rat plasma, suggesting a short in vivo half-life.[1] One report also notes its instability in solution, advising the use of freshly prepared stocks.[2]

This guide addresses the primary challenge a researcher will face: rapid clearance and poor exposure in animal models.

Question: My in vivo experiment with this compound failed to show efficacy, even at high doses. What is the likely cause?

Answer: The most probable cause is that this compound is being cleared from the systemic circulation too rapidly to maintain a therapeutic concentration at the target site. Its high intrinsic clearance suggests it is quickly metabolized, likely by the liver.[1]

Troubleshooting Workflow:

G start Efficacy Failure in Vivo check_pk Was a Pharmacokinetic (PK) Study Performed? start->check_pk no_pk No: High probability of rapid clearance. Action: Conduct a pilot PK study. check_pk->no_pk No yes_pk Yes: PK data confirms rapid clearance (short t½). check_pk->yes_pk Yes strategy Select Strategy to Improve Exposure no_pk->strategy yes_pk->strategy formulation Formulation-Based Approach (Faster, for proof-of-concept) strategy->formulation medchem Medicinal Chemistry Approach (Slower, for long-term development) strategy->medchem form_opts Options: - Subcutaneous oil depot - IV infusion - Lipid-based oral formulation - Encapsulation formulation->form_opts medchem_opts Options: - Identify and block metabolic 'soft spots' - Increase lipophilicity to enhance  tissue distribution - Synthesize more stable analogs medchem->medchem_opts retest Re-evaluate Efficacy with New Formulation or Analog form_opts->retest medchem_opts->retest

Caption: Troubleshooting workflow for ML133 in vivo efficacy failure.

Frequently Asked Questions (FAQs)

Pharmacokinetics & Metabolism

Q1: What are the known pharmacokinetic properties of ML133? A1: Specific in vivo pharmacokinetic data for ML133 has not been published.[3][4] However, in vitro drug metabolism and pharmacokinetics (DMPK) studies have revealed properties that are predictive of poor in vivo stability:

  • High Intrinsic Clearance: The compound is rapidly metabolized by liver enzymes in both human and rat models.[1]

  • High Plasma Protein Binding: ML133 is over 99% protein-bound in human and rat plasma.[1] This means only a very small fraction of the drug is free to exert its biological effect.

  • CYP450 Inhibition: It is a potent inhibitor of the cytochrome P450 enzyme CYP2D6 (IC₅₀ = 0.13 μM) and a moderate inhibitor of CYP1A2 (IC₅₀ = 3.3 μM).[1]

Q2: What metabolic pathways are likely responsible for the rapid clearance of ML133? A2: While not empirically confirmed for ML133, compounds with its chemical features (secondary amine, methoxybenzyl and naphthyl groups) are susceptible to several metabolic reactions:

  • Phase I Metabolism: N-dealkylation, O-demethylation, and aromatic hydroxylation by cytochrome P450 enzymes.

  • Phase II Metabolism: Glucuronidation or sulfation of hydroxylated metabolites, which facilitates rapid excretion.

G ML133 This compound PhaseI Phase I Metabolism (CYP450 Enzymes) ML133->PhaseI Metabolites Oxidized Metabolites (Hydroxylation, Demethylation, etc.) PhaseI->Metabolites PhaseII Phase II Metabolism (UGTs, SULTs) Conjugates Conjugated Metabolites (Glucuronides, Sulfates) PhaseII->Conjugates Metabolites->PhaseII Excretion Rapid Excretion Conjugates->Excretion

Caption: Predicted metabolic pathway for ML133 leading to rapid clearance.

Formulation & Drug Delivery Strategies

Q3: How can I formulate this compound to increase its stability and half-life in vivo? A3: Formulation strategies can protect the molecule from first-pass metabolism and slow its release into the bloodstream, thereby extending its half-life.[5] The choice depends on the desired route of administration and experimental timeline.

Q4: What are the most promising formulation strategies for preclinical studies? A4: For early-stage preclinical research, the goal is to achieve sufficient exposure to test a biological hypothesis. The following strategies are recommended:

  • Subcutaneous (SC) Depot: Formulating ML133 in a non-aqueous vehicle like sunflower oil or sesame oil can create a depot at the injection site from which the drug slowly leaches into circulation.[5] This avoids first-pass metabolism and can significantly prolong exposure.[5]

  • Intravenous (IV) Infusion: Using an infusion pump to deliver the drug intravenously over a prolonged period can maintain a steady-state concentration, bypassing issues of rapid clearance.[5] This is useful for confirming target engagement when half-life is extremely short.

  • Lipid-Based Oral Formulations: For oral administration, self-emulsifying drug delivery systems (SEDDS) can improve solubility and enhance lymphatic transport, which can partially bypass the liver and reduce first-pass metabolism.[6]

  • Encapsulation: Creating a protective barrier around the API using microencapsulation can shield it from environmental factors and control its release.[7][8][9]

Data Summary: Comparison of Formulation Strategies

StrategyRoute of AdministrationPrimary AdvantageKey Consideration
SC Oil Depot SubcutaneousSustained release, avoids first-pass metabolism[5]Potential for injection site reactions; requires solubility in oil.
IV Infusion IntravenousPrecise control over plasma concentration[5]Technically complex; may require animal catheterization.
SEDDS/SMEDDS OralEnhances oral bioavailability, reduces food effects[6]Requires careful selection of oils, surfactants, and co-solvents.
Microencapsulation Oral, InjectableProvides a protective barrier, allows for targeted release[7][8][9]Manufacturing process can be complex.

Experimental Protocols

Protocol: Pilot Pharmacokinetic (PK) Study in Mice

This protocol outlines a basic procedure to determine the fundamental PK parameters of this compound, such as its half-life (t½) and clearance (CL).

Objective: To quantify the concentration of ML133 in plasma over time following a single administration.

Materials:

  • This compound

  • Appropriate dosing vehicle (e.g., saline for IV, corn oil for PO/SC)

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., EDTA-coated capillaries)

  • Centrifuge, vortexer

  • -80°C freezer

  • LC-MS/MS system for bioanalysis

Methodology:

  • Animal Acclimatization: Allow mice to acclimate to housing conditions for at least one week prior to the study.[6]

  • Dosing Group Preparation:

    • Intravenous (IV) Group (n=3): Formulate ML133 in a sterile, aqueous vehicle (e.g., saline) at a concentration suitable for a low-volume tail vein injection (e.g., 1-2 mg/kg).

    • Oral (PO) or Subcutaneous (SC) Group (n=3): Formulate ML133 in an appropriate vehicle (e.g., 0.5% methylcellulose for PO, sesame oil for SC) for a dose of 5-10 mg/kg.

  • Administration: Administer a single dose to each mouse according to its assigned group.

  • Blood Sampling: Collect sparse blood samples (approx. 30-50 µL) from each mouse at designated time points. A typical schedule for a compound with expected rapid clearance would be: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[6] Use a consistent collection site (e.g., tail vein or submandibular).

  • Plasma Preparation: Immediately place blood into EDTA-coated tubes, mix gently, and centrifuge (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.[6]

  • Sample Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.[6]

  • Bioanalysis: Develop and validate a sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method to quantify the concentration of ML133 in the plasma samples.

  • Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to plot the plasma concentration-time curve and calculate key parameters, including half-life (t½), maximum concentration (Cmax), time to Cmax (Tmax), and Area Under the Curve (AUC).[6]

G start Start: Acclimatize Animals prep Prepare Dosing Formulations (IV, PO, or SC) start->prep dose Administer Single Dose to Cohorts prep->dose sample Collect Blood Samples at Timed Intervals dose->sample process Isolate Plasma via Centrifugation sample->process store Store Plasma at -80°C process->store analyze Quantify Drug Concentration (LC-MS/MS) store->analyze calc Calculate PK Parameters (t½, AUC, CL) analyze->calc end End: Determine In Vivo Stability calc->end

Caption: Experimental workflow for a pilot in vivo pharmacokinetic study.

References

Troubleshooting ML133 hydrochloride in automated patch clamp

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for ML133 Hydrochloride in Automated Patch Clamp Experiments. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for Kir2.x channel research on automated patch clamp platforms.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective small molecule inhibitor of the Kir2 family of inwardly rectifying potassium channels.[1][2] Its primary mechanism of action is believed to be pore blockage of the Kir2.1 channel, thereby inhibiting the flow of potassium ions.[3] The potency of ML133 is notably pH-dependent, with greater inhibition observed at a more alkaline pH.[1][2][4][5]

Q2: Which specific Kir channels are targeted by ML133?

ML133 is a selective blocker for the Kir2.x family of channels, including Kir2.1, Kir2.2, Kir2.3, and Kir2.6.[3] It shows significantly less activity against Kir4.1 and Kir7.1 and is largely inactive against Kir1.1 (ROMK).[2][3][4] This selectivity makes it a valuable tool for isolating and studying the function of Kir2.x channels.

Solubility and Preparation

Q3: How should I prepare stock solutions of this compound?

This compound is soluble in DMSO up to 100 mM and in saline at concentrations greater than 10 mg/mL.[4][6] It is insoluble in water.[5] For automated patch clamp experiments, it is recommended to prepare a high-concentration stock solution in fresh, high-quality DMSO.[5] This stock solution should then be diluted to the final working concentration in the extracellular buffer. Ensure the final DMSO concentration in the experimental solution is low (e.g., <0.1%) to avoid solvent effects on the cells and ion channels.

Q4: How should I store this compound stock solutions?

To maintain the stability of this compound, stock solutions should be aliquoted into single-use volumes to prevent repeated freeze-thaw cycles.[2][5] These aliquots should be stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 1 year).[2][5]

Troubleshooting Guide

Common Experimental Problems

Q1: I am not observing any, or only very weak, inhibition of Kir2.1 currents with ML133.

This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Verify Compound Potency and pH: The inhibitory activity of ML133 is highly dependent on the pH of the extracellular solution.[1][4] Its potency increases significantly at a more alkaline pH. For instance, the IC50 for Kir2.1 block is approximately 1.8 µM at pH 7.4, but drops to around 0.29 µM at pH 8.5.[1][2][4][5] Confirm the pH of your recording solution and consider increasing it to 8.5 to enhance the blocking effect.

  • Check Solution Preparation: Ensure that your ML133 stock solution was prepared correctly and that the compound has not precipitated out of solution upon dilution into the aqueous extracellular buffer. Visually inspect the final solution for any signs of precipitation.

  • Assess Cell Health and Channel Expression: Verify that the cells are healthy and are expressing the target Kir2.1 channels at a sufficient level. Poor cell health or low channel expression can lead to small currents that make it difficult to resolve a clear inhibitory effect.

  • Consider the Voltage Protocol: The blocking action of ML133 may be voltage-dependent. Ensure your voltage protocol is appropriate for measuring Kir2.x currents, typically involving hyperpolarizing steps from a holding potential.[4]

Q2: The inhibitory effect of ML133 is inconsistent between experiments or even within the same experiment.

Inconsistent results can be frustrating. Here are some potential causes and solutions:

  • pH Fluctuation: As mentioned, the potency of ML133 is highly sensitive to pH.[1][4] Small fluctuations in the pH of your buffers can lead to significant variability in the observed inhibition. Ensure your buffers are freshly prepared and that the pH is stable throughout the experiment.

  • Compound Adsorption: Small molecules can sometimes adsorb to the tubing of automated patch clamp systems. This can lead to a lower effective concentration of the compound reaching the cells. Consider priming the system with the ML133 solution before starting the recordings.

  • Inconsistent Seal Quality: In automated patch clamp systems, especially those using ensemble recordings, the quality of the seal resistance can vary.[7] Poor seal quality can lead to leaky recordings and make it difficult to accurately measure the effect of the compound.

  • Current Rundown: The gradual decrease in current amplitude over time, known as rundown, can be mistaken for a compound effect.[8] It is crucial to establish a stable baseline recording before applying ML133 to accurately assess its inhibitory effect.

Q3: The onset of the ML133 block is very slow.

A slow onset of inhibition has been observed with ML133.[9] This could be due to the kinetics of the drug binding to the channel. To address this:

  • Increase Incubation Time: Ensure that the compound is perfused for a sufficient duration to allow the block to reach a steady state. Monitor the current in real-time to determine when the inhibitory effect has plateaued.

  • Optimize Flow Rate: The flow rate of the perfusion system can influence how quickly the compound reaches the cells. Ensure your system's flow rate is optimized for rapid solution exchange.

Quantitative Data Summary

Table 1: IC50 Values of ML133 for Various Kir Channels
ChannelSpeciespHIC50 (µM)Reference(s)
Kir2.1-8.50.29[1][2][4][5]
Kir2.1mouse7.41.8
Kir2.1-7.41.8[1][2][4][5]
Kir2.1-6.59.1[4]
Kir2.2human7.42.9
Kir2.3human7.44.0
Kir2.6human7.42.8
Kir1.1 (ROMK)rat7.4> 300
Kir4.1rat7.476
Kir7.1human7.433
Table 2: Solubility of this compound
SolventConcentrationReference(s)
DMSOup to 100 mM[6]
Saline> 10 mg/mL[4]
WaterInsoluble[5]

Experimental Protocols

Protocol 1: Automated Whole-Cell Patch Clamp Recording of Kir2.1 Currents

This protocol provides a general framework for assessing the inhibitory effect of ML133 on Kir2.1 channels using an automated patch clamp system.

  • Cell Preparation:

    • Use a cell line stably expressing the human Kir2.1 channel (e.g., HEK293 or CHO cells).

    • Culture the cells to 70-80% confluency.

    • On the day of the experiment, detach the cells using a gentle non-enzymatic dissociation solution to ensure cell viability.

    • Resuspend the cells in the appropriate extracellular solution at the concentration recommended by the automated patch clamp system manufacturer.

  • Solution Preparation:

    • Extracellular Solution (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 or 8.5 with KOH.

    • Intracellular Solution (in mM): 130 K-Aspartate, 10 KCl, 5 EGTA, 2 MgCl₂, 10 HEPES. Adjust pH to 7.2 with KOH.

    • This compound Solution: Prepare a 10 mM stock solution in DMSO. Dilute the stock solution in the extracellular buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.1%.

  • Automated Patch Clamp Procedure:

    • Prime the system's fluidics with the extracellular and intracellular solutions.

    • Load the cell suspension and compound plate into the instrument.

    • Initiate the automated patch clamp run, which typically involves cell capture, seal formation, and whole-cell establishment.

    • Apply a voltage protocol suitable for Kir2.1 currents. A common protocol involves holding the cell at -20 mV and applying a series of 500 ms voltage steps from -120 mV to +40 mV in 10 mV increments.[9]

    • Establish a stable baseline current for at least 3 minutes by perfusing with the vehicle (extracellular solution with the same final DMSO concentration).

    • Perfuse with increasing concentrations of this compound, allowing sufficient time for the block to reach a steady state at each concentration.

    • Perform a final washout step with the vehicle solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the current amplitude at a specific hyperpolarizing voltage step (e.g., -110 mV) at the end of each compound application.

    • Normalize the current amplitude at each ML133 concentration to the baseline current.

    • Plot the normalized current as a function of the ML133 concentration and fit the data with a Hill equation to determine the IC50 value.

Visualizations

ML133_Mechanism_of_Action Kir2_1 Kir2.1 Channel Pore Pore K_ion_in K+ (Intracellular) Pore->K_ion_in K_ion_out K+ (Extracellular) K_ion_out->Pore Influx ML133 ML133 ML133->Pore Blocks

Caption: Mechanism of ML133 blocking the Kir2.1 channel pore.

Troubleshooting_Workflow start Experiment Start issue No or Weak Inhibition? start->issue check_pH Verify Solution pH (Optimal: 8.5) issue->check_pH Yes resolution Problem Resolved issue->resolution No check_solubility Inspect for Precipitation check_pH->check_solubility check_cells Assess Cell Health & Channel Expression check_solubility->check_cells stable_baseline Establish Stable Baseline (Check for Rundown) check_cells->stable_baseline stable_baseline->resolution If successful consult Consult Further stable_baseline->consult If persists

Caption: Troubleshooting workflow for ML133 experiments.

Problem_Cause_Solution P1 Weak/No Inhibition C1 Suboptimal pH P1->C1 C2 Compound Precipitation P1->C2 C3 Current Rundown P1->C3 P2 Inconsistent Results P2->C3 C4 pH Fluctuation P2->C4 P3 Slow Onset of Block C5 Drug Binding Kinetics P3->C5 S1 Adjust pH to 8.5 C1->S1 S2 Prepare Fresh Solutions C2->S2 S3 Establish Stable Baseline C3->S3 S4 Use Freshly Made Buffers C4->S4 S5 Increase Incubation Time C5->S5

Caption: Logical relationships between problems, causes, and solutions.

References

Validation & Comparative

A Comparative Guide to Kir2.1 Inhibitors: ML133 Hydrochloride vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of the inward-rectifier potassium channel Kir2.1 is crucial for investigating its physiological roles and its potential as a therapeutic target. This guide provides an objective comparison of ML133 hydrochloride, a widely used Kir2.1 inhibitor, with other known inhibitors, supported by experimental data and detailed protocols.

The Kir2.1 channel, encoded by the KCNJ2 gene, plays a significant role in setting the resting membrane potential in various excitable cells, including cardiomyocytes and neurons.[1] Dysregulation of Kir2.1 function has been implicated in several channelopathies, such as Andersen-Tawil syndrome, making it an important target for pharmacological modulation.[2] this compound has emerged as a potent and selective small-molecule inhibitor of the Kir2.x family of channels.[3][4] This guide will compare its performance against other compounds known to inhibit Kir2.1.

Quantitative Comparison of Kir2.1 Inhibitors

The following table summarizes the potency and selectivity of this compound in comparison to other Kir2.1 inhibitors. The data is compiled from various electrophysiological and screening assays.

InhibitorKir2.1 IC50Selectivity ProfileKey Characteristics
This compound 1.8 µM (at pH 7.4)[2][3] 0.29 µM (at pH 8.5)[2][3]Selective for Kir2.x family.[5] No significant effect on Kir1.1 (IC50 > 300 µM).[1][3] Weak activity against Kir4.1 (IC50 = 76 µM) and Kir7.1 (IC50 = 33 µM).[1][3]pH-dependent potency.[2] A valuable tool for in vitro studies.[3]
VU6080824 0.35 µM (at pH 7.4)[5]~2-fold selective over Kir2.2 and Kir2.3.[5]A "next-generation" inhibitor with improved potency and pharmacokinetic properties compared to ML133.[5]
Chloroquine Low micromolar range[2]Non-selective, with prominent effects on other targets.[2]Antimalarial drug with known off-target effects.
Tamoxifen Low micromolar range[2]Non-selective, with prominent effects on other targets.[2]Selective estrogen receptor modulator with broad biological activity.
Celastrol 10-100 µM range[2]Limited selectivity data available.[2]Natural triterpenoid with various biological activities.
Gambogic acid Potent inhibitor[2]Limited selectivity data available.[2]A natural gum resin with reported biological activities.
Pentamidine Potent inhibitor[2]Limited selectivity data available.[2]Antiprotozoal drug with known side effects.

Mechanism of Action and Experimental Workflows

The inhibitory activity of these compounds is typically assessed using electrophysiological techniques, such as patch-clamp, or through high-throughput screening methods like the thallium flux assay.

Kir2.1 Inhibition Signaling Pathway

The following diagram illustrates the general mechanism of Kir2.1 channel inhibition. Small molecule inhibitors can block the ion channel pore, preventing the influx of potassium ions and leading to membrane depolarization.

Caption: General mechanism of Kir2.1 channel inhibition.

Experimental Workflow: Thallium Flux Assay

High-throughput screening for Kir2.1 inhibitors often employs a thallium (Tl+) flux assay. Tl+ can pass through potassium channels and its influx can be measured using a Tl+-sensitive fluorescent dye.

A Plate cells expressing Kir2.1 B Load cells with Tl+-sensitive dye A->B C Add test compounds (inhibitors) B->C D Add Tl+ containing buffer C->D E Measure fluorescence D->E F Analyze data to identify inhibitors E->F

Caption: Workflow for a thallium flux-based inhibitor screen.

Experimental Workflow: Whole-Cell Patch Clamp

The gold standard for characterizing ion channel modulators is the whole-cell patch-clamp technique, which allows for direct measurement of the ionic currents flowing through the channels.

A Prepare isolated cells expressing Kir2.1 B Establish whole-cell patch-clamp configuration A->B C Record baseline Kir2.1 current B->C D Apply test compound (inhibitor) C->D E Record Kir2.1 current in the presence of the inhibitor D->E F Determine IC50 value E->F

Caption: Workflow for whole-cell patch-clamp electrophysiology.

Detailed Experimental Protocols

Thallium Flux Assay Protocol

This protocol is based on the methods used for the high-throughput screening that identified ML133.[2]

  • Cell Plating: HEK293 cells stably expressing the Kir2.1 channel are plated into 384-well microplates.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., FluxOR™) according to the manufacturer's instructions.

  • Compound Addition: Test compounds, including a dilution series of the inhibitor, are added to the wells and incubated.

  • Thallium Addition: A stimulus buffer containing thallium sulfate is added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically using a plate reader. A decrease in fluorescence in the presence of a compound indicates inhibition of Tl+ influx through the Kir2.1 channels.

  • Data Analysis: The data is analyzed to determine the concentration-response relationship and calculate the IC50 value for each compound.

Whole-Cell Patch-Clamp Electrophysiology Protocol

This protocol is a standard method for the detailed characterization of ion channel inhibitors.[1]

  • Cell Preparation: Cells expressing Kir2.1 channels are grown on coverslips.

  • Recording Setup: The coverslip is placed in a recording chamber on the stage of an inverted microscope. The chamber is perfused with an external solution.

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution.

  • Whole-Cell Configuration: A high-resistance seal (>1 GΩ) is formed between the pipette tip and the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration.

  • Current Recording: The membrane potential is held at a specific voltage, and voltage steps or ramps are applied to elicit Kir2.1 currents. The resulting currents are recorded using an amplifier and data acquisition software.

  • Compound Application: The test compound is applied to the cell via the perfusion system.

  • Data Analysis: The inhibition of the Kir2.1 current by the compound is measured, and concentration-response curves are generated to determine the IC50 value.

Conclusion

This compound remains a valuable and selective tool for the in vitro study of Kir2.1 channels, particularly due to its well-characterized selectivity profile against other Kir family members. However, for researchers seeking improved potency at physiological pH and better in vivo characteristics, newer compounds like VU6080824 represent a significant advancement. Older, non-selective inhibitors such as chloroquine and tamoxifen, while capable of inhibiting Kir2.1, should be used with caution due to their extensive off-target effects. The choice of inhibitor will ultimately depend on the specific experimental context, with careful consideration of the required potency, selectivity, and intended application.

References

A Comparative Guide to Kir2.1 Channel Blockers: ML133 Hydrochloride and the Search for Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective modulation of ion channels is a critical aspect of experimental design and therapeutic discovery. The inwardly rectifying potassium channel Kir2.1, a key regulator of cellular excitability, has been a target of significant interest. This guide provides a detailed comparison of ML133 hydrochloride, a known Kir2.1 inhibitor, and addresses the current landscape of alternative blockers, with a focus on VU937.

Introduction to Kir2.1 and its Blockade

Inwardly rectifying potassium (Kir) channels play a crucial role in maintaining the resting membrane potential and regulating cellular excitability in various tissues, including the heart, brain, and skeletal muscle.[1] The Kir2.1 channel, encoded by the KCNJ2 gene, is a classical inward rectifier that is constitutively active and contributes significantly to the terminal phase of the cardiac action potential and the stabilization of the resting membrane potential in neurons. Dysfunctional Kir2.1 channels have been implicated in several pathologies, including Andersen-Tawil Syndrome, making them an important therapeutic target.[1]

The development of potent and selective Kir2.1 blockers is essential for both basic research and clinical applications. Such compounds allow for the dissection of Kir2.1's physiological roles and offer potential therapeutic avenues for related diseases. This guide focuses on this compound, a well-characterized Kir2.1 inhibitor, and explores the available information on VU937 as a potential alternative.

This compound: A Potent Kir2.1 Blocker

This compound is a small molecule inhibitor that has been extensively studied for its effects on the Kir2 family of channels.[2][3] It emerged from a high-throughput screening campaign and has since become a valuable tool for investigating Kir2.1 function.[2][3]

Potency and Selectivity

The inhibitory activity of ML133 is pH-dependent, with increased potency at more alkaline pH.[2] This is attributed to the presence of a protonatable nitrogen in its structure.[3] The IC50 values for ML133 against various Kir channels are summarized in the table below.

ChannelSpeciesIC50 (μM) at pH 7.4IC50 (nM) at pH 8.5Reference
Kir2.1 Murine1.8290[2]
Kir2.2Human2.9-[2]
Kir2.3Human4.0-[2]
Kir2.6Human2.8-[2]
Kir1.1Rat> 30085,500[2]
Kir4.1Rat76-[2]
Kir7.1Human33-[2]

As the data indicates, ML133 is a potent inhibitor of the Kir2.x subfamily but shows significantly less activity against other Kir channels like Kir1.1, Kir4.1, and Kir7.1, making it a selective tool for studying the Kir2 family.[2]

The Search for Alternatives: The Case of VU937

While ML133 is a valuable research tool, the scientific community is continuously searching for novel modulators with different properties, such as improved selectivity or different mechanisms of action. VU937 has been identified in the literature as a modulator of Kir channels; however, a thorough search of available scientific literature reveals a significant lack of data regarding its specific effects on the Kir2.1 channel. There are no published studies directly comparing the potency or selectivity of VU937 and ML133 for Kir2.1 block. Therefore, a direct, data-driven comparison is not possible at this time.

Experimental Protocols for Assessing Kir2.1 Block

The following is a detailed methodology for characterizing the inhibitory effects of compounds like ML133 on Kir2.1 channels using whole-cell patch-clamp electrophysiology.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human Kir2.1 channel are commonly used.[4]

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to ensure the continued expression of the Kir2.1 channel. Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.

Electrophysiology
  • Solutions:

    • External Solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to the desired value (e.g., 7.4 or 8.5) with KOH.

    • Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 10 EGTA. The pH is adjusted to 7.2 with KOH.

  • Recording:

    • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

    • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution.

    • A gigaohm seal is formed between the pipette tip and the cell membrane, followed by rupture of the membrane patch to achieve the whole-cell configuration.

  • Voltage Protocol:

    • To measure Kir2.1 currents, a voltage ramp protocol is typically used. For example, the membrane potential is held at a holding potential of -80 mV and then ramped from -120 mV to +60 mV over a period of 500 ms.[5] This allows for the measurement of both inward and outward currents.

  • Drug Application:

    • The test compound (e.g., this compound) is dissolved in the external solution at various concentrations.

    • The compound is applied to the cell via a perfusion system, and the current is allowed to reach a steady-state block before recording.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Electrophysiology cluster_drug_application Drug Application & Analysis cell_culture HEK293 cells stably expressing Kir2.1 plating Plate cells on coverslips cell_culture->plating patching Whole-cell patch-clamp plating->patching voltage_protocol Apply voltage ramp protocol patching->voltage_protocol recording Record baseline Kir2.1 current voltage_protocol->recording perfusion Apply compound via perfusion recording->perfusion drug_prep Prepare ML133/VU937 solutions drug_prep->perfusion record_block Record steady-state block perfusion->record_block analysis Analyze data to determine IC50 record_block->analysis

Experimental workflow for assessing Kir2.1 channel blockers.

Signaling Pathways Involving Kir2.1

The activity of Kir2.1 channels can be modulated by various signaling pathways, which in turn can be affected by channel blockers. Understanding these pathways is crucial for predicting the broader cellular effects of compounds like ML133. One such pathway involves Protein Kinase A (PKA) and Protein Kinase C (PKC).[6]

Activation of certain G-protein coupled receptors (GPCRs) can lead to the activation of PKA and PKC.[6] These kinases can then phosphorylate Kir2.1 or associated proteins, leading to a change in channel activity. For instance, some studies suggest that PKA-mediated phosphorylation can enhance Kir2.1 currents.[7] Blockade of Kir2.1 by a compound like ML133 would antagonize the effects of this signaling cascade on membrane potential.

signaling_pathway cluster_upstream Upstream Signaling cluster_kinases Kinase Activation cluster_channel Channel Modulation cluster_blocker Pharmacological Intervention GPCR GPCR Activation AC Adenylyl Cyclase GPCR->AC PLC Phospholipase C GPCR->PLC cAMP cAMP AC->cAMP DAG DAG PLC->DAG IP3 IP3 PLC->IP3 PKA PKA cAMP->PKA Kir2_1 Kir2.1 Channel PKA->Kir2_1 Phosphorylation (Modulates Activity) PKC PKC DAG->PKC PKC->Kir2_1 Phosphorylation (Modulates Activity) ML133 This compound ML133->Kir2_1 Inhibition

Simplified signaling pathway showing potential modulation of Kir2.1 by PKA/PKC and its inhibition by ML133.

Conclusion

This compound stands as a well-documented, selective inhibitor of the Kir2 family of potassium channels, with potent activity against Kir2.1. Its pH-dependent nature and selectivity profile make it an invaluable tool for researchers investigating the physiological and pathophysiological roles of these channels. The provided experimental protocols offer a robust framework for the characterization of Kir2.1 blockers.

The current scientific literature, however, lacks the necessary data to perform a direct comparison between ML133 and VU937 for Kir2.1 inhibition. This highlights a gap in the pharmacological landscape of Kir2.1 modulators and underscores the need for further research to identify and characterize new chemical entities. Such efforts will be crucial for advancing our understanding of Kir2.1 channel biology and for the development of novel therapeutics targeting this important ion channel.

References

A Comparative Guide to Kir Channel Blockers: ML133 Hydrochloride vs. Tertiapin-Q

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a potent and selective Kir channel blocker is paramount for elucidating the physiological roles of these channels and for the development of novel therapeutics. This guide provides a detailed comparison of two widely used Kir channel inhibitors, the small molecule ML133 hydrochloride and the peptide-based tertiapin-Q, focusing on their selectivity profiles, mechanisms of action, and the experimental methodologies used for their characterization.

At a Glance: Key Differences

FeatureThis compoundTertiapin-Q
Molecular Type Small moleculePeptide (synthetic derivative of bee venom toxin)
Primary Targets Kir2.x channelsKir1.1 (ROMK) and Kir3.x (GIRK) channels
Potency Micromolar to nanomolar range (pH-dependent)Nanomolar range
Selectivity Selective for Kir2.x family over other Kir channelsHigh affinity for Kir1.1 and Kir3.1/3.4, but also blocks BK channels
Mode of Action State-dependent pore blockerPore blocker

In-Depth Selectivity Profiles

The differential selectivity of this compound and tertiapin-Q is a critical factor in their application. ML133 is a valuable tool for studying the Kir2.x channel family, while tertiapin-Q is more suited for investigating Kir1.1 and Kir3.x channels.

This compound: A Selective Kir2.x Blocker

This compound has been identified as a potent and selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels.[1][2][3] Its potency is notably pH-dependent, with higher efficacy observed at more alkaline pH.[1][2][3][4]

Table 1: Inhibitory Activity of this compound against various Kir channels.

Kir Channel SubtypeIC50 (at pH 7.4)Reference
mKir2.11.8 µM
hKir2.22.9 µM
hKir2.34.0 µM
hKir2.62.8 µM
rKir1.1 (ROMK)> 300 µM
rKir4.176 µM
hKir7.133 µM

Note: The IC50 for ML133 against Kir2.1 improves to 290 nM at pH 8.5.[1][2][4]

Tertiapin-Q: A High-Affinity Blocker of Kir1.1 and Kir3.x Channels

Tertiapin-Q, a stable derivative of the bee venom toxin tertiapin, is a high-affinity blocker of Kir1.1 (ROMK) and G-protein-coupled inwardly rectifying potassium (GIRK) channels, which are composed of Kir3.x subunits.[5][6][7][8] It is important to note that tertiapin-Q also exhibits inhibitory activity against BK-type (large conductance Ca2+-activated K+) channels.[7][9][10]

Table 2: Inhibitory Activity of Tertiapin-Q against various Kir channels.

Kir Channel SubtypeKi or KdReference
Kir1.1 (ROMK1)1.3 nM (Ki)[5][9]
Kir3.1/3.4 (GIRK1/4)13.3 nM (Ki)[5][9]
Kir3.1/3.2 (GIRK1/2)~270 nM (Kd)[7]
Kir2.1Low affinity[5]

Experimental Protocols

The characterization of this compound and tertiapin-Q has been achieved through a combination of high-throughput screening and detailed electrophysiological techniques.

High-Throughput Screening for ML133 Discovery

The initial identification of ML133 as a Kir2.1 inhibitor was accomplished through a high-throughput screen of a large small-molecule library.[1][11]

Experimental Workflow for HTS:

  • Cell Line: A human embryonic kidney (HEK293) cell line stably expressing the Kir2.1 channel was used.

  • Assay Principle: A thallium (Tl+) flux assay was employed as a surrogate for potassium ion movement.[11][12] The assay utilizes a Tl+-sensitive fluorescent dye (e.g., FluxOR) that increases in fluorescence upon Tl+ entry into the cells through open Kir channels.

  • Procedure:

    • Cells are plated in multi-well plates (e.g., 384-well).

    • Cells are loaded with the Tl+-sensitive fluorescent dye.

    • Test compounds (like ML133) are added to the wells.

    • A stimulus buffer containing Tl+ is added to initiate ion flux.

    • The change in fluorescence is measured over time using a kinetic imaging plate reader. A decrease in the fluorescence signal in the presence of a compound indicates inhibition of the Kir channel.

  • Counterscreens: To ensure selectivity, confirmed active compounds are tested against parental HEK293 cells lacking the Kir channel of interest and against other ion channels (e.g., hERG) to identify off-target effects.[11]

Electrophysiological Characterization

Following initial identification, the potency and selectivity of both ML133 and tertiapin-Q were further characterized using manual and automated patch-clamp electrophysiology, as well as two-electrode voltage-clamp (TEVC) techniques.

Manual Patch-Clamp Electrophysiology (for ML133):

  • Cell Preparation: HEK293 cells expressing the specific Kir channel subtype of interest are cultured on coverslips.

  • Recording Configuration: Whole-cell patch-clamp recordings are performed. A glass micropipette filled with an appropriate intracellular solution forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: A series of voltage steps are applied to the cell to elicit inward and outward currents through the Kir channels.

  • Drug Application: this compound is applied to the cells via a perfusion system at various concentrations.

  • Data Analysis: The inhibitory effect of ML133 is quantified by measuring the reduction in the Kir channel current at a specific voltage. Dose-response curves are generated to determine the IC50 value.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes (for Tertiapin-Q):

  • Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the Kir channel subunits of interest. The oocytes are then incubated to allow for channel expression in the plasma membrane.[13][14]

  • Recording Setup: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording.

  • Data Acquisition: The membrane potential is clamped at a holding potential, and voltage steps are applied to evoke Kir channel currents.

  • Peptide Application: Tertiapin-Q is added to the external bath solution at varying concentrations.

  • Analysis: The extent of current block is measured, and the data are fitted to determine the Ki or Kd value for tertiapin-Q's interaction with the channel.

Visualizing Selectivity

The following diagrams illustrate the distinct selectivity profiles of this compound and tertiapin-Q.

G cluster_ML133 This compound cluster_TertiapinQ Tertiapin-Q ML133 ML133 Kir2x Kir2.x Channels ML133->Kir2x Potent Inhibition (IC50: 1.8-4.0 µM) Kir1_1_ML133 Kir1.1 (ROMK) ML133->Kir1_1_ML133 Very Weak Inhibition (IC50 > 300 µM) Kir4_1_ML133 Kir4.1 ML133->Kir4_1_ML133 Weak Inhibition (IC50: 76 µM) Kir7_1_ML133 Kir7.1 ML133->Kir7_1_ML133 Weak Inhibition (IC50: 33 µM) TertiapinQ Tertiapin-Q Kir1_1_TQ Kir1.1 (ROMK) TertiapinQ->Kir1_1_TQ High Affinity Block (Ki: 1.3 nM) Kir3x Kir3.x (GIRK) TertiapinQ->Kir3x High Affinity Block (Ki: 13.3 nM for Kir3.1/3.4) Kir2_1_TQ Kir2.1 TertiapinQ->Kir2_1_TQ Low Affinity BK BK Channels TertiapinQ->BK Inhibition

Caption: Comparative selectivity of ML133 and Tertiapin-Q.

Conclusion

This compound and tertiapin-Q are both powerful tools for the study of inwardly rectifying potassium channels, but their distinct properties dictate their optimal applications. ML133 serves as a selective small-molecule probe for the Kir2.x channel family, with the caveat of its pH-dependent potency. In contrast, tertiapin-Q is a high-affinity peptide blocker for Kir1.1 and Kir3.x channels, though its cross-reactivity with BK channels must be considered in experimental design. A thorough understanding of their selectivity profiles and the methodologies used for their characterization is essential for the accurate interpretation of experimental results and for advancing our knowledge of Kir channel biology.

References

Comparative Selectivity Profile of ML133 Hydrochloride Against Inwardly Rectifying Potassium (Kir) Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selectivity profile of ML133 hydrochloride, a known inhibitor of the Kir2.x family of inwardly rectifying potassium channels. The data presented is compiled from robust experimental findings to assist researchers in evaluating its suitability for their studies.

Overview of this compound

This compound is a small molecule inhibitor that has been identified as a potent blocker of the Kir2 family of inwardly rectifying potassium channels.[1][2] Its discovery has provided a valuable chemical tool for investigating the physiological and pathophysiological roles of these channels.[3] Understanding its selectivity against other Kir channel subtypes is crucial for the accurate interpretation of experimental results.

Quantitative Selectivity Profile

The inhibitory activity of this compound has been quantified against a panel of Kir channel subtypes. The half-maximal inhibitory concentration (IC50) values, primarily determined at a physiological pH of 7.4, are summarized in the table below.

Kir Channel SubtypeSpeciesIC50 (µM) at pH 7.4Selectivity Notes
Kir2.1 mouse (m)1.8[2]Potent inhibition
Kir2.2 human (h)2.9[2]Potent inhibition, similar to Kir2.1
Kir2.3 human (h)4.0[2]Potent inhibition, similar to Kir2.1
Kir2.6 human (h)2.8[2]Potent inhibition, similar to Kir2.1
Kir1.1 (ROMK) rat (r)> 300[2]Essentially no effect
Kir4.1 rat (r)76[2]Weak activity
Kir7.1 human (h)33[2]Weak activity

Note: The potency of ML133 against Kir2.1 is pH-dependent, with an IC50 of 290 nM at pH 8.5.[1][4][5][6]

Experimental Methodologies

The selectivity of this compound is primarily determined through electrophysiological and ion flux assays.

Electrophysiology (Patch Clamp)

Whole-cell patch clamp recording is a gold-standard technique used to measure the ion flow through channels in the cell membrane.[7]

  • Cell Lines: HEK-293 cells stably expressing the specific Kir channel subtype of interest are commonly used.[1]

  • Protocol:

    • Cells are voltage-clamped at a holding potential (e.g., -75 mV).

    • Voltage steps or ramps are applied to elicit Kir channel currents. For instance, the membrane potential can be stepped to -120 mV to observe inward rectification and then ramped to assess current-voltage relationships.[8]

    • This compound is applied to the bath solution at varying concentrations.

    • The inhibition of the Kir current is measured as a percentage of the baseline current.

    • Dose-response curves are generated to calculate the IC50 value.[1]

Thallium (Tl+) Flux Assay

This high-throughput screening method uses the flux of thallium ions (Tl+) as a surrogate for potassium ions (K+).[3][9]

  • Principle: Tl+ can pass through K+ channels and be detected by a Tl+-sensitive fluorescent dye inside the cells.[8]

  • Protocol:

    • HEK-293 cells expressing the target Kir channel are loaded with a Tl+-sensitive fluorescent dye (e.g., FluxOR).[3]

    • A baseline fluorescence is established.

    • This compound at various concentrations is added to the cells.

    • A stimulus solution containing Tl+ is added to initiate ion flux through the Kir channels.

    • The change in fluorescence, indicating Tl+ influx, is measured over time.

    • The degree of inhibition by ML133 is used to determine the IC50 value.[3]

Selectivity Visualization

The following diagram illustrates the selectivity profile of this compound against different Kir channel subfamilies.

ML133_Selectivity cluster_kir2 Kir2.x Family (Potent Inhibition) cluster_other_kir Other Kir Channels (Weak to No Inhibition) Kir2_1 Kir2.1 Kir2_2 Kir2.2 Kir2_3 Kir2.3 Kir2_6 Kir2.6 Kir1_1 Kir1.1 Kir4_1 Kir4.1 Kir7_1 Kir7.1 ML133 This compound ML133->Kir2_1 IC50 = 1.8 µM ML133->Kir2_2 IC50 = 2.9 µM ML133->Kir2_3 IC50 = 4.0 µM ML133->Kir2_6 IC50 = 2.8 µM ML133->Kir1_1 IC50 > 300 µM ML133->Kir4_1 IC50 = 76 µM ML133->Kir7_1 IC50 = 33 µM

Caption: Selectivity of this compound for Kir channel subtypes.

Conclusion

This compound is a selective inhibitor of the Kir2.x family of inwardly rectifying potassium channels. It demonstrates significantly lower potency against other Kir channel subtypes, particularly Kir1.1, Kir4.1, and Kir7.1, making it a valuable tool for distinguishing the functions of Kir2.x channels in various biological systems. Researchers should consider the specific Kir channel subtypes expressed in their model system and the concentrations of ML133 used to ensure targeted inhibition.

References

Navigating Kir2.1 Inhibition In Vivo: A Comparative Guide to ML133 Hydrochloride and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the inward rectifier potassium channel Kir2.1 in physiological and pathological processes, the selection of a potent and selective in vivo inhibitor is paramount. ML133 hydrochloride has emerged as a widely used tool compound, but the quest for improved pharmacological probes continues. This guide provides a comprehensive comparison of this compound with its next-generation alternative, VU6080824, and discusses the limited landscape of other potential in vivo Kir2.1 inhibitors.

This guide will delve into the quantitative performance, experimental protocols, and underlying signaling pathways related to these compounds, offering a data-driven resource for informed decision-making in preclinical research.

Performance Comparison: this compound vs. VU6080824

The development of VU6080824, a next-generation analog of ML133, has addressed some of the limitations of the parent compound, offering improved potency and pharmacokinetic properties for in vivo applications.[1][2] The following tables summarize the key quantitative data for both inhibitors.

Table 1: In Vitro Potency and Selectivity

CompoundTargetIC50 (μM)Selectivity Profile
This compound Kir2.11.8 (pH 7.4)[3][4][5][6]- No effect on Kir1.1 (>300 μM)[3][4][5][6] - Weak activity on Kir4.1 (76 μM) and Kir7.1 (33 μM)[3][4][5][6] - Little selectivity against other Kir2.x family members[3][4][5]
VU6080824 Kir2.10.35 (pH 7.4)[1]- Selective over Kir1.1 and Kir4.1 (>10 μM)[1] - ~2-fold selective over Kir2.2 (IC50 = 0.75 μM) and Kir2.3 (IC50 = 0.86 μM)[1]

Table 2: In Vivo Pharmacokinetics in Rats (Intravenous Administration)

CompoundDoseCmax (ng/mL)T½ (h)AUC (ng·h/mL)Brain Penetration
This compound 0.2 mg/kg28.12.549.6Moderate
VU6080824 0.2 mg/kg45.23.1118Excellent

Pharmacokinetic data for ML133 and VU6080824 are based on a study in Sprague-Dawley rats.[1]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and experimental applications of these inhibitors, the following diagrams are provided.

Kir2_1_Signaling_Pathway cluster_membrane Cell Membrane Kir2_1 Kir2.1 Channel Hyperpolarization Membrane Hyperpolarization Kir2_1->Hyperpolarization K_ion K+ Ion K_ion->Kir2_1 Influx Downstream Downstream Cellular Processes (e.g., Gene Expression, Cell Proliferation) Hyperpolarization->Downstream ML133 ML133 / VU6080824 ML133->Kir2_1 Inhibition (Pore Block) Experimental_Workflow Animal_Model Animal Model of Disease (e.g., Neuropathic Pain, Ischemia) Drug_Administration In Vivo Administration (e.g., Intrathecal, Intravenous) Animal_Model->Drug_Administration Behavioral_Testing Behavioral or Physiological Assessment (e.g., Von Frey Test, Angiogenesis Assay) Drug_Administration->Behavioral_Testing Tissue_Analysis Ex Vivo Tissue Analysis (e.g., Immunohistochemistry, Western Blot) Behavioral_Testing->Tissue_Analysis

References

A Head-to-Head Battle for Kir2.1 Inhibition: A Comparative Guide to ML133 Hydrochloride and siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the role of the inwardly rectifying potassium channel Kir2.1, the choice between small molecule inhibitors and genetic knockdown is a critical experimental design decision. This guide provides a comprehensive cross-validation of the effects of ML133 hydrochloride, a selective Kir2.1 blocker, and siRNA-mediated knockdown of the KCNJ2 gene, which encodes the Kir2.1 protein.

This comparison guide synthesizes experimental data to objectively evaluate the performance of both methods, offering insights into their respective impacts on cellular function. Detailed methodologies for the cited experiments are provided to ensure reproducibility and aid in experimental design.

At a Glance: ML133 vs. siRNA

FeatureThis compoundsiRNA Knockdown of KCNJ2
Mechanism of Action Pharmacological blockade of the Kir2.1 channel porePost-transcriptional gene silencing, leading to reduced Kir2.1 protein expression
Target Kir2.x family of potassium channels (Kir2.1, Kir2.2, Kir2.3, Kir2.6)[1][2]Specifically targets KCNJ2 mRNA, leading to reduced Kir2.1 protein levels
Reversibility Reversible upon washoutTransient, with protein levels recovering as the siRNA is degraded
Speed of Onset Rapid, typically within minutes to hours[3]Slower, requiring hours to days for mRNA and protein degradation
Specificity Selective for the Kir2.x family over other Kir channels, but does not distinguish between Kir2.x subtypes[1][2]Highly specific to the KCNJ2 gene, minimizing off-target effects on other channels
Off-Target Effects Potential for off-target effects on other proteins or signaling pathwaysPotential for off-target gene silencing and activation of innate immune responses

Quantitative Comparison of Effects

The following table summarizes the quantitative effects of this compound and KCNJ2 siRNA on key cellular parameters as reported in the literature.

ParameterCell TypeThis compound EffectsiRNA Knockdown EffectCitation(s)
Resting Membrane Potential (RMP) Microglia/MacrophagesDepolarizationDepolarization[4]
Inward Rectifier K+ Current (IK1) MicrogliaStrong reduction/inhibitionStrong reduction[4]
Cell Proliferation MicrogliaDrastic reduction in BV2 microglial cell lineReverses RMP hyperpolarization associated with proliferation[4]
Cell Migration BV2 Microglial CellsInhibition of migration (increased free area in scratch assay)Inhibition of migration (increased free area in scratch assay)[5]

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and experimental approaches, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Pharmacological Inhibition cluster_1 Genetic Knockdown ML133 This compound Kir21_channel Kir2.1 Channel (KCNJ2 protein) ML133->Kir21_channel blocks siRNA KCNJ2 siRNA RISC RISC Complex siRNA->RISC binds mRNA KCNJ2 mRNA mRNA->Kir21_channel translates to RISC->mRNA cleaves Function Cellular Functions (RMP, Proliferation, Migration) Kir21_channel->Function regulates

Caption: Mechanism of Kir2.1 inhibition by ML133 and siRNA.

G cluster_0 ML133 Treatment Arm cluster_1 siRNA Knockdown Arm Culture1 Culture Microglia Treat Treat with ML133 Culture1->Treat Incubate1 Incubate Treat->Incubate1 Assay1 Functional Assays (Electrophysiology, Proliferation, Migration) Incubate1->Assay1 Culture2 Culture Microglia Transfect Transfect with KCNJ2 siRNA Culture2->Transfect Incubate2 Incubate (48-72h) Transfect->Incubate2 Validate Validate Knockdown (qPCR/Western Blot) Incubate2->Validate Assay2 Functional Assays (Electrophysiology, Proliferation, Migration) Validate->Assay2

Caption: Experimental workflow for comparing ML133 and siRNA.

Experimental Protocols

This compound Treatment Protocol (for cultured cells)

This protocol is a generalized procedure based on common practices in the cited literature. Optimization for specific cell types and experimental goals is recommended.

  • Preparation of ML133 Stock Solution:

    • Dissolve this compound in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-100 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Cell Seeding:

    • Seed cells in appropriate culture vessels (e.g., plates, flasks, or coverslips) at a density that will ensure they are in the desired growth phase (typically sub-confluent) at the time of treatment.

    • Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.

  • Treatment:

    • On the day of the experiment, dilute the ML133 stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).

    • Remove the existing medium from the cells and replace it with the medium containing ML133.

    • For control wells, add medium with the same final concentration of the vehicle (e.g., DMSO).

  • Incubation:

    • Incubate the cells with ML133 for the desired duration. The incubation time will vary depending on the experiment (e.g., minutes for acute electrophysiological recordings, or hours to days for proliferation or migration assays).

  • Downstream Analysis:

    • Following incubation, proceed with the planned functional assays, such as electrophysiology, proliferation assays (e.g., BrdU or CyQUANT), or migration assays (e.g., wound healing or transwell).

siRNA Knockdown Protocol for Primary Microglia

This protocol is a generalized procedure for siRNA-mediated knockdown of KCNJ2 in primary microglia.

  • siRNA Preparation:

    • Obtain validated siRNA sequences targeting the KCNJ2 gene (or the murine equivalent, Kcnj2). A non-targeting scrambled siRNA should be used as a negative control.

    • Reconstitute the lyophilized siRNA in RNase-free water to a stock concentration of 20-100 µM.

  • Microglia Isolation and Seeding:

    • Isolate primary microglia from neonatal rodent brains using established protocols[6][7][8][9][10][11].

    • Seed the isolated microglia into appropriate culture plates and allow them to settle and recover for at least 24 hours.

  • Transfection:

    • On the day of transfection, prepare the siRNA-lipid complexes. In separate tubes, dilute the siRNA and a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium (e.g., Opti-MEM).

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow complex formation[12].

    • Add the siRNA-lipid complexes to the microglia in a drop-wise manner.

    • Incubate the cells with the transfection complexes for the recommended time (typically 4-6 hours) before replacing the medium with complete culture medium.

  • Incubation for Knockdown:

    • Incubate the cells for 48-72 hours post-transfection to allow for the degradation of the target mRNA and protein.

  • Validation of Knockdown:

    • After the incubation period, harvest a subset of the cells to validate the knockdown efficiency.

    • Assess KCNJ2 mRNA levels using quantitative real-time PCR (qPCR) and Kir2.1 protein levels using Western blotting.

  • Functional Assays:

    • Once knockdown is confirmed, the remaining cells can be used for functional assays as described for the ML133 treatment.

Conclusion

References

A Comparative Guide: ML133 Hydrochloride vs. Tamoxifen for Kir2.1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the efficacy and mechanisms of action of two known inhibitors of the inwardly rectifying potassium channel Kir2.1: ML133 hydrochloride and tamoxifen. This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct pharmacological profiles of these compounds.

Quantitative Efficacy at a Glance

The following table summarizes the key quantitative data for this compound and tamoxifen concerning their inhibitory effects on Kir2.1 channels.

ParameterThis compoundTamoxifen
Target Kir2.1 (and other Kir2.x channels)Kir2.x channels
IC50 for Kir2.1 1.8 µM (at pH 7.4)[1][2][3][4], 290 nM (at pH 8.5)[1][2][3][4]0.93 ± 0.07 µM[5][6]
Selectivity Selective for Kir2.x family over other Kir channels (e.g., IC50 > 300 µM for Kir1.1)[1][4]Non-selective estrogen receptor modulator with off-target effects on Kir2.x channels[5][7]
Mechanism of Action Direct block of the ion conducting pathway[1][8]Indirect inhibition by interfering with the channel's interaction with phosphatidylinositol 4,5-bisphosphate (PIP2)[5][7]
Onset of Action Relatively fast, reaching steady state in ~20 minutes at pH 7.4[1]Slow, with a half-time (T1/2) of approximately 6 minutes[5][7]
Voltage Dependence Not explicitly stated to be voltage-dependent in the provided context.Voltage-independent inhibition[5][7]

Mechanism of Action: A Tale of Two Pathways

The inhibitory actions of this compound and tamoxifen on Kir2.1 channels are mediated by distinct molecular mechanisms.

This compound acts as a direct pore blocker.[1][8] Structure-activity relationship studies have identified specific amino acid residues, D172 and I176, within the M2 segment of the Kir2.1 channel as critical determinants for the potency of ML133-mediated inhibition.[1] This suggests a direct interaction of the compound with the ion conduction pathway.

Tamoxifen , on the other hand, inhibits Kir2.x channels indirectly.[5][7] Its mechanism involves interfering with the essential interaction between the channel and the membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2).[5][7] PIP2 is a crucial activator of Kir2 channels, and by disrupting this interaction, tamoxifen leads to a reduction in channel activity. This is supported by findings that enhancing the channel's interaction with PIP2 reduces the inhibitory effect of tamoxifen.[5]

Experimental Methodologies

The characterization of both compounds has been primarily achieved through electrophysiological techniques, particularly the patch-clamp method.

Whole-Cell Patch-Clamp Electrophysiology

This technique was instrumental in determining the IC50 values and characterizing the inhibitory effects of both this compound and tamoxifen on Kir2.1 channels expressed in heterologous systems like Human Embryonic Kidney (HEK-293) cells.[1][5]

  • Cell Culture and Transfection: HEK-293 cells are cultured and transiently or stably transfected with the gene encoding the Kir2.1 channel (KCNJ2).

  • Recording Configuration: A glass micropipette forms a high-resistance seal with the cell membrane, and the membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the intracellular solution and measurement of the total current across the cell membrane.

  • Voltage Protocols: To study the inwardly rectifying nature of Kir2.1 channels, voltage ramps or step protocols are applied. For instance, a common protocol involves holding the cell at a specific potential (e.g., -80 mV) and then applying voltage ramps (e.g., from -120 mV to -20 mV) to elicit both inward and outward currents.[1][5]

  • Drug Application: The compound of interest (this compound or tamoxifen) is applied to the external solution bathing the cells at various concentrations to determine a dose-response relationship and calculate the IC50 value.

Inside-Out Patch-Clamp

This configuration was used to investigate the mechanism of tamoxifen's action. By excising a patch of the membrane with the intracellular side facing the bath solution, researchers could directly apply substances to the inner leaflet of the membrane and study their effects on channel activity. This was crucial in demonstrating that tamoxifen's effect was independent of whether it was applied externally or internally, supporting a membrane-delimited mechanism of action.[5]

Visualizing the Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated.

Experimental Workflow for Kir2.1 Inhibitor Screening cluster_cell_culture Cell Preparation cluster_electrophysiology Electrophysiological Recording cluster_drug_application Compound Testing cluster_data_analysis Data Analysis A HEK-293 Cell Culture B Transfection with Kir2.1 cDNA A->B C Whole-Cell Patch-Clamp B->C D Application of Voltage Protocol C->D E Record Baseline Kir2.1 Current D->E F Perfusion with Test Compound (ML133 or Tamoxifen) E->F G Record Inhibited Kir2.1 Current F->G H Measure Current Inhibition G->H I Construct Dose-Response Curve H->I J Calculate IC50 Value I->J

Caption: A typical workflow for evaluating Kir2.1 channel inhibitors.

Signaling Pathways of Kir2.1 Inhibition cluster_ml133 This compound cluster_tamoxifen Tamoxifen ML133 ML133 Kir21_pore Kir2.1 Channel Pore (D172, I176) ML133->Kir21_pore Binds to Block Direct Blockade Kir21_pore->Block Tamoxifen Tamoxifen PIP2 PIP2 Tamoxifen->PIP2 Interferes with Kir21_channel Kir2.1 Channel PIP2->Kir21_channel Activates Inhibition Indirect Inhibition Kir21_channel->Inhibition is inhibited

Caption: Contrasting mechanisms of Kir2.1 inhibition.

References

Safety Operating Guide

Proper Disposal of ML133 Hydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists handling ML133 hydrochloride must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with general laboratory safety protocols and information from its Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to handle this compound with appropriate personal protective equipment (PPE). The known hazards of this compound include being harmful if swallowed, causing skin irritation, causing serious eye damage, and being very toxic to aquatic life.[1] Therefore, the following PPE is mandatory:

  • Gloves: Chemically resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from skin exposure.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.[1][2] The following steps provide a general framework that should be adapted to your institution's specific hazardous waste management program.

  • Segregation of Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3][4] Incompatible chemicals can react dangerously. Keep solid and liquid waste in separate containers.[3]

  • Containerization:

    • Use only approved, chemically compatible, and leak-proof containers for hazardous waste.[5][6]

    • Ensure the container is in good condition and has a secure lid.

    • The original container of this compound can be used for its own waste if it is empty and in good condition.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents as "this compound waste."

    • Include the approximate concentration and quantity of the waste.

    • Note the date when the waste was first added to the container.

    • Affix any hazard symbols that are appropriate, such as "Harmful" and "Dangerous for the environment."

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.[5]

    • This area should be away from general lab traffic and incompatible materials.

    • Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in this area.[5]

  • Disposal Request:

    • Contact your institution's EHS or hazardous waste management office to schedule a pickup for the waste.

    • Do not dispose of this compound down the drain or in regular trash.[7] This is to prevent harm to aquatic life and contamination of the water supply.[1]

Summary of this compound Disposal Information

Parameter Guideline Reference
Chemical Hazards Harmful if swallowed, causes skin irritation, causes serious eye damage, may cause respiratory irritation, very toxic to aquatic life.[1]
Required PPE Chemically resistant gloves, safety glasses/goggles, lab coat.[1]
Waste Segregation Keep separate from other chemical waste streams. Separate solid and liquid waste.[3][4]
Waste Container Approved, chemically compatible, leak-proof container with a secure lid.[5][6]
Waste Labeling "Hazardous Waste," "this compound waste," concentration, quantity, date, and appropriate hazard symbols.[3]
Waste Storage Designated, secure satellite accumulation area.[5]
Final Disposal Through the institution's Environmental Health and Safety (EHS) office.[5][7]
Prohibited Disposal Do not dispose of down the drain or in regular trash.[7]

Experimental Workflow for Disposal

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid, No Mixing) ppe->segregate containerize Place in Labeled, Compatible Hazardous Waste Container segregate->containerize label Label Container: 'Hazardous Waste' 'this compound Waste' Date, Quantity, Hazards containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling ML133 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of ML133 hydrochloride, a selective inhibitor of the Kir2 family of inwardly rectifying potassium channels. Adherence to these procedures is critical for personal safety and the integrity of your research.

Immediate Safety and Handling Protocols

This compound presents several hazards that necessitate careful handling and the use of appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, can result in serious eye damage, and may cause respiratory irritation. Furthermore, it is very toxic to aquatic life, mandating stringent disposal protocols.

Personal Protective Equipment (PPE)

A comprehensive assessment of your specific laboratory conditions is crucial to ensure complete protection. However, the following PPE is mandatory when handling this compound:

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes and airborne particles. Standard safety glasses are not sufficient.

  • Skin Protection: A chemically resistant lab coat or apron must be worn to protect against skin contact.

  • Hand Protection: Nitrile gloves are the minimum requirement. Given that this compound causes skin irritation, changing gloves immediately after any contact is crucial. For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhaling dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential exposure level is required.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound will minimize risks and ensure the compound's stability and efficacy.

  • Receiving and Storage: Upon receipt, inspect the container for any damage. This compound is typically supplied as a crystalline solid and should be stored at -20°C in a tightly sealed container to maintain its stability for up to four years.

  • Preparation of Stock Solutions:

    • This compound is sparingly soluble in aqueous buffers but has good solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).

    • To prepare a stock solution, dissolve the solid in the chosen organic solvent. For example, solubility in DMSO is approximately 1 mg/ml.

    • For experiments requiring aqueous solutions, first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice. A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.50 mg/ml.

    • It is not recommended to store aqueous solutions for more than one day.

  • Handling During Experiments:

    • Always handle the solid powder and stock solutions within a chemical fume hood.

    • Use calibrated equipment for all measurements to ensure accuracy and avoid spills.

    • Avoid the generation of dust when handling the solid form.

    • Clearly label all containers with the compound name, concentration, solvent, and date of preparation.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Weight 313.82 g/mol
Appearance Crystalline solid
Storage Temperature -20°C
Solubility in DMSO ~1 mg/mL
Solubility in 1:1 DMSO:PBS (pH 7.2) ~0.50 mg/mL
IC50 (Kir2.1 at pH 7.4) 1.8 µM
IC50 (Kir2.1 at pH 8.5) 290 nM
Purity ≥98%

Experimental Protocol: In Vitro Electrophysiology

The following is a representative protocol for utilizing this compound in a whole-cell patch-clamp electrophysiology experiment to study its effect on Kir2.1 channels expressed in a mammalian cell line (e.g., HEK293).

  • Cell Preparation:

    • Culture HEK293 cells stably expressing the Kir2.1 channel according to standard cell culture protocols.

    • Plate the cells onto glass coverslips 24-48 hours before the experiment to achieve an appropriate cell density for recording.

  • Solution Preparation:

    • External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES. Adjust pH to 7.2 with KOH.

    • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -20°C.

    • Working Solutions: On the day of the experiment, dilute the stock solution in the external solution to the desired final concentrations (e.g., 0.1, 1, 10 µM). Ensure the final DMSO concentration does not exceed a level that affects cell viability or channel activity (typically <0.1%).

  • Electrophysiological Recording:

    • Transfer a coverslip with adherent cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell.

    • Hold the cell at a membrane potential of -80 mV.

    • Apply a series of voltage steps or ramps to elicit Kir2.1 currents. A typical voltage ramp protocol would be from -120 mV to +60 mV over 500 ms.

  • Application of this compound:

    • Obtain a stable baseline recording of Kir2.1 currents in the external solution.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • Record the currents until a steady-state block is achieved.

    • To determine the dose-response relationship, apply increasing concentrations of this compound.

    • After application, wash out the compound by perfusing with the external solution to observe any reversal of the block.

  • Data Analysis:

    • Measure the peak inward current at a negative potential (e.g., -100 mV) before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data with a Hill equation to determine the IC50 value.

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination, particularly due to its high toxicity to aquatic life.

  • Solid Waste:

    • Collect any unused solid this compound in a clearly labeled, sealed container for hazardous chemical waste.

    • Contaminated materials such as weighing paper, pipette tips, and gloves should also be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Organic Solvent Solutions: Collect all stock solutions of this compound in organic solvents (e.g., DMSO) in a labeled hazardous waste container for organic waste. Do not mix with aqueous waste.

    • Aqueous Solutions: Due to the hydrochloride salt, aqueous solutions will be acidic. Before disposal, these solutions must be neutralized.

      • Work in a fume hood and wear appropriate PPE.

      • Slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous waste while stirring.

      • Monitor the pH of the solution using pH paper or a pH meter.

      • Continue adding the base until the pH is within the neutral range (typically 6-8).

      • Once neutralized, the solution can be collected in a hazardous waste container for aqueous waste.

  • General Disposal Guidelines:

    • Never dispose of this compound, in either solid or liquid form, down the drain.

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Toxic," "Irritant").

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

ML133_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal receive Receive & Inspect store Store at -20°C receive->store ppe Don Appropriate PPE store->ppe fume_hood Work in Fume Hood ppe->fume_hood weigh Weigh Solid fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment solid_waste Collect Solid Waste experiment->solid_waste liquid_waste Collect Liquid Waste experiment->liquid_waste dispose Dispose via EHS solid_waste->dispose neutralize Neutralize Aqueous Waste liquid_waste->neutralize neutralize->dispose

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ML133 hydrochloride
Reactant of Route 2
Reactant of Route 2
ML133 hydrochloride

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